molecular formula C11H12N2O4 B107922 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid CAS No. 19555-48-7

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B107922
CAS No.: 19555-48-7
M. Wt: 236.22 g/mol
InChI Key: RQSZZLSHECUEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is a valuable chemical building block in organic and medicinal chemistry research. Its structure incorporates a benzoic acid core substituted with a pyrrolidine ring and a nitro group, making it a versatile intermediate for the synthesis of more complex molecules. This compound is primarily utilized in the discovery and development of new pharmacologically active agents. Researchers leverage its structure as a key scaffold in designing potential inhibitors for various biological targets. The pyrrolidine ring, a common feature in many approved drugs, contributes to the molecule's ability to interact with enzymes and receptors, while the nitro and carboxylic acid groups serve as handles for further chemical modification and derivatization. Current scientific literature highlights the ongoing investigation of pyrrolidine-containing compounds as potential antibacterial agents to address the growing challenge of antimicrobial resistance . As a research chemical, this compound is for use in laboratory settings only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSZZLSHECUEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369382
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19555-48-7
Record name 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-(pyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, with the Chemical Abstracts Service (CAS) number 19555-48-7 , is a fascinating organic molecule that stands at the intersection of several key chemical classes.[1] Its structure, featuring a benzoic acid core, a nitro group, and a pyrrolidine substituent, makes it a subject of significant interest for researchers in medicinal chemistry and materials science. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its ability to explore three-dimensional chemical space due to its non-planar structure.[2][3] The nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties and is a known pharmacophore in various therapeutic agents, particularly in the realm of antimicrobial and antiprotozoal drugs.[4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes, predicted spectral characteristics, and potential biological significance.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The table below summarizes the key known and predicted properties of this compound.

PropertyValueSource
CAS Number 19555-48-7[1]
Molecular Formula C₁₁H₁₂N₂O₄[1]
Molecular Weight 236.22 g/mol [1]
Melting Point 220 °C[1]
Appearance Predicted to be a solid, likely crystalline.[5]
Predicted Boiling Point 446.4 ± 40.0 °C[1]
Predicted Density 1.403 ± 0.06 g/cm³[1]
Predicted pKa 1.93 ± 0.22[1]
Solubility Insoluble in water; predicted to be soluble in polar organic solvents like DMSO and ethanol.[6]

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available o-chlorobenzoic acid.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nucleophilic Aromatic Substitution A o-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic acid A->B HNO₃ / H₂SO₄ D This compound B->D C Pyrrolidine C->D

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic acid from o-Chlorobenzoic acid

This procedure is adapted from established methods for the nitration of o-chlorobenzoic acid.[8][9]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 32 grams of o-chlorobenzoic acid in 160 grams of concentrated (100%) sulfuric acid. Cool the mixture to below 0°C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture by carefully adding 16 grams of 80% nitric acid to 40 grams of 100% sulfuric acid. Add this mixture dropwise to the cooled solution of o-chlorobenzoic acid over approximately one hour, ensuring the temperature remains below 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 10-12 hours. Subsequently, slowly heat the mixture to 60°C.

  • Workup and Isolation: Pour the reaction mixture onto 400 grams of crushed ice. The product, 2-chloro-5-nitrobenzoic acid, will precipitate out of the solution.

  • Purification: Filter the crude product and recrystallize from boiling water to yield pure 2-chloro-5-nitrobenzoic acid.[9]

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-chloro-5-nitrobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add an excess of pyrrolidine (approximately 2-3 equivalents) to the solution. The presence of a non-nucleophilic base, such as potassium carbonate, can be beneficial to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture, typically to a temperature between 80-120°C, and monitor the progress using thin-layer chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture and pour it into water. Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Filter the crude this compound and purify it by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic and Analytical Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following characterization data is predicted based on the analysis of its structural motifs and data from analogous compounds.[10][11][12][13][14][15][16]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrrolidine, and carboxylic acid protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet in this region.[11]
~8.3Doublet1HAromatic HProton ortho to the nitro group and meta to the carboxylic acid. The strong electron-withdrawing effect of the nitro group will shift this proton downfield.
~8.0Doublet of Doublets1HAromatic HProton meta to both the nitro and carboxylic acid groups.
~7.0Doublet1HAromatic HProton ortho to the carboxylic acid and meta to the nitro group.
~3.5Triplet4H-CH₂-N-Protons on the carbons of the pyrrolidine ring adjacent to the nitrogen.
~2.0Multiplet4H-CH₂-Protons on the other two carbons of the pyrrolidine ring.
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different electronic environments of the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168-COOHCarbonyl carbon of the carboxylic acid.
~150Aromatic C-NAromatic carbon attached to the pyrrolidine nitrogen.
~145Aromatic C-NO₂Aromatic carbon attached to the nitro group.
~130-140Aromatic CQuaternary aromatic carbon.
~115-125Aromatic CHAromatic carbons with attached protons.
~50-CH₂-N-Pyrrolidine carbons adjacent to the nitrogen.
~25-CH₂-Other pyrrolidine carbons.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
1550-1475 (strong)N-O asymmetric stretchNitro group
1360-1290 (strong)N-O symmetric stretchNitro group
~1600, ~1475C=C stretchAromatic ring
~1250C-N stretchAryl amine
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 236. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 191, and the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 190.[14] Further fragmentation of the pyrrolidine ring is also anticipated.[17]

Potential Biological Activity and Applications

While no specific biological studies have been published for this compound, its structural components suggest several areas of potential therapeutic interest.

  • Antimicrobial and Antiprotozoal Activity: The presence of the nitroaromatic system is a key feature in many antimicrobial and antiprotozoal drugs.[4] The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the pathogen. Therefore, this compound warrants investigation for its potential efficacy against a range of bacteria, fungi, and protozoa.

  • Anticancer Potential: The pyrrolidine scaffold is a common feature in many anticancer agents.[2] Additionally, some nitro-substituted compounds have demonstrated cytotoxic effects against cancer cell lines. The combination of these two moieties in a single molecule makes it a candidate for anticancer drug discovery.

  • Enzyme Inhibition: The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes. The overall electronic nature of the molecule, influenced by the nitro and pyrrolidine groups, could lead to specific inhibitory activities.

  • Synthetic Building Block: Beyond its potential biological activity, this compound can serve as a valuable intermediate in organic synthesis. The carboxylic acid and nitro groups can be further functionalized to create a library of more complex molecules for various applications.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care. It is predicted to be an irritant, particularly to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in both synthetic and medicinal chemistry. While a comprehensive experimental characterization is yet to be published, this guide provides a robust framework based on established chemical principles and data from closely related structures. The proposed synthetic route is practical, and the predicted spectral data offer a solid basis for the identification and characterization of this molecule. The structural features of this compound strongly suggest that it is a promising candidate for biological evaluation, particularly in the areas of infectious diseases and oncology. Further research into the synthesis, characterization, and biological activity of this compound is highly encouraged and is likely to yield valuable scientific insights.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a nitro group, a carboxylic acid, and a pyrrolidine moiety, suggests a range of chemical properties that are critical to understand for its potential applications. The presence of the electron-withdrawing nitro group is known to significantly influence the acidity of the carboxylic acid, while the pyrrolidine ring imparts specific steric and electronic features that can affect solubility, crystal packing, and biological activity. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established experimental methodologies and predictive insights to facilitate its use in research and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is a compilation of reported values and scientifically grounded predictions.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₂N₂O₄-
Molecular Weight 236.22 g/mol -
CAS Number 19555-48-7-
Melting Point 220 °CReported
Boiling Point 446.4 °CPredicted
pKa ~1.93-2.2Predicted/Comparative
Solubility See Solubility Profile Section-

Molecular Structure

The structural formula of this compound is fundamental to understanding its chemical behavior.

Caption: Chemical structure of this compound.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive solubility profile can be established based on its structural features and data from analogous compounds like other nitrobenzoic acids.[1][2][3]

  • Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, Acetone): The compound is expected to exhibit good solubility in these solvents. The polar carboxylic acid and nitro groups, along with the nitrogen of the pyrrolidine ring, can engage in hydrogen bonding and dipole-dipole interactions with these solvents.

  • Water: Due to the presence of the largely non-polar benzene and pyrrolidine rings, the aqueous solubility is expected to be low. The acidity of the compound suggests that its solubility will be pH-dependent, increasing significantly in alkaline solutions due to the formation of the more soluble carboxylate salt.

  • Non-polar Organic Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is predicted to be poor. The polar functional groups dominate the molecule's character, making it incompatible with non-polar environments.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

  • Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the flask and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample and then filter the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter).

  • Quantification: Accurately dilute a known volume of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as Ultra-Performance Liquid Chromatography (UPLC) with UV detection.

Acidity and pKa

The pKa is a critical parameter that influences a compound's ionization state at different pH values, which in turn affects its solubility, absorption, and distribution. The predicted pKa of approximately 1.93 for this compound indicates that it is a relatively strong acid.[4] This is significantly more acidic than benzoic acid (pKa ≈ 4.2).[5]

The increased acidity is attributed to:

  • Inductive Effect: The nitro group is a potent electron-withdrawing group, which stabilizes the negative charge of the carboxylate anion (the conjugate base) through induction, thereby favoring dissociation of the proton.[5]

  • Ortho Effect: Substituents in the ortho position to the carboxylic acid group can sterically force the carboxyl group out of the plane of the benzene ring. This can inhibit resonance between the carboxyl group and the ring, leading to increased acidity.[5]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for experimentally determining the pKa of an acidic or basic compound.[5]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). Accurately weigh and dissolve a sample of this compound in a suitable solvent system (e.g., a water-cosolvent mixture if aqueous solubility is low).

  • Titration: Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution with the standardized strong base, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pKa is the pH of the solution at the half-equivalence point.

Predicted Spectral Characteristics

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group and meta to the carboxylic acid is expected to be the most downfield. The other two aromatic protons will appear as doublets or doublet of doublets, with coupling constants typical for ortho and meta coupling.

  • Pyrrolidine Protons: Two multiplets are expected for the pyrrolidine protons. The protons alpha to the nitrogen atom will be deshielded and appear further downfield (likely in the δ 3.0-4.0 ppm range) compared to the beta protons (likely in the δ 1.8-2.5 ppm range).

  • Carboxylic Acid Proton: A broad singlet is expected for the carboxylic acid proton, typically at a very downfield chemical shift (δ > 10 ppm), and its presence may be confirmed by D₂O exchange.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have a chemical shift in the range of δ 165-175 ppm.[9]

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the carboxylic acid group and the carbon bearing the nitro group will be significantly deshielded. The carbon attached to the pyrrolidine nitrogen will also be downfield.

  • Pyrrolidine Carbons: Two signals are expected for the pyrrolidine carbons. The carbons alpha to the nitrogen will be deshielded compared to the beta carbons.

Mass Spectrometry (Predicted)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.

  • [M+H]⁺: m/z 237.08

  • [M-H]⁻: m/z 235.07

Common fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as fragmentation of the pyrrolidine ring.[10][11][12]

Potential Synthesis Route

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-5-nitrobenzoic acid, with pyrrolidine.[13]

Caption: A potential synthetic pathway to this compound.

This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and may require heating in a suitable solvent to proceed at a reasonable rate. Purification of the final product would likely involve recrystallization.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical characteristics of this compound. By combining reported data, predictive insights, and established experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is crucial for the effective design of experiments, interpretation of results, and advancement of research involving this compound.

References

A Technical Guide to the Structural Elucidation of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The methodologies and interpretations presented herein are grounded in established analytical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar compounds.

Introduction: The Imperative of Unambiguous Structural Verification

The biological activity and physicochemical properties of a compound are intrinsically linked to its three-dimensional structure. For this compound, the precise arrangement of the nitro, pyrrolidine, and benzoic acid moieties dictates its potential as a therapeutic agent or functional material.[1][2] Therefore, unambiguous structural elucidation is not merely a procedural step but a foundational requirement for any further investigation.

This guide will detail a synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also discuss the potential for definitive structural confirmation via Single Crystal X-ray Diffraction. The causality behind the selection of each technique and the interpretation of the resulting data will be thoroughly explored.

The Elucidation Workflow: A Synergistic Approach

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure Confirmation cluster_interpretation Data Integration & Structure Confirmation Synthesis Synthesis of this compound MS Mass Spectrometry (MS) (Molecular Weight & Formula) Synthesis->MS Provides MW IR Infrared (IR) Spectroscopy (Functional Groups) Synthesis->IR Identifies functional groups NMR Nuclear Magnetic Resonance (NMR) (Connectivity & 3D Structure) Synthesis->NMR Reveals connectivity XRay Single Crystal X-ray Diffraction (Absolute Structure) Synthesis->XRay Requires high-purity crystals Interpretation Integrated Data Analysis MS->Interpretation IR->Interpretation NMR->Interpretation Final_Structure Final Elucidated Structure XRay->Final_Structure Provides definitive 3D structure Interpretation->Final_Structure Confirms Structure

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structural elucidation, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A 1 mg/mL solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, likely in negative ion mode to deprotonate the carboxylic acid.[4]

  • Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-500.

Predicted Data and Interpretation

The molecular formula for this compound is C₁₁H₁₂N₂O₄.

ParameterPredicted ValueInterpretation
Molecular Formula C₁₁H₁₂N₂O₄Provides the elemental composition.
Monoisotopic Mass 236.0795 uThe exact mass of the most abundant isotopes.
Observed Ion (ESI-) [M-H]⁻ at m/z 235.0724Confirms the presence of an acidic proton (carboxylic acid).

The high-resolution mass measurement allows for the unambiguous determination of the elemental formula, a critical piece of information that constrains the possible structures.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.[7]

Predicted Data and Interpretation
Wavenumber (cm⁻¹)Vibrational ModeInterpretation
3300-2500 (broad) O-H stretch (carboxylic acid)Indicates the presence of the carboxylic acid functional group.[8]
~1700 C=O stretch (carboxylic acid)Confirms the carbonyl of the carboxylic acid.
~1520 and ~1340 Asymmetric & Symmetric NO₂ stretchCharacteristic absorptions for a nitro group.[7]
~1600 and ~1475 C=C stretch (aromatic)Indicates the presence of the benzene ring.
~1250 C-N stretch (aromatic amine)Consistent with the pyrrolidine nitrogen attached to the aromatic ring.
~2960 and ~2870 C-H stretch (aliphatic)Corresponds to the CH₂ groups of the pyrrolidine ring.[9]

The IR spectrum provides a quick "fingerprint" of the molecule, confirming the presence of the key functional groups: carboxylic acid, nitro group, and the pyrrolidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[10] It provides information on the chemical environment, connectivity, and through-space proximity of atoms.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.[10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A suite of experiments is performed:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~13.0br s1HCOOHThe acidic proton of the carboxylic acid, often broad.
~8.2d1HH-6Aromatic proton ortho to the nitro group, deshielded.
~8.0dd1HH-4Aromatic proton meta to the nitro group and ortho to the carboxylic acid.
~7.0d1HH-3Aromatic proton ortho to the pyrrolidine group, shielded.
~3.4t4HN-CH₂Protons on the carbons of the pyrrolidine ring attached to the nitrogen.
~2.0m4HCH₂Protons on the other carbons of the pyrrolidine ring.
Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentInterpretation
~166C=OCarbonyl carbon of the carboxylic acid.
~150C-2Aromatic carbon attached to the pyrrolidine group.
~145C-5Aromatic carbon attached to the nitro group.
~130C-4Aromatic CH.
~125C-6Aromatic CH.
~118C-1Aromatic carbon attached to the carboxylic acid.
~115C-3Aromatic CH.
~50N-CH₂Pyrrolidine carbons attached to nitrogen.
~25CH₂Other pyrrolidine carbons.
2D NMR and the Final Assembly

The true power of NMR lies in the 2D experiments that connect the pieces of the puzzle.

Caption: Key 2D NMR correlations for assembling the structure of this compound.

  • HMBC correlations from the pyrrolidine N-CH₂ protons to C-2 and C-3 of the aromatic ring would definitively establish the point of attachment.

  • HMBC correlations from the aromatic protons to the carboxylic carbon (C=O) would confirm the position of the acid group.

  • The COSY spectrum would show the coupling between adjacent aromatic protons and within the pyrrolidine ring.

Single Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS, IR, and NMR provides an exceptionally high degree of confidence in the structure, single crystal X-ray diffraction provides the ultimate, unambiguous proof of connectivity and stereochemistry in the solid state.[11] Although obtaining suitable crystals can be a challenge, the resulting electron density map provides a three-dimensional model of the molecule.[12] The crystal structure of the closely related 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde suggests that obtaining crystals of the benzoic acid derivative is feasible.[13]

Experimental Protocol: Single Crystal X-ray Diffraction
  • Crystallization: High-purity this compound is subjected to various crystallization techniques (e.g., slow evaporation, vapor diffusion) with a range of solvents to obtain diffraction-quality single crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is a systematic process of data acquisition and logical deduction. Each analytical technique provides a unique and essential piece of the structural puzzle. The molecular formula from mass spectrometry, the functional group information from IR spectroscopy, and the detailed connectivity map from NMR spectroscopy converge to provide a highly confident structural assignment. This assignment can be unequivocally confirmed by single crystal X-ray diffraction. This comprehensive approach ensures the scientific integrity of any subsequent research and development involving this compound.

References

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will dissect its core physicochemical properties, with a foundational focus on its molecular weight and composition. This document details a robust, field-proven synthetic protocol, grounded in the principles of nucleophilic aromatic substitution, and explores the mechanistic rationale behind the procedure. Furthermore, we will contextualize the molecule's strategic importance as a versatile building block in modern drug discovery, highlighting the distinct roles of its constituent moieties—the pyrrolidine ring and the nitrobenzoic acid core. This guide is intended to serve as a practical and authoritative resource for researchers leveraging this and similar scaffolds in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any research and development context. This section delineates the essential chemical identifiers and structural features of this compound.

Chemical Identity
  • Systematic Name: this compound

  • CAS Number: 19555-48-7[1][2][3]

  • Molecular Formula: C₁₁H₁₂N₂O₄[1][4][5]

Molecular Weight and Composition

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical characterization. It is derived from its molecular formula, C₁₁H₁₂N₂O₄.

  • Average Molecular Weight: 236.23 g/mol [4][5]

  • Monoisotopic Mass: 236.0797 Da

The calculation is based on the atomic weights of its constituent elements:

  • Carbon (C): 11 × 12.011 u = 132.121 u

  • Hydrogen (H): 12 × 1.008 u = 12.096 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Oxygen (O): 4 × 15.999 u = 63.996 u

  • Total: 236.227 u

Structural Features

The molecule's chemical behavior and its utility in drug design are dictated by its three primary functional components:

  • Benzoic Acid Core: This aromatic carboxylic acid group provides a site for amide coupling, esterification, and salt formation. Its acidity and planarity are key features for molecular interactions. Benzoic acid and its derivatives are widely used in the pharmaceutical industry as preservatives and synthetic precursors[6].

  • Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a highly valuable scaffold in medicinal chemistry.[7][8] Its non-planar, three-dimensional structure is crucial for exploring pharmacophore space and establishing specific stereochemical interactions with biological targets.[7][8] The pyrrolidine nucleus is found in numerous FDA-approved drugs.[7]

  • Nitro Group (-NO₂): Positioned para to the pyrrolidine substituent, this potent electron-withdrawing group is fundamental to the molecule's reactivity. It activates the aromatic ring for nucleophilic substitution, a key principle in its synthesis. Crucially, the nitro group serves as a synthetic handle, as it can be readily reduced to an amine, providing a new vector for diversification.

Summary of Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₄[1][4][5]
Molecular Weight 236.23 g/mol [4][5]
CAS Number 19555-48-7[1][2][3]
Appearance (Typically a solid)N/A
XLogP3 (Predicted) 2.4[9]
Hydrogen Bond Donors 1 (from -COOH)N/A
Hydrogen Bond Acceptors 5 (from -COOH, -NO₂, pyrrolidine-N)N/A

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is both efficient and scalable, relying on readily available starting materials.

Proposed Synthetic Pathway

The reaction involves the displacement of a halide from an activated aromatic ring by the secondary amine, pyrrolidine. A common and commercially available starting material for this is 2-Chloro-5-nitrobenzoic acid.

G cluster_0 A 2-Chloro-5-nitrobenzoic acid R + B Pyrrolidine C This compound R->C  Base (e.g., K₂CO₃)  Solvent (e.g., DMSO)  Heat (e.g., 100-120 °C)

Fig 1. Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimization.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Nucleophilic Addition: Add pyrrolidine (1.2 eq) to the stirring mixture. The excess base (K₂CO₃) is crucial to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, preventing it from protonating the pyrrolidine nucleophile.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice-water.

    • Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2-3. This step protonates the carboxylate salt, causing the product to precipitate out of the solution.

    • Collect the resulting solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water to remove inorganic salts. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Mechanistic Insights

The success of this synthesis hinges on the SₙAr mechanism. The presence of two strong electron-withdrawing groups (the nitro group and the carboxylic acid) ortho and para to the chlorine leaving group is essential. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution reaction. The use of a polar aprotic solvent like DMSO helps to solvate the cation (K⁺) without strongly solvating the nucleophile, thus enhancing its reactivity.

Strategic Applications in Drug Discovery

This compound is not typically an end-product therapeutic itself but rather a high-value "building block" or scaffold. Its structure is pre-validated by the inclusion of the privileged pyrrolidine ring and offers multiple vectors for chemical modification.

The Power of the Scaffold

The true value of this compound lies in its potential for creating diverse libraries of drug-like molecules. The synthetic pathway described above is just the beginning. The nitro group can be chemically reduced to an aniline, which opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and reductive amination.

G A Core Scaffold (this compound) B Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) A->B C Key Intermediate (5-Amino-2-(pyrrolidin-1-yl)benzoic acid) B->C D Amide Library Synthesis (Coupling with various R-COOH) C->D E Diverse Drug Candidates (For Biological Screening) D->E

Fig 2. Role as a versatile intermediate in discovery chemistry.
Therapeutic Potential

Compounds derived from aminobenzoic acid scaffolds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[10]. By using this compound as a starting point, chemists can:

  • Introduce Diversity: The amino group of the reduced intermediate can be acylated with a wide variety of carboxylic acids, introducing new pharmacophores and tuning properties like lipophilicity and polarity.

  • Modulate Physicochemical Properties: The carboxylic acid provides a handle to improve solubility or create prodrugs through esterification[11].

  • Explore 3D Space: The inherent three-dimensionality of the pyrrolidine ring allows for more effective probing of protein binding pockets compared to flat aromatic systems.[7][8]

Analytical Characterization Profile (Predicted)

Final validation of the synthesized compound would rely on a suite of standard analytical techniques. Based on the known structure, the expected spectral data would include:

  • ¹H NMR: Distinct signals for the aromatic protons, the diastereotopic protons on the pyrrolidine ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals corresponding to the 11 carbon atoms, including the carbonyl carbon of the acid, aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively)[12][13].

  • Mass Spectrometry: An exact mass measurement confirming the molecular formula C₁₁H₁₂N₂O₄.

Conclusion

This compound represents more than just its molecular weight of 236.23 g/mol . It is a strategically designed chemical scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is efficient and mechanistically well-understood. Its structure, combining the privileged pyrrolidine heterocycle with a modifiable nitrobenzoic acid core, makes it an exceptionally valuable starting material for the generation of compound libraries aimed at discovering next-generation therapeutics. For researchers and drug development professionals, this molecule serves as a versatile and powerful tool in the quest for novel and effective medicines.

References

The Advent of Aromatic Chemistry: A Technical History of Nitro-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolving applications of nitro-substituted benzoic acids.

Introduction: A New Frontier in Chemical Synthesis

The story of nitro-substituted benzoic acids is intrinsically linked to the birth of modern organic chemistry in the 19th century. The isolation of benzene by Michael Faraday in 1825 and the subsequent elucidation of its structure opened a new frontier for chemical exploration.[1] A pivotal moment arrived in 1834 when Eilhard Mitscherlich successfully synthesized nitrobenzene by treating benzene with fuming nitric acid.[1][2] This reaction, known as nitration, laid the groundwork for the introduction of the nitro group onto aromatic rings, a development that would prove immensely fruitful for the burgeoning chemical industry. The subsequent introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, by Muspratt and Hofmann in 1840, provided a more effective and versatile method for nitration, accelerating the discovery of a vast array of new aromatic compounds.[1] It was within this dynamic environment of scientific discovery that the three isomers of nitrobenzoic acid—ortho, meta, and para—were first synthesized and characterized, each with its unique properties and synthetic accessibility that would dictate its future applications.

The Isomers: A Tale of Three Synthetic Pathways

The position of the nitro group on the benzoic acid ring profoundly influences the molecule's chemical properties and dictates the synthetic strategy for its creation. The discovery and production of each isomer, therefore, followed distinct historical paths.

3-Nitrobenzoic Acid: The Direct Approach

The synthesis of 3-nitrobenzoic acid (m-nitrobenzoic acid) is the most straightforward of the three isomers. It is prepared by the direct nitration of benzoic acid using a mixture of nitric acid and sulfuric acid.[3][4] The carboxylic acid group of benzoic acid is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[4][5] This directing effect results in 3-nitrobenzoic acid being the major product of the reaction, with only small amounts of the ortho and para isomers formed.

The mechanism of this reaction involves the generation of the highly electrophilic nitronium ion from the reaction of nitric acid with the sulfuric acid catalyst.[4][5] The nitronium ion then attacks the electron-rich benzene ring of benzoic acid, leading to the formation of a resonance-stabilized carbocation intermediate, which then loses a proton to yield the final product.

2-Nitrobenzoic Acid and 4-Nitrobenzoic Acid: The Indirect Route

In contrast to the meta isomer, the synthesis of 2-nitrobenzoic acid (o-nitrobenzoic acid) and 4-nitrobenzoic acid (p-nitrobenzoic acid) cannot be efficiently achieved through the direct nitration of benzoic acid due to the meta-directing effect of the carboxyl group. Historically, and in modern industrial production, these isomers are synthesized through a two-step process starting from toluene.

First, toluene is nitrated to produce a mixture of nitrotoluene isomers. The methyl group of toluene is an activating, ortho-, para-directing group, leading to the formation of 2-nitrotoluene and 4-nitrotoluene as the major products. The second step involves the oxidation of the methyl group of the separated nitrotoluene isomers to a carboxylic acid.[6][7] A variety of oxidizing agents have been employed for this transformation over the years, including nitric acid, potassium permanganate, and sodium dichromate.[7] The choice of oxidizing agent often depends on factors such as cost, yield, and environmental considerations.

The first synthesis of 2-nitrobenzoic acid and 4-nitrobenzoic acid is reported to have occurred in the late 19th century, stemming from the extensive research into aromatic nitration reactions during that period.[8]

Physicochemical Properties and Their Implications

The position of the nitro group has a significant impact on the physical and chemical properties of the nitrobenzoic acid isomers. These differences are crucial for their separation, purification, and subsequent applications.

Property2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic AcidBenzoic Acid (for comparison)
Molar Mass ( g/mol ) 167.12167.12167.12122.12
Melting Point (°C) 146-148140-142240-242122.4
pKa 2.223.443.424.20
Appearance Yellowish-white crystalsOff-white to yellowish crystalline powderPale yellow crystalline powderColorless crystalline solid

Data compiled from various sources.

The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid group compared to benzoic acid, as reflected in their lower pKa values. This effect is most pronounced in the ortho isomer due to the proximity of the nitro group to the carboxylic acid. The significant difference in melting points among the isomers is a key factor that facilitates their separation and purification by crystallization.

Historical and Modern Applications: From Dyes to Drugs

From their initial discovery, nitrobenzoic acids have served as vital intermediates in the chemical industry. Their primary utility lies in the fact that the nitro group can be readily reduced to an amino group (-NH₂), opening up a vast array of synthetic possibilities.

One of the earliest and most significant applications of nitrobenzoic acids was in the synthesis of dyes. 3-Aminobenzoic acid, derived from the reduction of 3-nitrobenzoic acid, became a key precursor for a variety of azo dyes.[3]

In the pharmaceutical sector, 4-nitrobenzoic acid has played a crucial role as a precursor to 4-aminobenzoic acid (PABA). PABA and its derivatives have found applications as local anesthetics, most notably procaine (Novocain).[7]

The versatility of nitrobenzoic acids continues to be exploited in modern drug discovery and development. They are utilized as building blocks in the synthesis of a wide range of complex organic molecules with potential therapeutic applications.

Experimental Protocols: A Glimpse into Historical Synthesis

The following protocols are representative of the historical methods used for the synthesis of nitrobenzoic acid isomers. These methods, while foundational, have been refined over time to improve yields, purity, and safety.

Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid

Principle: Direct electrophilic aromatic substitution of benzoic acid with a nitrating mixture.

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add a measured amount of benzoic acid to concentrated sulfuric acid.

  • Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

  • Slowly add the nitrating mixture to the benzoic acid solution, maintaining a low temperature (typically below 10°C) to control the reaction rate and prevent side reactions.

  • After the addition is complete, allow the reaction to stir for a designated period to ensure complete conversion.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 3-nitrobenzoic acid.

  • Collect the precipitate by filtration, wash with cold water to remove residual acid, and purify by recrystallization.

Synthesis of 4-Nitrobenzoic Acid via Oxidation of 4-Nitrotoluene

Principle: Oxidation of the methyl group of 4-nitrotoluene to a carboxylic acid using a strong oxidizing agent.

Procedure (using Sodium Dichromate):

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine 4-nitrotoluene, sodium dichromate, and water.

  • Slowly and carefully add concentrated sulfuric acid to the mixture. The heat of dilution will initiate the oxidation reaction.

  • Once the initial exothermic reaction subsides, heat the mixture to reflux for a period to drive the reaction to completion.

  • Cool the reaction mixture and dilute it with water.

  • Filter the crude 4-nitrobenzoic acid and wash it with water.

  • Purify the product by dissolving it in a basic solution (e.g., sodium hydroxide), filtering to remove insoluble impurities, and then re-precipitating the acid by adding a strong acid (e.g., sulfuric acid).

  • Collect the purified 4-nitrobenzoic acid by filtration, wash with water, and dry.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core synthetic routes to the nitrobenzoic acid isomers.

Synthesis_of_Nitrobenzoic_Acids cluster_meta Direct Nitration cluster_ortho_para Indirect Synthesis benzoic_acid Benzoic Acid three_nba 3-Nitrobenzoic Acid benzoic_acid->three_nba HNO₃, H₂SO₄ toluene Toluene nitrotoluenes 2-Nitrotoluene & 4-Nitrotoluene toluene->nitrotoluenes HNO₃, H₂SO₄ two_nba 2-Nitrobenzoic Acid nitrotoluenes->two_nba [O] four_nba 4-Nitrobenzoic Acid nitrotoluenes->four_nba [O]

Caption: Synthetic routes to nitrobenzoic acid isomers.

Conclusion: A Legacy of Innovation

The discovery and synthesis of nitro-substituted benzoic acids in the 19th century were pivotal achievements in the field of organic chemistry. These compounds not only provided chemists with a deeper understanding of aromatic reactivity but also served as foundational building blocks for a wide range of industrial products, from vibrant dyes to life-saving pharmaceuticals. The distinct synthetic pathways to the ortho, meta, and para isomers, dictated by the fundamental principles of electrophilic aromatic substitution, highlight the elegance and logic inherent in chemical synthesis. As research and development in the pharmaceutical and materials science sectors continue to advance, the versatile chemistry of nitrobenzoic acids ensures their enduring relevance as key synthetic intermediates.

References

The Pyrrolidine Moiety: A Privileged Scaffold in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its prevalence in a vast array of natural products, FDA-approved drugs, and clinical candidates underscores its significance.[3][4] This guide provides an in-depth analysis of the pyrrolidine moiety's role in bioactive compounds, elucidating the structural, physicochemical, and stereochemical properties that contribute to its success. We will explore its influence on pharmacological activity across various therapeutic areas, detail key synthetic methodologies, and examine structure-activity relationships (SAR) to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Pyrrolidine Scaffold: Fundamental Properties and Advantages

The utility of the pyrrolidine ring in drug design is not coincidental; it stems from a unique combination of intrinsic properties that medicinal chemists leverage to optimize drug candidates.[5][6][7] It is one of the most common heterocyclic fragments found in pharmaceuticals, appearing in at least 37 FDA-approved drugs.[5]

Three-Dimensionality and Conformational Flexibility

Unlike its flat, aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar.[5][6][7] Its sp³-hybridized carbon atoms confer a three-dimensional (3D) structure that allows for more effective exploration of the pharmacophore space.[5][7] The ring exists in dynamic equilibrium between various "envelope" and "twist" conformations, a phenomenon known as pseudorotation.[5][6][7] This conformational flexibility can be crucial for achieving an optimal fit within a biological target's binding site.[1] However, this flexibility is not unrestricted; the choice of substituents can control and lock the ring into a preferred conformation, an essential tool for optimizing pharmacological efficacy.[5]

Stereochemical Complexity

The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a potential of 16 different stereoisomers.[5] This rich stereochemistry is a powerful asset in drug design, as different stereoisomers can exhibit vastly different biological profiles due to their specific interactions with enantioselective proteins like enzymes and receptors.[5][7] The non-essential amino acid L-proline, which features a chiral center within its pyrrolidine ring, is a frequently employed building block for producing chiral compounds and serves as a highly effective catalyst in stereoselective synthesis.[5][8]

Physicochemical Characteristics

The nitrogen atom within the pyrrolidine ring imparts basicity, a key feature for modulating a compound's physicochemical properties. This basic nitrogen can be protonated at physiological pH, forming a charged species that can enhance aqueous solubility and form critical ionic interactions or hydrogen bonds with biological targets.[9] Substituents on the ring, particularly at the C-2 position, can significantly influence the nitrogen's basicity.[5] Notably, about 92% of all FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position, highlighting its importance as a key point for molecular modification.[5]

Table 1: Comparative Physicochemical Properties

PropertyPyrrolidinePiperidine (6-membered ring)Pyrrole (Aromatic analog)
pKa of Conjugate Acid ~11.27~11.22~0.4
logP (Octanol/Water) 0.460.840.75
Conformational Flexibility High (Envelope/Twist)Moderate (Chair)Low (Planar)
Basicity Strongly BasicStrongly BasicVery Weakly Basic

This table provides a comparative overview of key physicochemical properties, illustrating why the pyrrolidine scaffold's balance of basicity, hydrophilicity, and flexibility is often advantageous in drug design.[1]

Pyrrolidine in Action: Therapeutic Applications and Mechanisms

The structural and chemical versatility of the pyrrolidine scaffold has led to its incorporation into drugs across a wide spectrum of diseases. Its framework contributes significantly to drug efficacy, bioavailability, and target specificity.[10]

Anticancer Agents

The pyrrolidine moiety is a key component in numerous anticancer drugs, where it facilitates interactions with targets like enzymes, receptors, and DNA.[10] Its synthetic flexibility allows for precise tailoring of properties to improve target selectivity and reduce side effects.[10]

  • Enzyme Inhibition: Pyrrolidine derivatives are known to inhibit enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[10]

  • Kinase Inhibition: Several tyrosine kinase inhibitors, such as Sunitinib and Larotrectinib, feature a pyrrolidine ring that plays a role in binding to the ATP pocket of the kinase.[10]

  • Targeting Signaling Pathways: Functionalized pyrrolidines can inhibit key oncogenic pathways like PI3K/AKT/mTOR and VEGF signaling.[10] For example, Alpelisib, a PI3Kα inhibitor, incorporates a pyrrolidine derivative.[3]

Table 2: Notable FDA-Approved Pyrrolidine-Containing Drugs

Drug NameTherapeutic AreaMechanism of Action / Target
Captopril AntihypertensiveACE Inhibitor
Vildagliptin AntidiabeticDPP-IV Inhibitor[3]
Sunitinib AnticancerTyrosine Kinase Inhibitor[10]
Larotrectinib AnticancerTRK Inhibitor[10]
Daclatasvir Antiviral (Hepatitis C)NS5A Inhibitor[3]
Asunaprevir Antiviral (Hepatitis C)NS3 Protease Inhibitor[3]
Piracetam NootropicRacetam
Procyclidine AntiparkinsonianAnticholinergic
Antiviral Agents

One of the largest and most successful groups of drugs containing a pyrrolidine moiety is antiviral agents, particularly those targeting the Hepatitis C Virus (HCV).[3] Many of these drugs are inhibitors of the HCV enzyme serine protease NS3.[3] The pyrrolidine scaffold often forms a key part of the peptidomimetic structure, correctly positioning functional groups to interact with the enzyme's active site. Examples include Asunaprevir, Daclatasvir, Grazoprevir, and Voxilaprevir.[3] More recently, pyrrolidine derivatives have been investigated as main protease (Mpro) inhibitors for treating coronavirus infections, including SARS-CoV-2.[11][12]

Central Nervous System (CNS) Agents

The pyrrolidine ring is a common feature in drugs targeting the CNS. The racetam family of nootropics, such as Piracetam, is built around a pyrrolidin-2-one core.[13][14] The scaffold's ability to cross the blood-brain barrier and interact with various receptors and ion channels makes it valuable for developing treatments for neurological and psychiatric disorders.

Enzyme Inhibition in Metabolic Diseases

The pyrrolidine scaffold is highly effective in the design of enzyme inhibitors for metabolic diseases. A prime example is the class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, such as Vildagliptin, used to treat type 2 diabetes.[4][15] The pyrrolidine nitrile moiety in Vildagliptin forms a reversible covalent bond with a serine residue in the active site of DPP-IV, leading to potent and long-lasting inhibition.

Diagram 1: General Mechanism of Pyrrolidine-Based Enzyme Inhibition

General Pyrrolidine-Enzyme Interaction cluster_Enzyme Enzyme Active Site cluster_Inhibitor Pyrrolidine-Based Inhibitor pocket1 Hydrophobic Pocket pocket2 Hydrogen Bond Acceptor (e.g., Asp, Glu) pocket3 Hydrogen Bond Donor (e.g., Ser, Thr) pyrrolidine Pyrrolidine Ring sub1 R1 (Hydrophobic group) pyrrolidine->sub1 sub2 N-H (H-bond donor) pyrrolidine->sub2 sub3 C=O (H-bond acceptor) pyrrolidine->sub3 sub1->pocket1 Van der Waals Interaction sub2->pocket2 Hydrogen Bond sub3->pocket3 Hydrogen Bond

Caption: A diagram illustrating how a substituted pyrrolidine inhibitor can interact with a hypothetical enzyme active site through various non-covalent forces.

Synthetic Strategies and Methodologies

The synthesis of biologically active pyrrolidines is a major focus of organic chemistry. Methodologies can be broadly classified into two categories: functionalization of a pre-existing pyrrolidine ring (e.g., from proline) or the de novo construction of the ring from acyclic precursors.[5]

Chiral Pool Synthesis from Proline

L-proline and its derivatives (like 4-hydroxyproline) are invaluable starting materials from the chiral pool.[3] They provide a cost-effective and stereochemically defined pyrrolidine core that can be elaborated into complex drug molecules.

Workflow: Synthesis of a Prolinol Derivative

Workflow: Proline to Prolinol Derivative proline L-Proline (Chiral Starting Material) reduction Step 1: Reduction (e.g., LiAlH4) proline->reduction prolinol (S)-Prolinol reduction->prolinol coupling Step 2: Amide Coupling (with R-COOH) prolinol->coupling product Final Pyrrolidine Derivative (e.g., Avanafil Precursor) coupling->product

Caption: A simplified workflow for synthesizing chiral pyrrolidine derivatives starting from the natural amino acid L-proline.

Key Experimental Protocol: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (dipolarophile) is one of the most powerful and versatile methods for constructing substituted pyrrolidine rings.[16] This reaction allows for the creation of multiple stereocenters in a single, highly controlled step.

Protocol: Synthesis of a Spirooxindole-Pyrrolidine Derivative

  • Objective: To synthesize a complex heterocyclic system containing a pyrrolidine ring via a three-component 1,3-dipolar cycloaddition reaction.[16]

  • Causality: This multicomponent reaction (MCR) approach is chosen for its efficiency and atom economy, creating complex molecules from simple starting materials in a single pot. The choice of a polar protic solvent like methanol facilitates the in-situ generation of the azomethine ylide from the amino acid.

Step-by-Step Methodology:

  • Preparation of Dipolarophile: An appropriate dipolarophile, such as an (E)-alkene derivative, is synthesized via a standard condensation reaction (e.g., Knoevenagel condensation). This step dictates the substitution pattern at the C3 and C4 positions of the final pyrrolidine ring.

  • Generation of Azomethine Ylide: In a round-bottom flask, equimolar amounts of an isatin derivative (or other ketone) and an amino acid (e.g., sarcosine or L-proline) are dissolved in a suitable solvent, typically methanol or ethanol.[16]

  • Cycloaddition Reaction: The mixture is heated to reflux (typically 60-80°C). The heat facilitates the decarboxylation of the intermediate formed between the isatin and the amino acid, generating a highly reactive azomethine ylide in situ.

  • Addition of Dipolarophile: An equimolar amount of the dipolarophile (from Step 1) is added to the reaction mixture. The azomethine ylide rapidly undergoes a [3+2] cycloaddition reaction with the alkene of the dipolarophile to form the five-membered pyrrolidine ring. The high regio- and stereoselectivity is a hallmark of this reaction.[16]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired diastereomer of the spiro-pyrrolidine product.

  • Characterization: The structure and stereochemistry of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and, if possible, X-ray crystallography.

  • Self-Validation: The success of this protocol is validated by the high diastereoselectivity observed, which confirms the concerted and stereospecific nature of the cycloaddition. The spectral data provides unambiguous confirmation of the final structure.

Conclusion and Future Outlook

The pyrrolidine moiety is a testament to the power of a privileged scaffold in drug discovery. Its unique combination of 3D architecture, stereochemical richness, and tunable physicochemical properties has secured its place in the medicinal chemist's toolbox.[4][5] From natural alkaloids to rationally designed enzyme inhibitors, the pyrrolidine ring consistently proves its value in creating effective and safe therapeutics.[10][17] Future research will undoubtedly continue to leverage this versatile scaffold, exploring new substitution patterns, novel synthetic routes, and applications in emerging therapeutic areas. The development of new organocatalysts based on chiral pyrrolidines will also continue to advance the field of asymmetric synthesis, enabling the efficient construction of even more complex and potent bioactive molecules.[8][18]

References

An In-depth Technical Guide on the Electronic Effects of the Nitro Group in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nitro group (–NO₂) is a compact, yet remarkably potent, functional group that profoundly alters the chemical and physical properties of aromatic systems.[1] Its incorporation into the benzoic acid framework provides a classic and compelling case study in physical organic chemistry, demonstrating the interplay of inductive and resonance effects. For researchers, particularly in medicinal chemistry and drug development, a deep understanding of these electronic perturbations is not merely academic; it is fundamental to rational drug design, synthesis, and the prediction of pharmacokinetic and pharmacodynamic profiles.[2][3][4]

This guide offers an in-depth exploration of the electronic influence of the nitro group on benzoic acid and its derivatives. We will dissect the fundamental principles governing its behavior, quantify its impact on acidity and reactivity, outline key experimental protocols for synthesis and analysis, and discuss its relevance in the broader context of chemical and pharmaceutical sciences.

The Dual Nature of the Nitro Group's Electronic Influence

The nitro group exerts a powerful electron-withdrawing effect on the benzene ring through two distinct, yet synergistic, mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[5][6]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, with the nitrogen atom bearing a partial positive charge.[7][8] This positive pole pulls electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bond framework. This effect, transmitted through successive bonds, decreases with distance but is a significant contributor to the overall electron-withdrawing nature of the group.[8]

  • Resonance (Mesomeric) Effect (-M): The nitro group can actively delocalize pi (π) electrons from the aromatic ring into its own structure.[5][9] This is possible because the nitrogen atom is double-bonded to one oxygen and single-bonded to another, which carries a formal negative charge, allowing for the creation of resonance structures where a positive charge develops on the aromatic ring.[7] This delocalization is most pronounced when the nitro group is positioned ortho or para to another group on the ring, as it allows for direct conjugation.[6]

Caption: Resonance delocalization in the para-nitrobenzoate anion.

Impact on Acidity: A Quantitative Look

The primary and most quantifiable consequence of the nitro group's electron-withdrawing power on benzoic acid is a dramatic increase in its acidity. By withdrawing electron density, the nitro group stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation.[10][11][12] This stabilization lowers the energy of the conjugate base, making the parent acid more willing to donate its proton, which is reflected in a lower pKa value.[13]

The position of the nitro group is critical in determining the extent of this acidifying effect.

CompoundpKa (in water at 25°C)
Benzoic Acid4.20
m-Nitrobenzoic Acid3.45
p-Nitrobenzoic Acid3.41[14]
o-Nitrobenzoic Acid2.16[13][14]

Analysis of Acidity Trends:

  • Nitrobenzoic Acids vs. Benzoic Acid: All three isomers are significantly more acidic than benzoic acid itself, confirming the potent electron-withdrawing nature of the nitro group.[15][16]

  • para-Nitrobenzoic Acid: In the para position, the nitro group exerts both a strong -M effect and a -I effect. The -M effect allows for direct delocalization of the negative charge from the carboxylate group across the entire ring and into the nitro group, providing substantial stabilization.[10][12]

  • meta-Nitrobenzoic Acid: At the meta position, the nitro group cannot participate in direct resonance with the carboxylate group.[6][17] Therefore, its acid-strengthening effect is primarily due to the -I effect.[6][15] This explains why it is less acidic than the para isomer, where both effects are operative.

  • ortho-Nitrobenzoic Acid: The ortho isomer is the most acidic, a phenomenon often attributed to the "ortho effect."[11][13][15] This is a combination of factors. The strong -I effect is maximized due to the close proximity of the nitro group to the carboxylic acid.[10][18] Furthermore, steric hindrance between the bulky nitro and carboxyl groups can force the carboxyl group out of the plane of the benzene ring.[19] This disruption of coplanarity reduces resonance stabilization of the neutral acid, making it more energetically favorable to deprotonate and form the more planar carboxylate anion.[10][19]

Caption: Trend in acidity of nitrobenzoic acid isomers.

Influence on Chemical Reactivity

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong deactivating group towards electrophilic aromatic substitution.[1][7] By withdrawing electron density, it makes the benzene ring less nucleophilic and therefore less reactive towards attack by electrophiles.[20][21][22] The reactivity of nitro-substituted benzoic acids is even lower than that of nitrobenzene due to the additional deactivating effect of the carboxylic acid group.[21][22][23]

Furthermore, the nitro group is a meta-director.[7][20][24] This can be understood by examining the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack.

  • Attack at Ortho/Para Positions: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. This is a highly destabilized arrangement.

  • Attack at the Meta Position: Attack at the meta position avoids placing the positive charge on the carbon bearing the nitro group, resulting in a relatively more stable intermediate.[25]

Therefore, electrophilic substitution on nitrobenzoic acid derivatives will preferentially occur at the position meta to the nitro group.[26]

EAS_Direction cluster_attack Electrophilic Attack NB Nitrobenzene Ortho Ortho NB->Ortho Destabilized Intermediate Meta Meta NB->Meta Favored Intermediate Para Para NB->Para Destabilized Intermediate

Caption: Directing effect of the nitro group in EAS.

Nucleophilic Aromatic Substitution (NAS)

Conversely, the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, particularly when it is positioned ortho or para to a good leaving group (e.g., a halogen).[1] The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the reaction.

Experimental Protocols

Synthesis of m-Nitrobenzoic Acid

This protocol details the nitration of benzoic acid, a classic example of an electrophilic aromatic substitution reaction on a deactivated ring.[27]

Objective: To synthesize m-nitrobenzoic acid from benzoic acid via electrophilic aromatic substitution.

Methodology:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (to maintain a temperature of 0°C or less), slowly add concentrated sulfuric acid to concentrated nitric acid.[27] This generates the highly electrophilic nitronium ion (NO₂⁺).[26][28]

  • Reaction Setup: In a separate larger flask, add concentrated sulfuric acid and cool it to below 0°C. Slowly add benzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.[27]

  • Nitration: Add the prepared nitrating mixture dropwise to the benzoic acid solution, maintaining the low temperature with vigorous stirring. The cold temperature is crucial to minimize the formation of the ortho and para isomers.[27]

  • Reaction Quench and Product Isolation: After the addition is complete, allow the mixture to stir in the cold for another 15-20 minutes. Pour the reaction mixture over a slurry of crushed ice and water. The product, m-nitrobenzoic acid, will precipitate out of the solution.[27]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and allow it to dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water or ethanol-water).

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the pKa of a nitrobenzoic acid derivative.[13]

Methodology:

  • Solution Preparation: Accurately weigh a sample of the nitrobenzoic acid and dissolve it in a suitable solvent (e.g., a mixture of ethanol and deionized water) in a beaker.[13]

  • Titration Setup: Place a calibrated pH electrode and a magnetic stir bar in the beaker. Use a burette filled with a standardized solution of a strong base, such as sodium hydroxide (NaOH).

  • Data Collection: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[13] At this point, the concentrations of the acid and its conjugate base are equal.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of synthesized nitrobenzoic acid derivatives.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[29]

    • O–H stretch (Carboxylic Acid): A very broad absorption typically in the range of 3300-2500 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

    • N=O asymmetric & symmetric stretches (Nitro Group): Two strong absorptions, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.[29][30]

    • ¹H NMR: The aromatic protons of nitrobenzoic acids typically appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of both the carboxyl and nitro groups. The specific splitting patterns can be used to confirm the substitution pattern (ortho, meta, or para). The acidic proton of the carboxyl group is often a broad singlet at a very downfield chemical shift (δ > 10 ppm).[29]

    • ¹³C NMR: The carboxyl carbon appears around 165-170 ppm. The carbon atom attached to the nitro group is also significantly shifted downfield.[29]

Relevance in Drug Design and Development

The nitro group, despite concerns about potential toxicity and mutagenicity, remains a relevant functional group in medicinal chemistry.[1][2][3] Its strong electron-withdrawing properties can be strategically employed to:

  • Modulate pKa: Fine-tuning the acidity of a drug molecule can significantly impact its solubility, absorption, and ability to interact with biological targets.

  • Enhance Binding Affinity: The polar nature of the nitro group can facilitate hydrogen bonding and other electrostatic interactions with receptor sites.[4]

  • Influence Metabolism: The presence of a nitro group can alter the metabolic profile of a drug, sometimes being used in prodrug strategies where the group is reduced in vivo to an active amine.[31][32] For example, nitroaromatic compounds are often used as hypoxia-activated prodrugs in cancer therapy.[3]

  • Serve as a Synthetic Handle: The nitro group is a versatile synthetic intermediate that can be readily converted to other functional groups, most commonly an amino group (–NH₂), which can then be further functionalized.[33]

Conclusion

The electronic effects of the nitro group on the benzoic acid scaffold are a clear and powerful illustration of fundamental organic chemistry principles. The interplay of strong inductive and resonance effects leads to predictable and significant alterations in acidity and reactivity. For scientists in synthetic chemistry and drug development, mastering these concepts is essential for the rational design of molecules with tailored properties. From enhancing the acidity of a lead compound to directing the course of a synthetic route, the influence of the nitro group is a critical tool in the molecular architect's toolkit.

References

Spectroscopic Characterization of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and data from analogous chemical structures, ensuring a robust and scientifically sound resource for the identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic carboxylic acid featuring a nitro group and a pyrrolidine moiety. The interplay of these functional groups—the electron-withdrawing nitro group and the electron-donating pyrrolidinyl group—creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the molecular structure and assessing the purity of synthesized batches.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, providing insights into the electronic environment of each proton and carbon atom.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to encompass the expected chemical shift range (approximately 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon.

    • The spectral width is set to cover the full range of carbon chemical shifts (approximately 0-200 ppm).

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.2d~2.5
H-4~8.0dd~9.0, 2.5
H-6~7.0d~9.0
Pyrrolidine (α-CH₂)~3.4t~6.5
Pyrrolidine (β-CH₂)~2.0m-
COOH~13.0br s-
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~125
C-2~150
C-3~128
C-4~120
C-5~145
C-6~115
COOH~168
Pyrrolidine (α-C)~53
Pyrrolidine (β-C)~26
Interpretation of NMR Spectra

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzoic acid ring. The downfield shifts of H-3 and H-4 are attributed to the strong electron-withdrawing effect of the adjacent nitro group. The pyrrolidine protons will appear as multiplets in the aliphatic region, with the α-protons deshielded due to their proximity to the nitrogen atom and the aromatic ring. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift.

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will resonate between 115 and 150 ppm. The carbons directly attached to the nitro group (C-5) and the pyrrolidinyl group (C-2) will be significantly shifted due to the strong electronic effects of these substituents. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift of around 168 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of its key functional groups.

Experimental Protocol for IR Data Acquisition

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate. For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2970-2850Medium
C=O stretch (carboxylic acid)1710-1680Strong
N-O asymmetric stretch (nitro)1550-1475Strong
C=C stretch (aromatic)1600-1450Medium
N-O symmetric stretch (nitro)1360-1290Strong
Interpretation of the IR Spectrum

The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[1] Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[2][3][4][5][6] The carbonyl (C=O) stretch of the carboxylic acid will be a strong absorption around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the pyrrolidine ring, will also be present.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Ionization: In ESI, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. In EI, the sample is vaporized and bombarded with a beam of electrons.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data
Ion Predicted m/z Interpretation
[M]⁺236.07Molecular Ion
[M-OH]⁺219.07Loss of hydroxyl radical
[M-NO₂]⁺190.08Loss of nitro group
[M-COOH]⁺191.08Loss of carboxyl group
C₆H₅N₂O₂⁺150.04Benzene ring with nitro and amino groups
C₄H₈N⁺70.07Pyrrolidinyl cation
Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (236.23 g/mol ). Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group and the entire carboxylic acid group.[10][11][12][13] The nitro group can also be lost as a neutral fragment. The pyrrolidine ring can undergo fragmentation to produce characteristic ions.[14][15][16][17]

M [M]⁺˙ m/z = 236 M_OH [M-OH]⁺ m/z = 219 M->M_OH -OH M_COOH [M-COOH]⁺˙ m/z = 191 M->M_COOH -COOH Pyrrolidinyl Pyrrolidinyl cation m/z = 70 M->Pyrrolidinyl fragmentation

Caption: Predicted major fragmentation pathways in mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol for UV-Vis Data Acquisition

Objective: To determine the absorption maxima of the compound.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance of the solution is measured over a wavelength range, typically from 200 to 400 nm. A blank containing the pure solvent is used as a reference.

Predicted UV-Vis Absorption Data
Transition Predicted λmax (nm)
π → π~280-320
n → π~340-380
Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region due to π → π* transitions within the aromatic ring and the nitro group.[1][18][19][20][21] The presence of the electron-donating pyrrolidinyl group and the electron-withdrawing nitro group in conjugation with the benzene ring will likely cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzoic acid. A weaker n → π* transition associated with the nitro and carbonyl groups may also be observed at a longer wavelength.[22][23][24][25]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectra, researchers can confidently identify and characterize this molecule. The provided experimental protocols serve as a practical guide for acquiring high-quality spectroscopic data, while the detailed interpretations offer insights into the structure-spectra correlations. This comprehensive resource is intended to support the advancement of research and development in fields where this and similar molecules are of interest.

References

Methodological & Application

Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine moiety is a prevalent scaffold in numerous biologically active compounds, prized for its ability to increase aqueous solubility and explore three-dimensional chemical space.[1][2][3] This protocol details a robust and efficient synthesis via Nucleophilic Aromatic Substitution (SNAr), offering researchers a reliable method for obtaining this key intermediate. We delve into the reaction mechanism, provide a step-by-step experimental procedure, outline safety considerations, and offer expert insights for troubleshooting and optimization.

Introduction and Scientific Context

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of modern therapeutics.[1][4] Its saturated, non-planar structure provides access to a greater degree of three-dimensional geometry compared to its aromatic counterparts, which is often crucial for specific and high-affinity interactions with biological targets.[1][2] The incorporation of a pyrrolidine ring can influence a molecule's physicochemical properties, such as basicity and lipophilicity, thereby improving its pharmacokinetic profile.[1][2]

This compound serves as an important intermediate. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the carboxylic acid allows for the formation of amides, esters, and other derivatives. This dual functionality makes it a versatile starting point for the synthesis of compound libraries aimed at various therapeutic targets.

The synthesis described herein proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a classic and highly effective method for forming aryl-amine bonds, particularly when the aromatic ring is "activated" by potent electron-withdrawing groups.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the SNAr reaction between 2-Chloro-5-nitrobenzoic acid and pyrrolidine. For an SNAr reaction to proceed efficiently, three conditions are generally required:

  • An Activated Aromatic Ring: The benzene ring must be substituted with strong electron-withdrawing groups (EWGs). In our substrate, both the nitro group (-NO₂) and the carboxylic acid group (-COOH) serve this purpose. They withdraw electron density from the ring, making it electrophilic and susceptible to attack by a nucleophile.[5]

  • A Good Leaving Group: A group that can depart with its electron pair is necessary. The chloride (-Cl) atom on the substrate is an excellent leaving group.[6]

  • A Strong Nucleophile: The attacking species must be electron-rich. Pyrrolidine, a secondary amine, is a potent nucleophile.[2][5]

The reaction follows a stepwise addition-elimination mechanism. First, the pyrrolidine nitrogen attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored to yield the final product.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Researchers should adjust quantities as needed, maintaining the specified molar ratios.

3.1. Materials and Equipment

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-5-nitrobenzoic acid2516-96-3C₇H₄ClNO₄201.56
Pyrrolidine123-75-1C₄H₉N71.12
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21
Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.13
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46
Deionized Water7732-18-5H₂O18.02
Ethanol64-17-5C₂H₅OH46.07

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

3.2. Safety Precautions

  • 2-Chloro-5-nitrobenzoic acid: Causes skin and serious eye irritation.[6] Avoid inhalation of dust.

  • Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • DMSO: Can increase the absorption of other chemicals through the skin. Handle with care.

  • Concentrated HCl: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood.

Mandatory PPE: Safety goggles, flame-resistant lab coat, and chemically resistant gloves (nitrile or neoprene) are required at all times. All operations should be performed within a certified chemical fume hood.

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-nitrobenzoic acid (4.03 g, 20.0 mmol, 1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (6.91 g, 50.0 mmol, 2.5 eq) followed by 40 mL of DMSO. Stir the suspension for 5 minutes at room temperature.

  • Nucleophile Addition: Carefully add pyrrolidine (2.0 mL, 24.0 mmol, 1.2 eq) to the flask dropwise using a syringe.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C using a heating mantle or oil bath. Maintain stirring at this temperature for 4-6 hours.

    • Expert Insight: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexanes with a few drops of acetic acid. The disappearance of the starting material spot indicates reaction completion.

  • Work-up - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously.

  • Acidification: While continuing to stir, slowly add concentrated HCl dropwise to the aqueous mixture until the pH is approximately 2-3. A yellow precipitate of the crude product will form.

    • Causality Note: Acidification is crucial. It protonates the carboxylate salt, rendering the product insoluble in the aqueous medium, which allows for its isolation by filtration.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of 50 mL deionized water to remove any remaining inorganic salts and DMSO.

  • Drying: Dry the product in a vacuum oven at 50-60 °C overnight to yield the crude this compound.

3.4. Purification

If necessary, the crude product can be purified by recrystallization from an ethanol/water mixture to achieve higher purity.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry as before.

Caption: Step-by-step experimental workflow diagram.

Product Characterization and Data
PropertyValue
Chemical Name This compound
CAS Number 19555-48-7[7][8][9][10]
Molecular Formula C₁₁H₁₂N₂O₄[8][11][12]
Molecular Weight 236.23 g/mol [8][11][12]
Appearance Expected to be a yellow to off-white solid
Melting Point 165 - 168 °C (Literature value for a similar starting material)
Purity >95% (after recrystallization)

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the three distinct aromatic protons, and two sets of signals for the non-equivalent methylene protons of the pyrrolidine ring. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Signals for the seven aromatic carbons (including the carboxyl carbon) and the two distinct methylene carbons of the pyrrolidine ring.

  • IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (~3000 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1520 and ~1340 cm⁻¹), and C-N stretching.[13]

Troubleshooting and Field-Proven Insights
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Insufficiently anhydrous reagents/solvent. 3. Incorrect pH during work-up.1. Increase reaction time or temperature (up to 120 °C). Confirm starting material consumption by TLC. 2. Use freshly opened or properly dried reagents. 3. Ensure pH is brought to ~2-3 to fully precipitate the product.
Product is an Oil or Gummy Solid 1. Presence of impurities (e.g., residual DMSO). 2. Product has a low melting point.1. Ensure thorough washing of the precipitate. Try triturating the crude material with a solvent like diethyl ether or hexanes to induce solidification. 2. Proceed with purification via column chromatography if recrystallization fails.
Dark-Colored Product Formation of colored byproducts due to high reaction temperature or extended reaction time.Treat the hot recrystallization solution with a small amount of activated charcoal and filter it hot through celite before allowing it to cool. This can help remove colored impurities.

Expert Insight - Choice of Base: Potassium carbonate is an effective and economical choice. It is strong enough to deprotonate the carboxylic acid and scavenge the HCl byproduct but not so strong as to cause unwanted side reactions. Using pyrrolidine itself as the base (in larger excess) is also a viable strategy, simplifying the reagent profile.

References

Application Notes and Protocols for the Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis via Nucleophilic Aromatic Substitution

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is a valuable substituted anthranilic acid derivative, a structural motif frequently encountered in the development of pharmaceuticals and functional materials. Its synthesis is efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of this compound, grounded in established chemical principles and supported by peer-reviewed literature.

The core of this synthetic strategy lies in the reaction between 2-chloro-5-nitrobenzoic acid and pyrrolidine. The aromatic ring of 2-chloro-5-nitrobenzoic acid is rendered highly susceptible to nucleophilic attack due to the powerful electron-withdrawing nature of the nitro (-NO₂) group.[1][2] This group, positioned para to the chlorine leaving group, effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3][4] This stabilization is crucial as it lowers the activation energy of the reaction, facilitating the displacement of the chloride by the incoming pyrrolidine nucleophile. The reaction proceeds via an addition-elimination mechanism, which is characteristic of SNAr reactions.[4] Recent advancements have demonstrated that this transformation can be efficiently conducted under microwave irradiation, often eliminating the need for a separate solvent or catalyst by using an excess of the amine nucleophile.

Reaction Mechanism and Workflow

The SNAr mechanism for this synthesis is a two-step process:

  • Nucleophilic Addition: The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom on the aromatic ring. This step temporarily breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, the Meisenheimer complex. The electron-withdrawing nitro group is critical for stabilizing this intermediate by delocalizing the negative charge.[1][3][4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, yielding the final product, this compound.

The overall experimental workflow is depicted below.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep Combine 2-chloro-5-nitrobenzoic acid and excess pyrrolidine in a microwave vial. react Microwave irradiation (e.g., 80-120°C, 5-30 min) prep->react Seal vial workup1 Cool to room temperature. Dilute with water. react->workup1 Reaction completion workup2 Acidify with HCl to precipitate product. workup1->workup2 workup3 Filter and wash the solid product. workup2->workup3 purify Column Chromatography / Recrystallization workup3->purify Crude Product analyze Characterization (NMR, MS, MP) purify->analyze Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established microwave-assisted amination of 2-chloro-5-nitrobenzoic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
2-Chloro-5-nitrobenzoic acid201.562516-96-3Starting material.
Pyrrolidine71.12123-75-1Nucleophile and base. Use in excess.
Hydrochloric Acid (HCl)36.467647-01-02M aqueous solution for acidification.
Deionized Water18.027732-18-5For work-up.
Ethyl Acetate88.11141-78-6For chromatography/recrystallization.
Hexane / Heptane--For chromatography/recrystallization.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent.
Silica Gel-7631-86-9230-400 mesh for column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (e.g., 1.0 g, 4.96 mmol).

    • Add pyrrolidine (e.g., 5.0 equivalents, 1.76 g, 24.8 mmol). The excess pyrrolidine serves as both the nucleophile and the base to neutralize the HCl formed during the reaction.

    • Securely seal the vial with a cap.

  • Microwave-Assisted Reaction:

    • Place the sealed vial in the cavity of a scientific microwave reactor.

    • Irradiate the mixture with stirring at a temperature of 120°C for 20 minutes.

    • Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) on a small aliquot.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully uncap the vial in a well-ventilated fume hood.

    • Pour the reaction mixture into a beaker containing 50 mL of deionized water.

    • While stirring, slowly add 2M hydrochloric acid dropwise until the pH of the solution is approximately 2-3. This will protonate the carboxylate and cause the product to precipitate.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 20 mL) to remove any remaining salts.

    • Dry the crude product under vacuum to yield a solid.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexane or heptane is recommended. Due to the basicity of the pyrrolidine nitrogen, peak tailing may occur. To mitigate this, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent system can improve separation.

    • Alternatively, recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane can be employed to obtain the purified product.

  • Characterization:

    • The structure and purity of the final product should be confirmed using standard analytical techniques.

    • Melting Point: Determine using a standard melting point apparatus.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Expected ¹H NMR signals would include multiplets for the pyrrolidine protons and distinct signals for the three aromatic protons, with splitting patterns consistent with the substitution pattern.

    • Mass Spectrometry: Confirm the molecular weight of the product (C₁₁H₁₂N₂O₄, MW: 236.23 g/mol ).

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of the reaction should be closely monitored by TLC or LC-MS to ensure complete consumption of the starting material, 2-chloro-5-nitrobenzoic acid. A typical TLC system would be 1:1 ethyl acetate/hexane. The product should have a different Rf value than the starting material.

  • pH Control: During the work-up, ensuring complete precipitation by acidifying to a pH of 2-3 is critical for maximizing the isolated yield of the crude product.

  • Spectroscopic Confirmation: The identity of the final product must be unequivocally confirmed by spectroscopic methods. The ¹H NMR spectrum is particularly informative, as the disappearance of the signal corresponding to the starting material and the appearance of new signals for the pyrrolidine moiety and shifted aromatic protons provide clear evidence of the successful substitution.

  • Purity Assessment: The purity of the final compound should be assessed by HPLC or by the sharpness of its melting point. A sharp melting point range of 1-2°C is indicative of high purity.

Conclusion

The nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzoic acid and pyrrolidine, particularly under microwave-assisted conditions, provides an efficient, rapid, and high-yielding route to this compound. The protocol described herein is robust and scalable, making it suitable for applications in both academic research and industrial drug development. By following the detailed steps for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical intermediate with high purity.

References

experimental protocol for 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive experimental protocol for the synthesis of this compound. The described methodology is centered around the well-established Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis for forming aryl-amine bonds. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in chemical principles. The protocol emphasizes safety, procedural causality, and robust product validation through standard analytical techniques.

Introduction and Scientific Principle

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds.[1][2] Its incorporation into aromatic systems can significantly influence a molecule's physicochemical properties, such as polarity, solubility, and receptor binding affinity. This compound is a valuable intermediate for the synthesis of more complex pharmaceutical agents.

The synthetic strategy detailed herein employs a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the nucleophilic secondary amine, pyrrolidine, displaces the chloride leaving group on the 2-chloro-5-nitrobenzoic acid scaffold. The reaction's feasibility is critically dependent on the electronic nature of the aromatic ring. The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho and para to the chlorine atom activates the ring towards nucleophilic attack. This group stabilizes the intermediate Meisenheimer complex, a negatively charged species formed during the reaction, thereby lowering the activation energy and facilitating the substitution.

The general reaction scheme is as follows:

2-Chloro-5-nitrobenzoic acid + Pyrrolidine → this compound + HCl

To neutralize the hydrochloric acid byproduct, an excess of pyrrolidine is used, which serves as both the nucleophile and the base.

Materials and Equipment

Reagents and Chemicals
ReagentMolar Mass ( g/mol )CAS No.Key HazardsSupplier Example
2-Chloro-5-nitrobenzoic acid201.562516-96-3Harmful if swallowed, Skin/Eye Irritant[3][4]Sigma-Aldrich, CDH Fine Chemical
Pyrrolidine71.12123-75-1Flammable, Corrosive, Harmful[5]Sigma-Aldrich
Dimethyl Sulfoxide (DMSO), Anhydrous78.1367-68-5Combustible liquidFisher Scientific
Hydrochloric Acid (HCl), 1M36.467647-01-0CorrosiveVWR
Ethyl Acetate (EtOAc)88.11141-78-6Flammable, Eye IrritantMajor Chemical Suppliers
Hexanes~86.18110-54-3Flammable, NeurotoxinMajor Chemical Suppliers
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6N/AMajor Chemical Suppliers
Deionized Water18.027732-18-5N/AN/A
Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or scientific microwave reactor

  • Condenser (for conventional heating)

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Flash column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Safety and Handling Precautions

This protocol must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory at all times.

  • 2-Chloro-5-nitrobenzoic acid: Harmful if swallowed and causes skin and serious eye irritation.[3][4] Avoid inhalation of dust.[6] In case of contact, flush the affected area with copious amounts of water.[3]

  • Pyrrolidine: Highly flammable and corrosive liquid and vapor.[5] It is harmful if swallowed or inhaled. Handle with extreme care, ensuring no contact with skin or eyes. Keep away from heat and ignition sources.[5]

  • DMSO: Can increase the rate of skin absorption of other chemicals. Handle with care.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.[5][6]

Detailed Experimental Protocol

This procedure is a generalized starting point and may require optimization for scale and specific laboratory conditions.

Reaction Setup
  • To a 50 mL round-bottom flask (or an appropriate microwave reaction vial) equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (1.0 equiv., e.g., 1.0 g, 4.96 mmol).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approx. 5-10 mL per gram of the limiting reagent).

  • In the fume hood, carefully add pyrrolidine (3.0 equiv., e.g., 1.06 g, 1.24 mL, 14.88 mmol) to the reaction mixture.

    • Causality: Using a 3-fold excess of pyrrolidine ensures it acts as both the nucleophile and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Reaction Execution

Method A: Conventional Heating

  • Attach a condenser to the round-bottom flask.

  • Heat the reaction mixture to 80-100 °C using a heating mantle.

  • Maintain stirring and temperature for 4-8 hours.

Method B: Microwave-Assisted Synthesis

  • Securely seal the microwave reaction vial.

  • Place the vial in the scientific microwave reactor.

  • Set the reaction parameters to a temperature of 120-140 °C for 30-60 minutes.[7]

    • Insight: Microwave heating can significantly reduce reaction times by promoting rapid and efficient energy transfer.

Reaction Monitoring
  • Periodically monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid).

  • Spot the starting material and the reaction mixture on a TLC plate and visualize under UV light. The reaction is complete upon the disappearance of the 2-chloro-5-nitrobenzoic acid spot and the appearance of a new, more polar product spot.

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water (approx. 100 mL). This may cause the crude product to precipitate.

  • Acidify the aqueous mixture to a pH of ~3-4 by slowly adding 1M HCl. This step is crucial to ensure the carboxylic acid group is protonated, rendering the product less soluble in water.

  • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the crude product under vacuum.

Purification

The crude solid can be purified by recrystallization or flash column chromatography.

Method A: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration and dry them under vacuum.

Method B: Flash Column Chromatography

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent or dichloromethane.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing), adding 1% acetic acid to the mobile phase to ensure the carboxylic acid remains protonated and elutes properly.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield the purified this compound.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₂N₂O₄, MW: 236.23 g/mol ).[8]

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, N-O of the nitro group).

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Data Recording Template
ReagentMass / VolumeMoles (mmol)Molar Equiv.
2-Chloro-5-nitrobenzoic acid(User Input)(User Input)1.0
Pyrrolidine(User Input)(User Input)3.0
Product
This compound (User Input) (User Input) N/A
Theoretical Yield (g) (User Input) N/A N/A
Actual Yield (g) (User Input) N/A N/A
Percent Yield (%) (User Input) N/A N/A

Visual Workflow Diagram

The following diagram illustrates the complete experimental workflow from setup to final product characterization.

experimental_workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reagents 1. Combine Reactants - 2-Chloro-5-nitrobenzoic acid - Pyrrolidine (3 equiv.) - DMSO (Solvent) reaction_node 2. Heat Reaction - Conventional: 80-100°C, 4-8h - Microwave: 120-140°C, 30-60min reagents->reaction_node monitor 3. Monitor by TLC reaction_node->monitor monitor->reaction_node Incomplete quench 4. Quench in Water monitor->quench Complete acidify 5. Acidify to pH 3-4 (1M HCl) quench->acidify filter 6. Filter & Dry Crude Product acidify->filter purify 7. Purify - Recrystallization OR - Column Chromatography filter->purify characterize 8. Characterize Product - NMR, MS, IR - Melting Point purify->characterize

Caption: Workflow for the synthesis of this compound.

References

Application Note: High-Purity Isolation of 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic aromatic compounds.

Abstract

This comprehensive guide details a robust and reproducible protocol for the purification of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid by recrystallization. In the absence of established, specific solubility data for this compound, this note provides a systematic approach to solvent selection, a critical first step in developing an effective purification strategy. The subsequent protocol is designed to maximize yield and purity, with integrated troubleshooting and purity assessment methodologies. This document is intended to serve as a practical, field-proven guide for researchers, ensuring the reliable preparation of high-purity this compound for downstream applications in drug discovery and development.

Introduction: The Critical Role of Purity in Drug Development

This compound is a substituted nitrobenzoic acid derivative with a pyrrolidine moiety, a common scaffold in medicinal chemistry. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable prerequisite for accurate biological screening, toxicological studies, and eventual clinical efficacy. Recrystallization remains a cornerstone of purification in organic synthesis, leveraging subtle differences in solubility to separate the desired compound from impurities.[1][2] The formation of a crystalline lattice is an energetically favorable process that tends to exclude molecules that do not fit perfectly, resulting in a significant increase in purity.[1]

This application note provides a detailed, experience-driven approach to the purification of this compound, emphasizing the causal relationships between procedural steps and the desired outcome of high-purity crystalline material.

Physicochemical Properties & Safety Considerations

A thorough understanding of the compound's properties and associated hazards is paramount before commencing any experimental work.

Physicochemical Data

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₄ChemicalBook
Molecular Weight 236.22 g/mol ChemicalBook
Melting Point 220 °CChemicalBook
Appearance Likely a solid, color to be determinedGeneral knowledge
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Ventilation: All handling of the solid and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[3]

The Recrystallization Workflow: A Conceptual Overview

The process of recrystallization is a multi-step procedure designed to isolate a pure solid from a solution. The underlying principle is that the solubility of a solid in a solvent increases with temperature.[4]

Recrystallization_Workflow cluster_prep Preparation cluster_execution Execution cluster_validation Validation Solvent_Selection Solvent Selection Dissolution Dissolution of Solute in Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Isolation of Crystals (Vacuum Filtration) Crystallization->Isolation Drying Drying of Crystals Isolation->Drying Purity_Assessment Purity Assessment (e.g., Melting Point) Drying->Purity_Assessment

Caption: A conceptual workflow for the purification of this compound by recrystallization.

Protocol: Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[5][6] The ideal solvent will exhibit the following characteristics:

  • The compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]

  • Impurities are either highly soluble at all temperatures or insoluble in the hot solvent.[5]

  • The solvent does not react with the compound.[6]

  • The solvent is volatile enough to be easily removed from the purified crystals.[6]

Given the structure of this compound (an aromatic nitro compound with a carboxylic acid and a tertiary amine), a range of solvents with varying polarities should be screened.

Recommended Solvents for Screening
SolventPolarityRationale
Water HighBenzoic acid has some solubility in hot water. The nitro and pyrrolidinyl groups may affect this.
Ethanol HighStructurally similar nitrobenzoic acids show good solubility in ethanol.[7]
Ethyl Acetate MediumA common solvent for recrystallization of moderately polar compounds.
Toluene LowThe aromatic ring of the compound may confer some solubility in aromatic solvents.
Acetone HighA polar aprotic solvent that can be effective for a range of organic compounds.
Experimental Protocol for Solvent Screening
  • Place approximately 20-30 mg of crude this compound into separate small test tubes.

  • To each test tube, add the selected solvent dropwise at room temperature, swirling after each addition.

  • Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature after the addition of ~0.5 mL.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If abundant, well-formed crystals appear, the solvent is a good candidate for single-solvent recrystallization.

  • If the compound "oils out" (forms a liquid layer instead of crystals), or if no crystals form, consider a two-solvent system.[8]

Detailed Protocol: Recrystallization of this compound

This protocol assumes that a suitable solvent (e.g., ethanol) has been identified from the screening process.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Watch glass

  • Melting point apparatus

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a magnetic stir bar. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the dissolved product even after cooling.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which has low solubility at this temperature.[9]

  • Drying: Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseRecommended Solution
No crystals form upon cooling Too much solvent was used, or the solution is supersaturated.Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
"Oiling out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.Re-heat the solution to dissolve the oil, add more solvent, and cool slowly. Alternatively, select a solvent with a lower boiling point.[8]
Low recovery Too much solvent was used, or the crystals were washed with solvent that was not ice-cold.Concentrate the filtrate and cool to obtain a second crop of crystals. Ensure the wash solvent is thoroughly chilled.[9][10]

Purity Assessment: A Self-Validating System

The success of the recrystallization must be validated through analytical methods.

Melting Point Determination

This is a primary and rapid method for assessing purity. A pure compound will have a sharp melting point range (typically < 2 °C) that is close to the literature value. Impurities will depress and broaden the melting point range.[3]

  • Procedure:

    • Load a small amount of the dried, recrystallized product into a capillary tube.

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

Chromatographic and Spectroscopic Methods

For more rigorous purity assessment, the following techniques can be employed:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This quantitative technique can determine the purity of the sample with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the purified product should be clean and free of signals corresponding to impurities.

Conclusion

The protocol outlined in this application note provides a comprehensive and systematic approach to the purification of this compound by recrystallization. By carefully selecting a suitable solvent and adhering to the principles of slow crystal growth, researchers can reliably obtain high-purity material essential for applications in drug discovery and development. The integration of troubleshooting guidance and robust purity assessment methods ensures that this protocol is a self-validating system for achieving the desired level of purity.

References

The Strategic Utility of 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic deployment of well-designed chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid emerges as a highly versatile scaffold, embodying a unique convergence of reactive functionalities that can be orthogonally addressed to generate a diverse array of downstream products. This guide provides an in-depth exploration of this intermediate's synthesis, characterization, and application, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Latent Potential

This compound is a trifunctional building block featuring a carboxylic acid, a nitro group, and a tertiary amine integrated into a pyrrolidine ring. The pyrrolidine moiety is a common motif in a vast number of biologically active compounds, often imparting favorable pharmacokinetic properties.[1][2] The strategic placement of the nitro group and the carboxylic acid opens a gateway for sequential chemical modifications, making this intermediate a valuable starting point for the synthesis of novel therapeutics and functional materials.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 19555-48-7--INVALID-LINK--
Molecular Formula C₁₁H₁₂N₂O₄--INVALID-LINK--
Molecular Weight 236.23 g/mol --INVALID-LINK--
Appearance Off-white to yellow solidSupplier Data
Melting Point >200 °CSupplier Data
Solubility Soluble in DMSO and DMFSupplier Data

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction between 2-chloro-5-nitrobenzoic acid and pyrrolidine. The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic attack by the secondary amine.

G start 2-Chloro-5-nitrobenzoic Acid + Pyrrolidine reaction Nucleophilic Aromatic Substitution (SNA_r) start->reaction intermediate Meisenheimer Complex (Stabilized Intermediate) reaction->intermediate Attack of Pyrrolidine byproduct HCl reaction->byproduct product This compound intermediate->product Loss of Cl⁻ and H⁺

Caption: Synthetic pathway for this compound.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methodologies for the amination of activated aryl halides.[3]

Materials:

  • 2-Chloro-5-nitrobenzoic acid (1.0 eq)

  • Pyrrolidine (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).

  • Add DMF to dissolve the solids.

  • Slowly add pyrrolidine (2.5 eq) to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Excess Pyrrolidine: A slight excess of pyrrolidine is used to drive the reaction to completion and to neutralize the HCl byproduct.

  • Potassium Carbonate: This base is crucial for neutralizing the carboxylic acid proton and the HCl generated during the reaction, facilitating the nucleophilic attack.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNA_r reaction.

  • Acidification: Acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the desired benzoic acid derivative.

Key Downstream Applications and Protocols

The true utility of this compound lies in its capacity to serve as a precursor for more complex molecules. The nitro group and the carboxylic acid can be selectively transformed to introduce new functionalities.

G cluster_0 Nitro Group Reduction cluster_1 Carboxylic Acid Derivatization cluster_2 Further Transformations of the Amine start This compound reduction Reduction (e.g., H₂, Pd/C) start->reduction coupling Amide Coupling (e.g., HATU, EDC) start->coupling amine 5-Amino-2-(pyrrolidin-1-yl)benzoic Acid (CAS: 16089-46-6) reduction->amine cyclization Cyclization with Aldehydes amine->cyclization amide N-Substituted Amides coupling->amide benzimidazole Benzimidazole Derivatives cyclization->benzimidazole

Caption: Key transformations of this compound.

Application 1: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzoic Acid via Nitro Reduction

The reduction of the aromatic nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities, including the construction of heterocyclic systems and further derivatization of the amino group.[4]

Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-Amino-2-(pyrrolidin-1-yl)benzoic acid. The product may be used in the next step without further purification or can be purified by recrystallization if necessary.

Expert Insights:

  • Catalyst Choice: While Pd/C is a common choice, other catalysts such as Raney nickel or platinum on carbon can also be effective.

  • Solvent: The choice of solvent is critical for dissolving the starting material and for the efficiency of the hydrogenation. Alcohols like methanol and ethanol are generally good choices.

  • Safety: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

Application 2: Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to amides, which are prevalent in pharmaceuticals. A variety of coupling reagents can be employed for this transformation.

Protocol: HATU-Mediated Amide Coupling

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent for amide bond formation, particularly for sterically hindered or electronically deactivated substrates.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x) and then with brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by flash column chromatography on silica gel.

Trustworthiness of the Protocol:

  • HATU: This reagent efficiently activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions.

  • DIPEA: As a non-nucleophilic base, DIPEA is used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct of HATU.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the activated ester intermediate. Therefore, using anhydrous solvents and an inert atmosphere is crucial for high yields.

Conclusion

This compound is a strategically designed chemical intermediate that offers a wealth of synthetic opportunities. Its trifunctional nature allows for a modular approach to the synthesis of complex molecules, particularly those of pharmaceutical interest. The protocols detailed in this guide provide a solid foundation for researchers to harness the full potential of this versatile building block. By understanding the causality behind the experimental choices, scientists can confidently adapt and optimize these procedures for their specific synthetic goals, accelerating the pace of discovery in drug development and materials science.

References

Application Notes & Protocols: Strategic Derivatization of 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. Its unique combination of a sterically hindered carboxylic acid, an electron-withdrawing nitro group, and a pharmacologically significant pyrrolidine moiety offers multiple avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of strategic derivatization approaches for this scaffold, complete with detailed experimental protocols and the underlying scientific rationale for each modification. We will explore derivatization of the carboxylic acid to generate diverse amide and ester libraries, as well as strategies for the modification of the nitro group to enhance drug-like properties.

Introduction: The Therapeutic Potential of the Scaffold

The this compound scaffold incorporates three key functional groups that are of significant interest in medicinal chemistry:

  • The Pyrrolidine Ring: The five-membered pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its saturated, non-planar nature allows for the exploration of three-dimensional chemical space, which can lead to enhanced target binding and improved physicochemical properties.[3] The pyrrolidine moiety can participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces.

  • The Carboxylic Acid: The carboxylic acid group provides a handle for a wide range of chemical transformations, most notably the formation of amides and esters. This allows for the introduction of diverse substituents to probe the structure-activity relationship (SAR) and modulate properties such as solubility, cell permeability, and metabolic stability.

  • The Nitro Group: While the nitro group is a strong electron-withdrawing group that can influence the overall electronic properties of the molecule, it is often considered a structural liability in drug discovery.[4][5][6][7] The potential for in vivo reduction to form toxic anilines necessitates careful consideration and often warrants its modification or replacement.

This guide will focus on leveraging these functional groups to generate a library of derivatives with diverse pharmacological profiles.

Strategic Derivatization Pathways

The derivatization strategy for this compound can be conceptually divided into two main pathways, targeting the carboxylic acid and the nitro group.

G A This compound B Carboxylic Acid Derivatization A->B C Nitro Group Modification A->C D Amide Library B->D Amidation E Ester Library B->E Esterification F Nitro Reduction to Amine C->F G Bioisosteric Replacement C->G

Caption: Derivatization strategies for the core scaffold.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a prime target for modification to explore the SAR around this region of the molecule. Amide and ester formation are two of the most common and effective strategies.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities. Given the steric hindrance around the carboxylic acid in the parent scaffold, the choice of coupling reagent is critical for achieving high yields.

Rationale for Reagent Selection:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly efficient for sterically hindered acids and less nucleophilic amines, often resulting in high yields and fast reaction times.[8]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A cost-effective and widely used combination that minimizes racemization and improves efficiency.[8]

  • T3P® (Propylphosphonic Anhydride): Excellent for difficult couplings with the advantage of water-soluble byproducts, simplifying purification.[8]

Protocol 1: HATU-Mediated Amide Coupling

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Pre-activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Esterification

Esterification provides another avenue for modifying the physicochemical properties of the parent compound. Fischer-Speier esterification is a classic and effective method.[9]

Protocol 2: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Modification of the Nitro Group

The nitro group presents both a challenge and an opportunity. Its reduction to an amine opens up a new set of derivatization possibilities, while its complete replacement with a bioisostere can significantly improve the drug-like properties of the molecule.

Reduction of the Nitro Group to an Amine

Reduction of the nitro group to a primary amine is a facile transformation that provides a new reactive handle for further derivatization, such as acylation, sulfonylation, or reductive amination.

Protocol 3: Nitro Group Reduction using Tin(II) Chloride

  • Reaction Setup: In a round-bottom flask, dissolve this compound or its ester derivative (1.0 eq.) in ethanol.

  • Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench by adding a saturated solution of NaHCO₃ until the pH is basic. The resulting tin salts will precipitate. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the resulting amine by flash column chromatography.

Bioisosteric Replacement of the Nitro Group

Bioisosteric replacement is a powerful strategy in drug design to enhance a molecule's pharmacological profile.[10] Replacing the nitro group with bioisosteres such as a trifluoromethyl (-CF₃) or a pentafluorosulfanyl (-SF₅) group can improve metabolic stability and other ADME properties.[4][5][6][7][10]

Conceptual Workflow for Bioisosteric Replacement:

G A Starting Material (e.g., 2-fluoro-5-nitrobenzoic acid) B Nucleophilic Aromatic Substitution with Pyrrolidine A->B C Reduction of Nitro Group to Amine B->C D Sandmeyer-type Reaction C->D E Introduction of Bioisostere (e.g., -CF3, -SF5) D->E F Final Scaffold E->F

References

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid in the Synthesis of Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Heterocyclic Synthesis

This compound is a strategically functionalized aromatic compound that serves as a powerful precursor for constructing a variety of fused heterocyclic systems. Its value in synthetic chemistry stems from the specific arrangement of its three key functional groups: a carboxylic acid, a nitro group, and a pyrrolidine moiety. The ortho relationship between the carboxylic acid and the nitro group is particularly significant; the nitro group acts as a masked amine, which, upon reduction, is perfectly positioned for intramolecular cyclization with the carboxylic acid or its derivatives. This predictable and efficient reaction pathway, known as reductive cyclization, provides access to privileged medicinal scaffolds such as quinazolinones and benzodiazepines.[1][2][3] The pyrrolidine ring, a common feature in many biologically active molecules, is incorporated directly into the final structure, offering a handle to modulate physicochemical properties like solubility and lipophilicity, which are critical in drug design.[4][5] This application note details the core principles and provides validated protocols for leveraging this versatile starting material in the synthesis of complex heterocyclic compounds.

Chemical Properties and Strategic Reactivity

The synthetic utility of this compound is rooted in its chemical structure and the distinct reactivity of its functional groups.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₄[6]
Molecular Weight 236.23 g/mol [6]
Melting Point ~220 °C[7]
Appearance Solid
CAS Number 19555-48-7[7][8]

Causality of Reactivity:

  • The Nitro Group as a Latent Amine: The electron-withdrawing nitro group can be selectively reduced to a nucleophilic amino group under various conditions (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This transformation is the key step that "activates" the molecule for cyclization.

  • The Carboxylic Acid as an Electrophilic Handle: The carboxylic acid group can be readily converted into more reactive electrophiles, such as acid chlorides or esters, or activated in situ using coupling agents. It is the ultimate site of ring closure.[9]

  • Orthogonal Positioning for Intramolecular Cyclization: The 1,2-substitution pattern on the benzene ring ensures that the amine (once unmasked) and the carboxylic acid are in close proximity, creating a high effective molarity that strongly favors intramolecular ring formation over intermolecular polymerization.

The general workflow for utilizing this precursor is visualized below.

G cluster_0 Core Synthetic Strategy A This compound B Reduction of Nitro Group (e.g., SnCl2, H2/Pd-C) A->B Step 1 C Intermediate: 2-Amino-5-(pyrrolidin-1-yl)benzoic acid B->C D Intramolecular Cyclization (with co-reactant) C->D Step 2 E Fused Heterocyclic Product (e.g., Quinazolinone) D->E

Caption: General workflow for heterocyclic synthesis via reductive cyclization.

Protocol 1: Synthesis of a 2-Methyl-6-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one

This protocol demonstrates the synthesis of a quinazolinone, a heterocyclic core found in numerous pharmaceuticals. The process involves the reduction of the nitro group followed by condensation and cyclization with acetic anhydride.

Experimental Workflow

G cluster_1 Protocol 1: Quinazolinone Synthesis start This compound step1 Step A: Reduction Reagents: SnCl2·2H2O, Ethanol, HCl (conc.) Conditions: Reflux, 4h start->step1 intermediate 2-Amino-5-(pyrrolidin-1-yl)benzoic acid step1->intermediate step2 Step B: Cyclization Reagents: Acetic Anhydride Conditions: Reflux, 2h intermediate->step2 product Final Product: 2-Methyl-6-(pyrrolidin-1-yl)quinazolin-4-one step2->product

Caption: Workflow for the synthesis of a substituted quinazolin-4-one.

Step A: Reduction to 2-Amino-5-(pyrrolidin-1-yl)benzoic acid

Rationale: Stannous chloride (SnCl₂) in the presence of concentrated HCl is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups to anilines, even in the presence of other reducible functional groups like carboxylic acids. Ethanol serves as a co-solvent to aid solubility.

  • Materials & Equipment:

    • This compound (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (200 proof)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium hydroxide (NaOH) solution (10 M)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • pH paper or meter

    • Büchner funnel and filter paper

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and ethanol (approx. 10 mL per gram of starting material).

    • Stir the suspension and add stannous chloride dihydrate (4.5 eq).

    • Carefully add concentrated HCl (approx. 5 mL per gram of starting material) dropwise. The reaction is exothermic.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 4 hours. Monitor the reaction completion by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly and carefully basify the mixture by adding 10 M NaOH solution dropwise with vigorous stirring until the pH is ~8-9. A thick white precipitate of tin salts will form.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts and wash the filter cake thoroughly with ethanol or ethyl acetate.

    • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2-Amino-5-(pyrrolidin-1-yl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization.

Step B: Condensation and Cyclization to Quinazolin-4-one

Rationale: Acetic anhydride serves a dual role: it acts as the source of the C2-methyl group and as a dehydrating agent to facilitate the intramolecular cyclization of the intermediate N-acetylated anthranilic acid to form the stable quinazolinone ring system.

  • Materials & Equipment:

    • Crude 2-Amino-5-(pyrrolidin-1-yl)benzoic acid (1.0 eq)

    • Acetic anhydride (5-10 eq)

    • Round-bottom flask with reflux condenser

    • Heating mantle

  • Procedure:

    • Place the crude amino acid intermediate into a round-bottom flask.

    • Add an excess of acetic anhydride (at least 5 equivalents).

    • Heat the mixture to reflux (approx. 130-140 °C) for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a beaker of ice-water with stirring to hydrolyze the excess acetic anhydride.

    • The solid product will precipitate. Continue stirring until the precipitation is complete.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Methyl-6-(pyrrolidin-1-yl)quinazolin-4-one.

Protocol 2: Synthesis of a Pyrrolo[2,1-c][1][10]benzodiazepine (PBD) Precursor

This protocol outlines the synthesis of a key intermediate for PBDs, a class of compounds with significant anticancer potential. The strategy involves an amide coupling reaction between the starting material and L-proline methyl ester. The resulting molecule is primed for a subsequent reductive cyclization to form the PBD core.

Experimental Workflow

G cluster_2 Protocol 2: PBD Precursor Synthesis start This compound step1 Amide Coupling Reagents: EDC, HOBt, DIPEA, DMF Conditions: 0°C to RT, 12h start->step1 reagent1 L-Proline methyl ester hydrochloride reagent1->step1 product PBD Precursor: Methyl (S)-1-(5-nitro-2-(pyrrolidin-1-yl)benzoyl)pyrrolidine-2-carboxylate step1->product

Caption: Workflow for amide coupling to form a PBD precursor.

Procedure: Amide Coupling

Rationale: Standard peptide coupling reagents are employed for efficient amide bond formation. EDC (a carbodiimide) activates the carboxylic acid, HOBt is added to suppress side reactions and minimize racemization, and DIPEA (a non-nucleophilic base) is used to deprotonate the proline ester hydrochloride salt in situ. DMF is a polar aprotic solvent suitable for this transformation.

  • Materials & Equipment:

    • This compound (1.0 eq)

    • L-proline methyl ester hydrochloride (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, ice bath

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve this compound (1.0 eq), L-proline methyl ester hydrochloride (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Cool the flask in an ice bath to 0 °C.

    • Add DIPEA (2.5 eq) dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Upon completion (monitored by TLC), pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure PBD precursor. This product is now ready for the final reductive cyclization step to form the tricyclic PBD core.[10]

Summary of Protocols & Expected Outcomes

ProtocolKey TransformationKey ReagentsConditionsExpected Outcome
1A Nitro ReductionSnCl₂·2H₂O, HClReflux, 4h2-Amino-5-(pyrrolidin-1-yl)benzoic acid
1B Quinazolinone FormationAcetic AnhydrideReflux, 2h2-Methyl-6-(pyrrolidin-1-yl)quinazolin-4-one
2 Amide CouplingEDC, HOBt, DIPEA0°C to RT, 12hMethyl (S)-1-(5-nitro-2-(pyrrolidin-1-yl)benzoyl)pyrrolidine-2-carboxylate

References

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

5-Nitro-2-(pyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a nitro group, a tertiary amine within a pyrrolidine ring, and a carboxyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds and complex organic materials. The pyrrolidine ring, a common scaffold in medicinal chemistry, can significantly influence the physicochemical and biological properties of a molecule[1]. Given its potential role in drug development, establishing a robust analytical framework to confirm its identity, purity, and stability is not merely a procedural step but a regulatory and scientific necessity.[2][3]

The quality of an active pharmaceutical ingredient (API) or a key intermediate is fundamentally defined by its characterization data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the International Council for Harmonisation (ICH) guidelines mandate that analytical procedures be thoroughly validated to demonstrate they are fit for their intended purpose.[4][5][6][7] This application note provides a comprehensive, multi-technique guide for researchers and drug development professionals, detailing the essential analytical methods for the definitive characterization of this compound. The protocols herein are designed based on first principles of analytical chemistry and are grounded in the validation requirements outlined in ICH Q2(R2).[8][9][10]

Foundational Physicochemical & Spectroscopic Properties

A thorough understanding of the molecule's fundamental properties is the first step in its characterization.[2] The following table summarizes the key predicted and known properties for this compound.

PropertyValue / Expected ValueSource / Method
Molecular Formula C₁₁H₁₂N₂O₄-
Molecular Weight 236.22 g/mol [11]
Appearance Expected to be a solid (e.g., yellow powder)Analogy to similar compounds[12]
Solubility Insoluble in water; likely soluble in DMSO, DMFAnalogy to similar compounds
UV-Vis λmax ~250-280 nm, ~340-380 nmPredicted based on nitroaromatic chromophores
CAS Number 19555-48-7[11]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are indispensable for determining the purity of a compound and quantifying any related impurities. For this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of quality control.[3]

Rationale for Method Selection

A reverse-phase HPLC (RP-HPLC) method is selected due to the moderately nonpolar nature of the molecule. A C18 column provides excellent retention and separation for aromatic compounds. UV detection is ideal, as the nitro-substituted benzene ring is a strong chromophore. The addition of an acid (e.g., formic or acetic acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. This approach is standard for the analysis of benzoic acid and its derivatives.[13][14]

Protocol: RP-HPLC for Purity Assessment

Objective: To determine the purity of this compound and quantify impurities by percent area.

Instrumentation & Materials:

  • HPLC system with UV-Vis or Photodiode Array (PDA) Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard: A well-characterized reference standard of this compound.

  • Sample: this compound, ~1.0 mg/mL solution.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan)

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of the target compound and identify potential impurities.

Rationale: Coupling the HPLC separation to a mass spectrometer provides unambiguous confirmation of the compound's identity via its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.[15] Analysis in both positive and negative ion modes is recommended to maximize information. The carboxylic acid moiety makes the molecule amenable to deprotonation ([M-H]⁻) in negative mode, while the pyrrolidine nitrogen can be protonated ([M+H]⁺) in positive mode.[16][17]

Procedure:

  • Utilize the same HPLC conditions as described in Section 3.2.

  • Divert the column effluent to the ESI-MS source.

  • MS Parameters (Example):

    • Ionization Mode: ESI Positive and Negative

    • Scan Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the expected masses.

    • Expected m/z:

      • Positive Mode [M+H]⁺: 237.08

      • Negative Mode [M-H]⁻: 235.07

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Dissolve & Filter Sample (1 mg/mL) hplc RP-HPLC Separation (C18 Column) prep->hplc ms ESI-MS Detection (+/- Modes) hplc->ms Column Effluent purity Purity by UV Area % ms->purity identity Identity by m/z ms->identity

Caption: Integrated workflow for purity and identity analysis by LC-MS.

Spectroscopic Analysis: Definitive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, serving as a unique "fingerprint" for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. Solvents like DMSO-d₆ are suitable due to the compound's likely solubility and allow for the observation of the acidic proton.[18]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~13.0-14.0 (s, broad, 1H): Carboxylic acid proton (-COOH).

    • ~8.0-8.5 (m, 2H): Aromatic protons ortho and para to the nitro group.

    • ~7.0-7.5 (m, 1H): Aromatic proton ortho to the carboxyl group.

    • ~3.4-3.8 (m, 4H): Pyrrolidine protons adjacent to the nitrogen (-NCH₂-).

    • ~1.9-2.2 (m, 4H): Remaining pyrrolidine protons (-CH₂CH₂-).

  • Expected ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

    • ~165-170: Carboxylic acid carbonyl carbon.

    • ~120-155: Six distinct aromatic carbons.

    • ~45-55: Pyrrolidine carbons adjacent to nitrogen.

    • ~20-30: Remaining pyrrolidine carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and effective technique for confirming the presence of key functional groups.[19] The spectrum of this compound should show characteristic absorptions for the carboxylic acid, nitro group, and the substituted aromatic ring.

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans.

  • Data Interpretation:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2500-3300O-H StretchCarboxylic AcidVery Broad, Strong
~1700-1720C=O StretchCarboxylic AcidStrong, Sharp
~1510-1550N-O Asymmetric StretchNitro GroupStrong
~1340-1380N-O Symmetric StretchNitro GroupStrong
3000-3100C-H StretchAromaticMedium
2850-2960C-H StretchAliphatic (Pyrrolidine)Medium

Method Validation: Ensuring Trustworthy Data

A protocol is only as reliable as its validation. All quantitative methods, particularly the HPLC purity assay, must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[6][8][20]

Validation_Concept cluster_attributes Performance Characteristics Accuracy Accuracy FitForPurpose Method is 'Fit for Purpose' Accuracy->FitForPurpose Precision Precision (Repeatability, Intermediate) Precision->FitForPurpose Specificity Specificity Specificity->FitForPurpose LOD Detection Limit LOQ Quantitation Limit LOQ->FitForPurpose Linearity Linearity Linearity->FitForPurpose Range Range Range->FitForPurpose Robustness Robustness

Caption: Core parameters for analytical method validation per ICH Q2(R2).
  • Specificity: The method's ability to assess the analyte in the presence of impurities, degradants, and excipients. This is demonstrated by analyzing spiked samples and performing forced degradation studies.

  • Linearity: A direct correlation between analyte concentration and detector response over a defined range (e.g., 50-150% of the nominal concentration).

  • Accuracy: The closeness of the results to the true value, typically determined by spike recovery studies and expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision). Results are typically expressed as Relative Standard Deviation (%RSD).

  • Robustness: The method's reliability despite deliberate, minor variations in parameters like mobile phase composition, pH, and column temperature.[20]

Conclusion

The characterization of this compound requires an integrated approach employing orthogonal analytical techniques. The combination of chromatography (HPLC, LC-MS) for purity and identity, spectroscopy (NMR, FTIR) for structural confirmation, and a framework of rigorous method validation provides a complete and reliable data package. This comprehensive characterization is essential for ensuring the quality, safety, and efficacy of any downstream products in research and drug development, aligning with global regulatory expectations.[2][4]

References

Application Note: A Predictive Guide to the ¹H NMR Spectroscopic Analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, a compound of interest in targeted synthesis and drug development programs. In the absence of established literature data for this specific molecule, this note serves as a predictive framework grounded in first principles of NMR spectroscopy and analysis of structurally analogous compounds. We present a detailed, field-tested protocol for sample preparation and data acquisition, a thorough prediction of the ¹H NMR spectrum, and a guide to structural verification. This application note is intended for researchers, chemists, and drug development professionals requiring robust analytical methodologies for novel chemical entities.

Introduction: The Analytical Challenge

This compound is a disubstituted benzoic acid derivative featuring two substituents with diametrically opposed electronic effects: the strongly electron-withdrawing nitro group (-NO₂) and the electron-donating pyrrolidinyl group. This electronic push-pull system creates a unique and predictable pattern of shielding and deshielding on the aromatic ring, making ¹H NMR spectroscopy an ideal tool for structural confirmation.

The primary objective of this guide is to establish a reliable protocol for acquiring and interpreting the ¹H NMR spectrum of this target molecule. We will explain the rationale behind each step, from solvent selection to the prediction of chemical shifts (δ), multiplicities, and coupling constants (J).

Predicted ¹H NMR Spectrum: A First-Principles Approach

The structure of this compound presents four distinct proton environments, which are expected to give rise to a corresponding number of signals in the ¹H NMR spectrum.

Molecular Structure and Proton Environments

Caption: Molecular structure with distinct proton environments labeled.

Aromatic Protons (H_A, H_B, H_C)

The benzene ring has three protons. Their chemical shifts are influenced by the substituents at positions C1, C2, and C5.

  • -COOH (Carboxylic Acid): A meta-directing, moderately deactivating group.

  • -N(CH₂)₄ (Pyrrolidinyl): An ortho-, para-directing, strongly activating group due to the nitrogen lone pair donating electron density into the ring.[1]

  • -NO₂ (Nitro): A meta-directing, strongly deactivating (electron-withdrawing) group, which significantly deshields nearby protons.

Based on these effects:

  • H_C (at C6): This proton is ortho to the carboxylic acid and meta to the nitro group. Most significantly, it is para to the strongly electron-donating pyrrolidinyl group. This donation will cause significant shielding. However, the combined deshielding from the adjacent -COOH and the powerful -NO₂ group will likely result in a downfield shift. We predict a doublet.

  • H_A (at C3): This proton is ortho to the pyrrolidinyl group and meta to both the carboxylic acid and the nitro group. The primary influence is the shielding from the adjacent electron-donating pyrrolidinyl group. We predict a doublet of doublets.

  • H_B (at C4): This proton is ortho to the strongly electron-withdrawing nitro group and meta to the pyrrolidinyl group. The deshielding effect of the nitro group will be dominant here, shifting this proton furthest downfield in the aromatic region.[2][3] We predict a doublet of doublets.

Analysis of a close structural analog, 2-Amino-5-nitrobenzoic acid, shows aromatic signals at approximately 8.6, 8.0, and 7.1 ppm in DMSO-d₆.[4] The pyrrolidinyl group is a slightly stronger electron donor than a simple amino group, which will likely cause a minor upfield shift for the ortho and para protons (H_A and H_C) relative to this analog.

Pyrrolidine Protons (H_D, H_E)

The eight protons of the pyrrolidine ring are diastereotopic due to the chiral plane of the substituted benzene ring.

  • H_D (α-protons): The four protons on the carbons directly attached to the nitrogen (α-protons) will be deshielded by the nitrogen atom and the aromatic ring. They are expected to appear as a multiplet.

  • H_E (β-protons): The four protons on the β-carbons will be more shielded and appear further upfield, also as a multiplet.

Carboxylic Acid Proton (H_G)

The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield.[5][6][7] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[6][8]

Predicted Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H_G10.0 - 13.0broad singlet (br s)1HN/AHighly deshielded acidic proton; exchangeable with D₂O.[5][6]
H_B~8.4 - 8.6doublet of doublets (dd)1HJ_AB ≈ 9.0, J_BC ≈ 2.5ortho to strongly electron-withdrawing NO₂ group.
H_C~8.0 - 8.2doublet (d)1HJ_BC ≈ 2.5para to electron-donating N-group, but deshielded by adjacent COOH.
H_A~7.0 - 7.2doublet of doublets (dd)1HJ_AB ≈ 9.0, J_AC ≈ 0.5ortho to strongly electron-donating N-group.
H_D~3.4 - 3.6multiplet (m)4HN/Aα-protons of pyrrolidine, deshielded by nitrogen.
H_E~1.9 - 2.1multiplet (m)4HN/Aβ-protons of pyrrolidine, more shielded.

Note: Predictions are based on analysis in DMSO-d₆. Shifts may vary in other solvents like CDCl₃.[9]

Experimental Protocol

This section outlines a robust, step-by-step protocol for obtaining a high-quality ¹H NMR spectrum.

Materials and Instrumentation
  • Analyte: 5-10 mg of this compound

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is recommended due to the excellent solubility of polar aromatic acids.[10]

  • Internal Standard: Tetramethylsilane (TMS), typically added to the deuterated solvent by the manufacturer (0.03% v/v).[11][12][13]

  • Equipment: 5 mm NMR tubes, volumetric flasks, pipettes.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_validation Structural Validation (Optional) weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve Vortex to dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire Spectrum (Shim, Tune, Run) transfer->acquire d2o_add 5. Add D₂O Drop (Confirms -COOH proton) reshim 6. Re-shim & Acquire d2o_add->reshim acquire->d2o_add Post-initial scan

Caption: Standard workflow for NMR sample preparation and analysis.

  • Weighing: Accurately weigh approximately 5-10 mg of the sample.

  • Dissolution: Dissolve the sample in 0.6 - 0.7 mL of DMSO-d₆ containing TMS in a clean, dry vial.[10][14] Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition: Acquire the spectrum using standard acquisition parameters.[15] A 90° pulse with a relaxation delay (D1) of at least 5 seconds is recommended for accurate integration, especially of the aromatic signals.[16]

Protocol for Structural Validation: D₂O Exchange

To definitively identify the carboxylic acid proton (H_G), a deuterium exchange experiment is essential.[5][7]

  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Shake the tube gently to mix.

  • Re-insert the sample, re-lock, re-shim, and acquire a second ¹H NMR spectrum.

  • Expected Result: The broad singlet signal corresponding to the -COOH proton (H_G) will disappear or significantly diminish in intensity, confirming its identity as an exchangeable proton.[5]

Data Interpretation and Trustworthiness

The final spectrum should be processed with Fourier transformation, phase correction, and baseline correction. The TMS signal should be calibrated to 0.00 ppm.[13][17]

  • Integration: Verify that the relative integrals of the signals match the predicted proton counts (1:1:1:1:4:4).

  • Multiplicity and Coupling: Analyze the splitting patterns. The coupling constants for ortho-coupled aromatic protons (J_ortho) are typically 7-9 Hz, while meta-coupling (J_meta) is smaller (2-3 Hz). The observed coupling should match the predicted pattern.

  • Comparison to Prediction: The experimental spectrum should closely align with the predicted chemical shifts and patterns outlined in Table 1. Minor deviations are expected due to the predictive nature of the analysis but the overall pattern should be consistent.[18]

By following this comprehensive protocol and cross-referencing the acquired data with the predictive analysis, researchers can achieve a high-confidence structural confirmation of this compound.

References

Application Note: FT-IR Spectroscopic Characterization of 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid using Fourier Transform Infrared (FT-IR) spectroscopy. This compound, a substituted benzoic acid derivative, incorporates multiple functional groups including a carboxylic acid, an aromatic nitro group, a tertiary amine within a pyrrolidine ring, and a substituted benzene ring. FT-IR spectroscopy serves as a rapid, non-destructive, and highly effective analytical technique for confirming the molecular structure, identifying key functional groups, and assessing the purity of such compounds, which are often pivotal intermediates in pharmaceutical synthesis and materials science. This note details two primary sample preparation protocols—Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR)—explaining the causality behind experimental choices. It further provides an in-depth analysis of the expected vibrational modes and a guide to spectral interpretation, grounded in authoritative spectroscopic principles.

Introduction and Scientific Context

This compound (Molecular Formula: C₁₁H₁₂N₂O₄, CAS: 19555-48-7) is a complex organic molecule whose utility is often found in its potential as a building block for more elaborate chemical structures in drug discovery and development.[1][2][3] The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to impart specific conformational constraints and physicochemical properties to a molecule.[4][5] The presence of nitro and carboxylic acid groups further enhances its reactivity and potential for diverse chemical transformations.

Given its structural complexity, unambiguous characterization is paramount. FT-IR spectroscopy is an indispensable tool for this purpose. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.), an FT-IR spectrum provides a unique molecular "fingerprint."[6] This application note serves as an expert guide for researchers and drug development professionals on the optimal application of FT-IR for the analysis of this specific molecule.

Principles of FT-IR Sample Analysis

The choice of sampling technique is critical for obtaining a high-quality, reproducible FT-IR spectrum. For a solid powder like this compound, the two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

  • Potassium Bromide (KBr) Pellet Method: This classic transmission technique involves dispersing a small amount of the solid sample within an IR-transparent matrix, typically KBr.[7] The mixture is then compressed under high pressure to form a translucent pellet. The fundamental principle is that KBr is transparent to infrared radiation across a wide spectral range, allowing the IR beam to pass through and interact solely with the dispersed sample particles.[7] The quality of the spectrum is highly dependent on minimizing light scattering by ensuring the sample particle size is smaller than the wavelength of the IR radiation.[8]

  • Attenuated Total Reflectance (ATR): ATR is a surface-sensitive technique that simplifies sample handling.[9][10] The method involves pressing the sample directly against a high-refractive-index crystal (often diamond or germanium).[11] An IR beam is directed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. This reflection creates an "evanescent wave" that penetrates a short distance (typically 0.5-2 µm) into the sample.[10][12] The sample absorbs energy from this evanescent wave at specific frequencies, and the attenuated beam is then directed to the detector. This method eliminates the need for sample grinding and pellet pressing, making it rapid and ideal for routine analysis.[13]

Experimental Protocols and Methodologies

Materials and Equipment
  • Analyte: this compound, solid powder.

  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector or a more sensitive mercury cadmium telluride (MCT) detector.

  • For KBr Protocol:

    • FT-IR grade Potassium Bromide (KBr), stored in a desiccator or drying oven at ~100 °C to prevent moisture absorption.[8]

    • Agate mortar and pestle.

    • Hydraulic press and pellet die set (e.g., 13 mm).

    • Vacuum pump (optional but recommended).

  • For ATR Protocol:

    • ATR accessory with a diamond crystal.

  • General Labware: Spatulas, weighing paper, gloves.

  • Cleaning Solvents: Isopropanol or ethanol for cleaning the ATR crystal.

Protocol 1: KBr Pellet Preparation and Analysis

This protocol is designed to yield a high-resolution transmission spectrum, ideal for detailed structural elucidation.

  • Preparation: Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry.

  • Grinding: Add approximately 1-2 mg of the this compound sample to the agate mortar. Grind the sample thoroughly for 1-2 minutes to reduce the particle size and minimize scattering losses.[14]

  • Mixing: Add ~200 mg of dry FT-IR grade KBr to the mortar. The typical sample-to-KBr ratio should be around 1:100.[15] Mix and grind the sample and KBr together rapidly but thoroughly until a homogenous, fine powder is obtained. Work quickly to minimize moisture absorption by the hygroscopic KBr.[8]

  • Pellet Pressing: Transfer the powder mixture to the pellet die. Place the die under a hydraulic press. It is highly recommended to connect the die to a vacuum for a few minutes to remove trapped air and adsorbed water, which can cause interfering IR bands (notably a broad O-H band around 3400 cm⁻¹).[7]

  • Compression: Apply pressure (typically 7-10 tons) for approximately 2 minutes. The pressure causes the KBr to flow and fuse into a transparent or translucent disc.[7]

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 16 or 32 scans to improve the signal-to-noise ratio.

Protocol 2: ATR Analysis

This protocol is optimized for speed and ease of use, making it suitable for routine quality control and high-throughput screening.

  • Background Collection: Ensure the ATR crystal surface is clean. Take a background spectrum of the clean, empty crystal. This accounts for the absorbance of the crystal and the ambient atmosphere (H₂O, CO₂).

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring the entire crystal surface is covered.

  • Applying Pressure: Use the accessory's pressure clamp to press the solid sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality spectrum, as it ensures the evanescent wave can effectively interact with the sample.[10]

  • Data Acquisition:

    • Acquire the sample spectrum using the same parameters as the KBr method (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a soft tissue dampened with isopropanol or ethanol.

FT-IR Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr Protocol 1: KBr Pellet cluster_atr Protocol 2: ATR cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Solid Sample Grind 1. Grind Sample (1-2 mg) start->Grind Place 1. Place Sample on Crystal start->Place Mix 2. Mix with KBr (~1:100 ratio) Grind->Mix Press 3. Press into Pellet (7-10 tons) Mix->Press Bkg Collect Background (Empty Crystal / KBr Pellet) Press->Bkg ApplyP 2. Apply Pressure Place->ApplyP ApplyP->Bkg Scan Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) Bkg->Scan Process Baseline Correction & Normalization (Optional) Scan->Process Interpret Spectral Interpretation Process->Interpret Report Final Report Interpret->Report

Caption: Experimental workflow for FT-IR analysis.

Spectral Interpretation and Discussion

The FT-IR spectrum of this compound is rich with information due to its multiple functional groups. The following sections detail the expected absorption bands.

Molecular Structure and Key Vibrational Modes

Molecular_Structure cluster_groups Key Functional Groups & Vibrational Modes mol This compound COOH Carboxylic Acid - O-H Stretch (Broad) - C=O Stretch (Strong) NO2 Aromatic Nitro - Asymmetric Stretch - Symmetric Stretch Aromatic Substituted Benzene - Aromatic C-H Stretch - C=C Ring Stretches Pyrrolidine Pyrrolidine Ring - Aliphatic C-H Stretch - C-N Stretch

Caption: Key functional groups of the target molecule.

Summary of Expected Characteristic Absorptions

The following table summarizes the anticipated FT-IR absorption bands based on the molecular structure.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityReference(s)
3300–2500O–H stretch (H-bonded dimer)Carboxylic AcidBroad, Strong[16][17][18]
3100–3000C–H stretchAromatic RingWeak to Medium[19][20][21]
2980–2850C–H stretch (asymmetric & symmetric)Pyrrolidine (CH₂)Medium[22][23]
1715–1680C=O stretchCarboxylic AcidStrong, Sharp[16][24]
1610–1585C=C stretch (in-ring)Aromatic RingMedium[19][20]
1550–1490N–O asymmetric stretchAromatic Nitro GroupStrong[25][26][27]
1500–1400C=C stretch (in-ring)Aromatic RingMedium[19][28]
1360–1320N–O symmetric stretchAromatic Nitro GroupStrong[25][26][27]
1320–1210C–O stretchCarboxylic AcidMedium to Strong[18]
900-675C-H out-of-plane bendAromatic RingMedium to Strong[19]
Detailed Spectral Analysis
  • O–H and C–H Stretching Region (4000–2500 cm⁻¹):

    • The most prominent feature in this region is expected to be a very broad and strong absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This is the hallmark of the O–H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[18]

    • Superimposed on this broad O-H band, sharper peaks should be visible. Weak to medium peaks between 3100-3000 cm⁻¹ correspond to the C–H stretching of the aromatic ring.[19]

    • Just below 3000 cm⁻¹, peaks arising from the asymmetric and symmetric C–H stretching of the CH₂ groups in the pyrrolidine ring are expected (~2980-2850 cm⁻¹).[23]

  • Carbonyl and Double Bond Region (1800–1550 cm⁻¹):

    • A strong, sharp absorption band is anticipated between 1715–1680 cm⁻¹ due to the C=O stretching of the carboxylic acid. Its position within this range is influenced by dimerization and conjugation with the aromatic ring.[16][17]

    • Aromatic C=C in-ring stretching vibrations typically appear as two or more bands of medium intensity, expected around 1610 cm⁻¹ and 1585 cm⁻¹.[20][21]

  • Nitro Group and Fingerprint Region (1550–400 cm⁻¹):

    • This region is critical for confirming the nitro and tertiary amine functionalities. Two very strong and distinct peaks are characteristic of the aromatic nitro group.[25][26] The asymmetric N–O stretch is expected between 1550–1490 cm⁻¹, while the symmetric N–O stretch should appear between 1360–1320 cm⁻¹.[27]

    • The C–O stretch of the carboxylic acid, coupled with O-H bending, will produce a strong band in the 1320-1210 cm⁻¹ range.[18]

    • The C–N stretching vibration of the tertiary amine (pyrrolidine attached to the aromatic ring) is expected in the 1335–1250 cm⁻¹ range and may overlap with other absorptions, particularly the symmetric N-O stretch.

    • The substitution pattern on the benzene ring can be inferred from the C–H out-of-plane (oop) bending vibrations in the 900–675 cm⁻¹ region.[19] The specific pattern for 1,2,4-trisubstitution will yield a characteristic set of bands in this area.

Conclusion

FT-IR spectroscopy is a definitive and efficient method for the structural verification of this compound. By employing either the KBr pellet or ATR technique, a high-quality spectrum can be obtained. The key to successful analysis lies in careful sample preparation and a systematic approach to spectral interpretation. The presence of a broad O-H stretch, a sharp carbonyl peak, two strong nitro group absorptions, and characteristic aromatic and aliphatic C-H bands provides compelling evidence for the compound's identity and integrity. This application note provides the necessary protocols and interpretive framework for researchers to confidently apply this technique in their developmental workflows.

References

mass spectrometry of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Introduction

This compound (CAS: 19555-48-7) is a substituted nitroaromatic carboxylic acid with a molecular formula of C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol .[1][2][3] As a functionalized aromatic compound, it serves as a valuable building block in medicinal chemistry and organic synthesis. The precise and reliable characterization and quantification of such molecules are paramount in pharmaceutical research and development, from reaction monitoring to metabolic stability assays.

This guide provides a comprehensive framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the foundational principles of its ionization and fragmentation, present detailed protocols for sample preparation and instrument setup, and discuss methods for ensuring data integrity. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in the field.

Foundational Principles: Ionization and Fragmentation Behavior

A successful mass spectrometry experiment is predicated on an understanding of the analyte's physicochemical properties. The structure of this compound, featuring a readily ionizable carboxylic acid group, dictates the optimal analytical strategy.

Ionization Strategy: The Case for Negative Mode Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the preferred technique for polar, thermally labile, and non-volatile molecules, making it ideal for this analyte.[4] Given the acidic nature of the carboxylic acid moiety (pKa ≈ 2-4), analysis in negative ion mode is the most logical and effective choice. In the ESI source, the analyte will readily deprotonate to form a stable molecular anion, [M-H]⁻, at a mass-to-charge ratio (m/z) of 235.2. This process is highly efficient and provides a strong signal for the precursor ion, which is the first step towards sensitive detection and structural confirmation.

While Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer enhanced sensitivity for certain nitrobenzoic acids, ESI is generally the superior starting point due to its soft ionization nature, which minimizes in-source fragmentation and preserves the crucial precursor ion.[5]

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is employed to fragment the selected precursor ion ([M-H]⁻ at m/z 235.2) to generate characteristic product ions. This fragmentation provides a structural fingerprint, enabling highly specific detection. The fragmentation of this compound is governed by its primary functional groups: the carboxylic acid and the nitro group.

Based on established fragmentation rules for benzoic acids and nitroaromatic compounds, the following primary pathways are predicted[6][7][8]:

  • Decarboxylation: The most common fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44.01 Da).[6][8] This is typically the most abundant fragment and is an excellent choice for quantification.

  • Nitro Group Losses: Nitroaromatic compounds characteristically lose the nitro group as either a nitrogen dioxide radical (•NO₂, 46.01 Da) or a nitric oxide radical (•NO, 30.01 Da).[6][7] These fragments are highly diagnostic for confirming the presence of the nitro moiety.

The predicted fragmentation cascade is visualized below.

G cluster_precursor Precursor Ion Selection cluster_fragments Collision-Induced Dissociation (CID) precursor [M-H]⁻ This compound m/z = 235.2 frag1 Fragment 1 [M-H-CO₂]⁻ m/z = 191.2 precursor->frag1 Loss of CO₂ (-44.01 Da) frag2 Fragment 2 [M-H-NO₂]⁻ m/z = 189.2 precursor->frag2 Loss of NO₂ (-46.01 Da) frag3 Fragment 3 [M-H-NO]⁻ m/z = 205.2 precursor->frag3 Loss of NO (-30.01 Da)

Caption: Predicted MS/MS fragmentation pathway for [M-H]⁻ of the target analyte.

Protocol for Sample Preparation

The quality of mass spectrometry data is directly dependent on the quality of the sample. The primary objective is to dissolve the analyte in a clean, volatile solvent system, free of contaminants that can interfere with ionization or contaminate the instrument.[9][10]

Materials
  • This compound standard

  • HPLC-grade or MS-grade Methanol

  • HPLC-grade or MS-grade Acetonitrile

  • HPLC-grade or MS-grade Water

  • Formic Acid (≥98%, LC-MS grade)

  • 2 mL autosampler vials with septa caps

  • 0.22 µm PTFE or Nylon syringe filters

Step-by-Step Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte standard and dissolve it in 1.0 mL of methanol in a clean glass vial. Mix thoroughly until fully dissolved. This stock solution can be stored at 2-8°C for short-term use.[2]

  • Working Standard Preparation: Prepare a series of working standards for calibration by serially diluting the stock solution. A recommended diluent is 50:50 (v/v) Acetonitrile:Water containing 0.1% formic acid. A typical starting concentration for instrument tuning is 1 µg/mL.

  • Sample Filtration: Before placing the vial in the autosampler, filter the final diluted sample through a 0.22 µm syringe filter directly into the autosampler vial. This crucial step removes any particulates that could clog the delicate tubing of the LC system.[11]

Causality: Critical Considerations for Sample Purity
  • Avoid Non-Volatile Buffers and Salts: Contaminants like sodium chloride (NaCl), potassium phosphate (K₂HPO₄), or TRIS buffer are detrimental to ESI-MS.[12] They are non-volatile and will deposit on the instrument's ion optics, suppressing the analyte signal and requiring costly and time-consuming cleaning.[11]

  • Formic Acid over TFA: While Trifluoroacetic acid (TFA) is a common mobile phase modifier in HPLC-UV, it is a strong ion-pairing agent that can severely suppress the ionization efficiency in ESI, particularly in negative mode.[11][13] Formic acid is a weaker acid and is sufficiently volatile, making it an excellent choice for enhancing chromatographic peak shape without compromising MS sensitivity.

LC-MS/MS Method Development and Protocol

This protocol outlines a starting point for developing a robust method using a standard reversed-phase LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

Overall Analytical Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Stock & Working Standards B Filter Sample (0.22 µm) A->B C Inject into UHPLC System B->C D Reversed-Phase Chromatography (C18) C->D E Electrospray Ionization (Negative Mode) D->E F Tandem MS Analysis (MRM) E->F G Peak Integration & Quantification F->G H Reporting G->H

References

Application Note: A Validated Reversed-Phase HPLC Method for the Purity Assessment of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The method leverages reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The strategic development of this protocol was based on the physicochemical properties of the analyte, ensuring reliable performance. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to confirm the method is suitable for its intended purpose in quality control and drug development environments.[1][2][3]

Scientific Rationale & Method Development Strategy

The molecular structure of this compound features three key functional groups that dictate its chromatographic behavior: a carboxylic acid, an aromatic nitro group, and a tertiary amine integrated into a pyrrolidine ring. A successful purity assessment method must be designed to manage the challenges and leverage the properties conferred by these groups.

  • Chromatographic Mode Selection: The compound possesses significant non-polar character due to its substituted benzene ring, making reversed-phase HPLC the ideal analytical approach.[4][5] This mode separates analytes based on their hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and was selected as the primary stationary phase due to its proven versatility and robust performance for a wide range of aromatic compounds.[6][7] The hydrophobic C18 chains provide strong retention for the benzoic acid derivative. As an alternative, a Phenyl-based stationary phase could offer enhanced selectivity due to potential π-π interactions with the analyte's nitroaromatic system.[8]

  • Mobile Phase pH Control: The analyte's carboxylic acid group is the most critical factor for mobile phase design. Based on analogous structures like 2-Amino-5-nitrobenzoic acid, the pKa of the carboxylic acid is predicted to be approximately 4.0.[9] To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of this group must be suppressed. According to chromatographic principles, the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa. Therefore, a mobile phase pH of 2.5 was chosen. This low pH protonates the carboxylate group (-COOH), rendering it neutral, which increases its hydrophobicity and retention on the C18 column.

  • Mobile Phase Composition: A gradient elution using a buffered aqueous phase and an organic modifier is necessary to ensure that impurities with a wide range of polarities can be effectively eluted and resolved from the main peak.

    • Aqueous Phase (A): 0.1% Phosphoric Acid in Water (pH ≈ 2.5). Phosphoric acid is an excellent buffering agent for low-pH mobile phases.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low viscosity and strong elution strength in reversed-phase HPLC.

  • Detection Wavelength: The presence of the nitroaromatic chromophore results in strong UV absorbance. Based on data for similar nitroaromatic compounds, a detection wavelength of 254 nm was selected as it provides high sensitivity for this class of molecules.[6][8][10] A photodiode array (PDA) detector should be used during method development to scan the peak and confirm the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound Reference Standard (>99.5% purity) and test samples.

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Reagents: Phosphoric Acid (H₃PO₄, ≥85%, ACS Grade).

  • Water: Deionized water, filtered through a 0.22 µm membrane.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a PDA/UV detector.

ParameterCondition
HPLC Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Solution Preparation
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for all standard and sample preparations.

  • Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well. This solution is used for purity calculations and system suitability checks.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Prepare similarly to the stock solution. Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix well. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Analysis Workflow

The following diagram outlines the logical flow of the analytical procedure, from preparation to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Evaluation cluster_data Phase 3: Data Processing prep 1. Prepare Mobile Phase & Diluent std_prep 2. Prepare Standard Solutions prep->std_prep smp_prep 3. Prepare Sample Solutions std_prep->smp_prep sys_setup 4. Equilibrate HPLC System smp_prep->sys_setup sst 5. Perform System Suitability Test (SST) sys_setup->sst decision SST Pass? sst->decision analysis 6. Inject Samples & Standards decision->analysis Yes troubleshoot Troubleshoot System (Check Pump, Column, Detector) decision->troubleshoot No process 7. Integrate Peaks & Process Data analysis->process calculate 8. Calculate Purity (% Area) & Validate Results process->calculate report 9. Generate Final Report calculate->report troubleshoot->sys_setup

Caption: HPLC analysis workflow for purity assessment.

Method Validation Protocol (per ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated.[1][3][11]

System Suitability

Before sample analysis, the chromatographic system's performance is verified by injecting the Working Standard Solution (50 µg/mL) five times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is demonstrated by injecting a blank (diluent) and a placebo (if applicable) to show that there are no interfering peaks at the retention time of the main analyte. Peak purity should also be evaluated using a PDA detector to confirm the absence of co-eluting impurities.

Linearity

Linearity is assessed by preparing and injecting standard solutions at five concentration levels, ranging from 5 µg/mL to 75 µg/mL (10% to 150% of the working concentration). The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²) is calculated.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by spiking a known amount of the reference standard into a sample mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level is prepared in triplicate. The percentage recovery is calculated.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Six separate sample solutions are prepared at 100% of the working concentration (50 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment is repeated on a different day, by a different analyst, or on a different instrument.

  • Acceptance Criterion: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Quantitation (LOQ)

LOQ is determined as the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is typically established by determining the concentration that yields a signal-to-noise ratio of approximately 10:1.

Robustness

The method's robustness is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.

  • Variations to Test:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criterion: System suitability parameters must still be met, and the purity results should not significantly deviate from the nominal values.

Data Presentation & Results

Representative Chromatogram

(A representative chromatogram would be inserted here, showing a sharp, well-resolved peak for this compound and baseline separation from any potential impurities.)

Summary of Validation Data (Example)
Validation ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate RSD) 1.10%≤ 2.0%Pass
LOQ 0.1 µg/mL (S/N > 10)-Established

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be rapid, specific, accurate, and precise for the purity assessment of this compound. The method was developed based on a sound scientific understanding of the analyte's chemical properties and has been successfully validated in accordance with ICH Q2(R1) guidelines. It is deemed suitable for routine use in quality control laboratories for release testing and stability studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate challenges and optimize your experimental outcomes.

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves reacting a suitable precursor, such as 2-chloro-5-nitrobenzoic acid or 2-fluoro-5-nitrobenzoic acid, with pyrrolidine. The electron-withdrawing nitro group is critical as it activates the aromatic ring, making it susceptible to nucleophilic attack by displacing a leaving group at the ortho position.[1][2][3] While the reaction is generally robust, several side reactions and experimental pitfalls can compromise yield and purity. This guide addresses these specific issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each entry details the likely causes and provides actionable steps for resolution.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can stem from several factors, ranging from incomplete reactions to product loss during workup.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion. SNAr reactions require sufficient time and temperature to overcome the activation energy.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the spots/peaks of your starting material and the product. If a significant amount of starting material remains, consider extending the reaction time or moderately increasing the temperature. See the data summary table below for recommended conditions.

  • Possible Cause 2: Competing Side Reactions. The most common side reaction is the hydrolysis of the starting material (e.g., 2-chloro-5-nitrobenzoic acid) to form 2-hydroxy-5-nitrobenzoic acid, especially if excess water is present under basic conditions.[4]

    • Solution: Ensure all reagents and solvents are appropriately dried. Use an anhydrous solvent and freshly distilled pyrrolidine. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent moisture from the air from interfering.

  • Possible Cause 3: Product Loss During Workup. The product has both acidic (carboxylic acid) and basic (pyrrolidine) functionalities, which can complicate extraction.

    • Solution: During the aqueous workup, carefully adjust the pH. To isolate the product, acidify the aqueous layer to a pH of approximately 3-4 to protonate the carboxylate, causing the product to precipitate. Avoid making the solution too acidic, which could protonate the pyrrolidine nitrogen and increase its solubility in water. Wash the crude product with cold water to remove inorganic salts.

  • Possible Cause 4: Thermal Degradation. Although less common at moderate temperatures, overheating the reaction can lead to decarboxylation, where the carboxylic acid group is lost.[5][6]

    • Solution: Maintain careful temperature control throughout the reaction. Avoid exceeding 100-120°C unless necessary, and ensure even heating with a suitable oil bath and stirrer.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Purity is critical for subsequent applications. Contaminants usually arise from unreacted starting materials or side products.

  • Likely Contaminant 1: Unreacted 2-halo-5-nitrobenzoic acid. This is the most common impurity if the reaction is incomplete.

    • Identification & Removal: This impurity can be detected by TLC or HPLC. Purification is typically achieved through recrystallization. A suitable solvent system is an ethanol/water mixture.[7] The desired product is generally less soluble than the starting material in such systems.

  • Likely Contaminant 2: 2-Hydroxy-5-nitrobenzoic acid. This hydrolysis byproduct can form if moisture is present in the reaction.

    • Identification & Removal: This impurity has different polarity and can be identified by TLC. Recrystallization is also effective here. Alternatively, flash column chromatography can be employed for high-purity requirements, using a solvent system like ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acid protonated and reduce streaking on the silica gel.

  • Likely Contaminant 3: Isomeric Products. If the starting 2-chloro-5-nitrobenzoic acid was prepared by nitrating 2-chlorobenzoic acid, it might contain the 2-chloro-3-nitrobenzoic acid isomer.[7][8] This will react with pyrrolidine to form the corresponding 3-nitro-2-(pyrrolidin-1-yl)benzoic acid isomer, which can be difficult to separate.

    • Identification & Removal: The presence of this isomer can be confirmed with 1H NMR spectroscopy or LC-MS. Separation is challenging due to similar physical properties. The best solution is preventative: ensure the purity of your starting material before beginning the synthesis. If present, fractional crystallization or preparative HPLC may be required.

Q3: The reaction is proceeding very slowly or not at all. What should I investigate?

A3: A stalled reaction typically points to issues with reagents, catalysts (if any), or reaction conditions.

  • Possible Cause 1: Leaving Group Inactivity. The nature of the leaving group on the aromatic ring is paramount.

    • Solution: Fluorine is a significantly better leaving group than chlorine in SNAr reactions because of its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.[9][10] If you are using 2-chloro-5-nitrobenzoic acid and experiencing slow kinetics, switching to 2-fluoro-5-nitrobenzoic acid will accelerate the reaction, often allowing for milder conditions.

  • Possible Cause 2: Insufficient Base or Inappropriate Solvent. Pyrrolidine acts as both the nucleophile and the base to neutralize the H-X formed. Using an additional, non-nucleophilic base can be beneficial.

    • Solution: Add an excess of pyrrolidine (2.5-3.0 equivalents) to serve as both nucleophile and acid scavenger. Alternatively, use a slight excess of pyrrolidine (1.1-1.2 equivalents) along with a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N). The choice of solvent is also key; polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they solvate the cation of the intermediate Meisenheimer complex, accelerating the reaction.[3]

  • Possible Cause 3: Poor Quality of Reagents.

    • Solution: Use high-purity starting materials. Pyrrolidine should be colorless; a yellow or brown color indicates oxidation and impurities that can inhibit the reaction. Distill pyrrolidine if its purity is questionable.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound?

A1: The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism, which is a two-step addition-elimination process.[1][11]

  • Addition Step (Rate-Limiting): The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (e.g., chlorine or fluorine). This attack is directed ortho to the electron-withdrawing nitro group. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3] The negative charge of this complex is delocalized onto the nitro group, which is crucial for stabilizing this high-energy intermediate. This step is typically the slowest and thus the rate-determining step of the reaction.

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl- or F-). This step is rapid.

The presence of the nitro group ortho or para to the leaving group is essential for stabilizing the Meisenheimer complex through resonance.[2][3] A meta-nitro group does not offer this stabilization, and thus SNAr reactions are not favored at that position.

Q2: Which starting material is superior: 2-chloro-5-nitrobenzoic acid or 2-fluoro-5-nitrobenzoic acid?

A2: 2-Fluoro-5-nitrobenzoic acid is generally the superior starting material. While it may seem counterintuitive since fluoride is a poor leaving group in SN1 and SN2 reactions, the opposite is true for SNAr. The rate-determining step is the initial nucleophilic attack. Fluorine's strong electron-withdrawing inductive effect makes the attached carbon more electrophilic and thus more susceptible to attack. This significantly accelerates the first step, leading to a much faster overall reaction rate compared to the chloro analogue.[9][10]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Prepare a TLC plate and spot the starting material (e.g., 2-chloro-5-nitrobenzoic acid), a co-spot (starting material and reaction mixture), and the reaction mixture itself.

  • Solvent System: A good mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) with 1% acetic acid. The acetic acid prevents the carboxylic acid from streaking on the silica plate.

  • Visualization: The starting material and product are often UV active due to the aromatic ring. The product, this compound, will have a lower Rf value (it will travel less up the plate) than the starting material because the pyrrolidine group makes it more polar. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Data Summary and Visualization
Table 1: Influence of Reaction Parameters on Synthesis Outcome
ParameterCondition A (Suboptimal)Condition B (Optimal)Rationale & Expected Outcome
Starting Material 2-Chloro-5-nitrobenzoic acid2-Fluoro-5-nitrobenzoic acidFluorine is a better activating group for SNAr, leading to faster reaction rates and potentially higher yields under milder conditions.[9]
Solvent TolueneDMSO or NMPPolar aprotic solvents stabilize the charged Meisenheimer complex, accelerating the rate-limiting step.[3]
Temperature 60 °C80-100 °CHigher temperatures increase reaction rate, but excessive heat (>120°C) risks decarboxylation.[6]
Base 1.5 eq. Pyrrolidine1.2 eq. Pyrrolidine + 1.5 eq. K2CO3A non-nucleophilic base efficiently scavenges acid without consuming the expensive nucleophile, ensuring it is available for the main reaction.
Expected Yield 40-60%>85%Optimized conditions minimize side reactions and drive the reaction to completion.
Purity (Crude) Moderate (Contamination with starting material)HighFaster, more efficient reaction leaves less unreacted starting material.

Reaction Pathway and Side Reactions Diagram

reaction_pathway cluster_main Main Reaction Pathway (SNAr) cluster_side Common Side Reactions SM 2-Halo-5-nitrobenzoic Acid (X = Cl or F) MC Meisenheimer Complex (Intermediate) SM->MC + Pyrrolidine (Slow) Hydrolysis 2-Hydroxy-5-nitrobenzoic Acid SM->Hydrolysis + H2O, Base Pyr Pyrrolidine Pyr->SM Prod This compound MC->Prod - HX (Fast) Decarboxylation 1-(4-Nitrophenyl)pyrrolidine Prod->Decarboxylation Δ, -CO2 Water H2O (Trace) Water->SM Heat High Temp (>120°C) Heat->Prod

References

Technical Support Center: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also optimize your synthesis for robust and reproducible results.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The synthesis is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between a 2-halo-5-nitrobenzoic acid and pyrrolidine.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low yield is a frequent issue that can stem from several factors, from reaction conditions to starting material quality. Let's break down the potential causes and solutions.

A. Incomplete Reaction: The reaction may not have reached completion. The SNAr reaction's rate is highly dependent on temperature and solvent.

  • Causality: The rate-determining step is the initial attack of the nucleophile (pyrrolidine) on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1] Higher temperatures provide the necessary activation energy to overcome this barrier. The solvent's role is to solubilize the reactants and stabilize the charged intermediate. Aprotic polar solvents like DMSO or DMF are excellent for this purpose.

  • Troubleshooting Steps:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting 2-halo-5-nitrobenzoic acid. If starting material is still present after the recommended reaction time, the reaction is incomplete.

    • Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-120 °C. Exercise caution and monitor for decomposition (indicated by a darkening of the reaction mixture).

    • Extend Reaction Time: Some reactions simply require more time. Continue monitoring by TLC until the starting material spot has disappeared or is very faint.

B. Sub-optimal Base or Stoichiometry: An inappropriate choice or amount of base can hinder the reaction.

  • Causality: A base is required for two main reasons: (1) to neutralize the hydrohalic acid (e.g., HCl) byproduct, which could otherwise protonate the pyrrolidine, rendering it non-nucleophilic, and (2) to ensure the pyrrolidine remains as a free base to act as the nucleophile. Using at least two equivalents of pyrrolidine can serve this purpose (one as the nucleophile, one as the base), but an external, non-nucleophilic base like K₂CO₃ or Et₃N is often cleaner and more efficient.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you are using at least 2 equivalents of pyrrolidine if no other base is present, or 1.1-1.2 equivalents of pyrrolidine with 1.5-2.0 equivalents of a base like K₂CO₃.

    • Consider a Stronger, Non-nucleophilic Base: If using a weak base, switching to a stronger one like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might accelerate the reaction, but be mindful of potential side reactions.

C. Purification Losses: The product can be lost during the workup and purification steps.

  • Causality: The product is an amino acid, which can exhibit amphoteric properties. During aqueous workup, its solubility is highly pH-dependent. If the pH of the aqueous phase is not carefully adjusted to the isoelectric point of the molecule, the product may remain dissolved and be lost.

  • Troubleshooting Steps:

    • Careful pH Adjustment: During workup, after quenching the reaction, acidify the aqueous layer slowly with an acid like HCl. The product should precipitate out at its isoelectric point (typically around pH 4-5). Use pH paper or a meter to avoid over-acidification, which can re-solubilize the product as its hydrochloride salt.

    • Extraction: If the product does not precipitate cleanly, extract the acidified aqueous phase multiple times with a suitable organic solvent like ethyl acetate.

    • Recrystallization: Avoid using excessive solvent during recrystallization. Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.

Below is a workflow to diagnose low yield issues.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_tlc Check Reaction Completion via TLC start->check_tlc incomplete Reaction Incomplete check_tlc->incomplete Starting Material Present complete Reaction Complete check_tlc->complete No Starting Material optimize_cond Optimize Conditions: 1. Increase Temperature 2. Extend Time 3. Check Base Stoichiometry incomplete->optimize_cond Re-run Experiment check_workup Investigate Workup & Purification complete->check_workup optimize_cond->start Re-run Experiment ph_adjust Problem with pH Adjustment? check_workup->ph_adjust fix_ph Solution: Slowly acidify to isoelectric point (pH ~4-5). Monitor with pH meter. ph_adjust->fix_ph Yes extraction_issue Inefficient Extraction? ph_adjust->extraction_issue No end Yield Improved fix_ph->end fix_extraction Solution: Increase number of extractions with Ethyl Acetate or DCM. extraction_issue->fix_extraction Yes fix_extraction->end

Caption: A logical workflow for troubleshooting low product yield.

Question 2: I'm observing a significant, unidentified side product in my crude NMR/LC-MS. What could it be?

Answer: The most likely side product is the amide formed by the reaction of pyrrolidine with the carboxylic acid group of the starting material or product.

  • Causality: Although the SNAr reaction is generally faster under these conditions, if the reaction temperature is excessively high or the reaction time is prolonged, amide formation can become competitive. This occurs via nucleophilic acyl substitution.

  • Prevention & Mitigation:

    • Use a Base: Running the reaction with a base like K₂CO₃ deprotonates the carboxylic acid to the carboxylate. This negatively charged carboxylate is highly resistant to nucleophilic attack, effectively protecting the carboxylic acid group and preventing amide formation.

    • Moderate Temperature: Avoid excessive temperatures (>120-130 °C) which can promote the amide side reaction.

    • Purification: If the side product has already formed, it can often be separated from the desired carboxylic acid product via an acid-base extraction. The desired product is acidic and will move into an aqueous basic layer, while the neutral amide will remain in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for this reaction?

A1: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, specifically through an addition-elimination pathway.[2]

  • Addition: The nucleophile (pyrrolidine) attacks the carbon atom bearing the leaving group (e.g., chlorine). This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex .[1] The aromaticity of the ring is temporarily broken.

  • Elimination: The aromaticity is restored as the leaving group (chloride) is expelled, yielding the final product.

The presence of the strongly electron-withdrawing nitro group (–NO₂) ortho/para to the leaving group is crucial. It stabilizes the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy and facilitating the reaction.[1][2]

G Reactants Reactants Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Addition of Pyrrolidine (Rate-Determining Step) Products Products Intermediate->Products Elimination of Cl⁻ (Restores Aromaticity)

Caption: The two-step Addition-Elimination SNAr mechanism.

Q2: Which leaving group is better for this synthesis: 2-Fluoro- or 2-Chloro-5-nitrobenzoic acid?

A2: For SNAr reactions, fluorine is the superior leaving group . This is counterintuitive when compared to SN1 and SN2 reactions where iodide is the best leaving group.

  • Causality: In SNAr, the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. Fluorine is the most electronegative halogen, so it strongly withdraws electron density from the carbon atom it is attached to (the C-F bond is highly polarized). This makes the carbon atom significantly more electrophilic and thus more susceptible to attack by the nucleophile.[1][2] This acceleration of the slow step outweighs the energy required to break the strong C-F bond in the subsequent fast step. The general reactivity order for leaving groups in SNAr is F > Cl > Br > I.

Q3: What is the best solvent for this reaction?

A3: Aprotic polar solvents are ideal. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective choices.

  • Causality: These solvents are highly polar and can effectively solvate the charged Meisenheimer complex, stabilizing it and lowering the reaction's activation energy. They are also aprotic, meaning they do not have acidic protons that could protonate and deactivate the pyrrolidine nucleophile. Their high boiling points also allow the reaction to be conducted at elevated temperatures, which is often necessary.

Experimental Protocol & Data

The following is a reliable, self-validating protocol for the synthesis.

Optimized Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, ~5 mL per mmol of starting material).

  • Addition of Nucleophile: Add pyrrolidine (1.2 eq) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (~5 times the volume of DMSO used).

  • Acidification & Precipitation: While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise to the aqueous mixture until the pH is approximately 4-5. A yellow precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMSO, followed by a small amount of a cold, non-polar solvent like hexanes to aid in drying.

  • Drying: Dry the purified product under vacuum. A typical yield for this protocol is 85-95%.

Data Summary: Impact of Reaction Parameters

The table below summarizes how different parameters can influence the reaction outcome.

ParameterCondition ACondition BExpected OutcomeRationale
Leaving Group 2-Chloro -5-nitro...2-Fluoro -5-nitro...Condition B will be faster and may give a higher yield.Fluorine is a better activating group for the SNAr rate-determining step.[1][2]
Base 2.2 eq Pyrrolidine1.2 eq Pyrrolidine + 2.0 eq K₂CO₃Condition B is preferred for a cleaner reaction with fewer side products.K₂CO₃ is a non-nucleophilic base that protects the carboxylic acid group by deprotonation.
Solvent TolueneDMSOCondition B will result in a significantly faster reaction rate.DMSO is a polar aprotic solvent that stabilizes the charged Meisenheimer intermediate.[3]
Temperature 60 °C100 °CCondition B will proceed much faster.The reaction has a significant activation energy barrier that is overcome at higher temperatures.

References

Technical Support Center: Purification of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this important chemical intermediate. Our guidance is grounded in established chemical principles to help you achieve the desired purity for your downstream applications.

Introduction: Understanding the Molecule

This compound is a substituted aromatic carboxylic acid. Its purification is complicated by a unique combination of functional groups:

  • An Acidic Carboxylic Acid Group: With a predicted pKa around 1.93, it is a relatively strong organic acid[1]. This property is central to its purification by acid-base extraction but can also cause issues like streaking in normal-phase chromatography.

  • A Polar Nitro Group: This electron-withdrawing group increases the molecule's acidity and polarity, influencing its solubility profile.

  • A Basic Pyrrolidine Ring: This tertiary amine adds to the molecule's polarity and provides a basic site, although it is significantly less basic than a free amine due to its attachment to the aromatic ring.

These features result in a polar, acidic molecule with moderate solubility in polar organic solvents and low solubility in non-polar solvents and water[2][3][4]. The key to successful purification lies in exploiting these properties to separate it from common impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

A: The impurity profile depends heavily on the synthetic route. For a typical nucleophilic aromatic substitution (SNAr) reaction between a 2-halide-5-nitrobenzoic acid and pyrrolidine, you should anticipate:

  • Unreacted Starting Materials: Residual 2-halo-5-nitrobenzoic acid and excess pyrrolidine.

  • Side-Products: If the reaction temperature is too high or conditions are not optimal, side reactions can occur. If the synthesis involves nitration of 2-(pyrrolidin-1-yl)benzoic acid, regioisomers may be present, which can be particularly challenging to separate[5].

  • Solvent Residues: High-boiling point solvents used in the synthesis (e.g., DMSO, DMF) may be retained in the crude product.

Q2: My crude product is a dark, oily solid. How can I induce crystallization?

A: An oily or "tarry" crude product often indicates the presence of impurities that are depressing the melting point and inhibiting crystal lattice formation.

  • Initial Cleanup: First, try an acid-base extraction (see Protocol 3). This is highly effective at removing non-acidic, greasy impurities. Dissolve the crude oil in ethyl acetate, extract with a sodium bicarbonate solution, wash the aqueous layer with fresh ethyl acetate to remove trapped organics, and then re-acidify the aqueous layer to precipitate your product.

  • Trituration: If the product is still oily after extraction, try trituration. This involves stirring the oil with a solvent in which the desired compound is poorly soluble but the impurities are soluble. For this compound, try stirring the oil with cold diethyl ether or a 1:1 mixture of ethyl acetate and hexane. This can often wash away impurities and induce the product to solidify.

Q3: Which purification method is best for my scale and purity requirements?

A: The optimal method depends on your specific needs. See the workflow diagram below for a decision-making guide.

  • Recrystallization: Best for removing small amounts of impurities from a product that is already relatively pure (>90%). It is scalable and cost-effective[6].

  • Acid-Base Extraction: An excellent first-pass purification or "workup" step to remove neutral or basic impurities. It is very scalable but may not remove other acidic impurities.

  • Column Chromatography: The most powerful method for separating complex mixtures or achieving very high purity (>99.5%), especially for removing isomers or impurities with similar polarity[7]. It is less scalable and more resource-intensive than recrystallization.

Q4: The compound streaks badly on my silica TLC plate/column. How can I fix this?

A: Streaking is a classic sign of an acidic compound interacting strongly with the silanol groups (Si-OH) on the surface of the silica gel. The carboxylic acid group deprotonates and the resulting carboxylate anion binds tightly, leading to poor elution and band broadening.

  • The Solution: To suppress this ionization, add a small amount of a volatile acid to your mobile phase[7]. A common practice is to add 0.5-1% acetic acid or formic acid to the eluent (e.g., 50:50 Hexane:Ethyl Acetate + 1% Acetic Acid). This ensures the compound remains in its neutral, protonated form, leading to sharp, well-defined spots and peaks.

Q5: I'm losing a lot of product during recrystallization. What can I do to improve my recovery?

A: Significant product loss is typically due to one of two reasons: the compound has high solubility in the cold solvent, or you are using too much solvent.

  • Optimize the Solvent System: Ensure you have chosen a solvent that has a steep solubility curve—high solubility when hot and low solubility when cold[6]. A two-solvent system (e.g., dissolving in hot ethanol or ethyl acetate and then adding a miscible anti-solvent like water or hexane until turbidity appears) can be very effective[8].

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when the solution is cooled.

  • Ensure Complete Crystallization: Cool the flask slowly to room temperature first, then move it to an ice bath for at least 30-60 minutes. Rapid cooling can lead to the formation of small, impure crystals.

  • Wash Crystals Correctly: When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product[6].

Section 2: Purification Strategy Workflow

This workflow provides a logical path to selecting the appropriate purification technique based on the initial assessment of your crude material.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR, or LCMS) purity_check Purity >90%? start->purity_check impurity_type Impurities are Non-Acidic? purity_check->impurity_type No recrystallize Recrystallization (See Protocol 2) purity_check->recrystallize Yes isomer_check Isomeric Impurities Present? impurity_type->isomer_check No acid_base Acid-Base Extraction (See Protocol 3) impurity_type->acid_base Yes isomer_check->acid_base No chromatography Column Chromatography (with Acidic Modifier) (See Protocol 4) isomer_check->chromatography Yes final_product High-Purity Product recrystallize->final_product acid_base->purity_check Re-analyze chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Section 3: Troubleshooting Guides

Problem 1: Product "Oils Out" During Recrystallization
  • Symptom: Upon cooling your hot, saturated solution, a liquid oil separates instead of solid crystals.

  • Causality: This occurs when the solute's solubility limit is reached at a temperature above its melting point (or the melting point of an impure mixture). The high concentration of impurities significantly depresses the melting point of the solid.

  • Solutions:

    • Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add 10-20% more of the hot solvent to make the solution more dilute, then allow it to cool very slowly.

    • Change Solvents: Switch to a lower-boiling point solvent. For example, if you are using ethanol (BP 78 °C), try ethyl acetate (BP 77 °C) or even a solvent system with a lower boiling component.

    • Seed the Solution: As the solution cools, scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny crystal from a previously purified batch.

Problem 2: Product Appears Yellow or Brown After Purification
  • Symptom: The final crystalline product retains a distinct color, suggesting residual impurities.

  • Causality: Nitroaromatic compounds are often inherently yellow. However, a dark brown or orange color usually points to persistent, often highly conjugated or polymeric impurities. These may co-precipitate with your product.

  • Solutions:

    • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. During recrystallization, after dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Then, allow the filtrate to cool and crystallize.

    • Sequential Purification: A single method may not be enough. Purify first by acid-base extraction to remove gross non-acidic impurities, then follow with a careful recrystallization of the precipitated solid.

Section 4: Key Protocols & Data

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₄[1][9]
Molecular Weight236.22 g/mol [1]
Melting Point~220 °C[1]
Predicted pKa1.93 ± 0.22[1]
AppearanceTypically a yellow to off-white solidGeneral Observation
Table 2: Suggested Solvents for Purification

Based on solubility data for related nitrobenzoic acids, the following solvents are recommended starting points[2][4].

SolventUse in RecrystallizationUse in Chromatography
Methanol/Ethanol Good primary solvent (dissolves when hot). Use water as an anti-solvent.Polar component of the mobile phase (e.g., in DCM/Methanol).
Ethyl Acetate Good primary solvent. Use hexane or petroleum ether as an anti-solvent.Mid-polarity component of the mobile phase (e.g., in Hexane/EtOAc).
Acetone Often too strong a solvent (high solubility when cold), but can be used.Polar component of the mobile phase.
Dichloromethane (DCM) Poor recrystallization solvent (solubility not very temperature-dependent).Less-polar component of the mobile phase.
Hexane/Petroleum Ether Excellent anti-solvents. Used to precipitate the product from a more polar solvent.Non-polar component of the mobile phase.
Water Poor solvent for the neutral compound, but excellent for the carboxylate salt form.Can be used as an anti-solvent with alcohols.
Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol helps you efficiently find the best solvent or solvent pair for recrystallization.

  • Preparation: Place ~20 mg of your crude material into several small test tubes.

  • Single Solvent Test (Cold): To each tube, add 0.5 mL of a different solvent from Table 2 at room temperature. Agitate the tubes. A good solvent candidate should show poor solubility at this stage.

  • Single Solvent Test (Hot): Take the tubes where the compound was insoluble and heat them gently in a water bath. A good solvent will completely dissolve the compound when hot.

  • Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent is one that produces a large quantity of crystalline precipitate.

  • Two-Solvent System Test: If no single solvent is ideal, take a solvent in which the compound is highly soluble (e.g., hot ethanol) and add a miscible anti-solvent in which it is insoluble (e.g., water) dropwise until the hot solution just begins to turn cloudy (turbid). Add a drop or two of the primary solvent to redissolve the precipitate, then allow this solution to cool.

Protocol 2: Optimized Recrystallization (Two-Solvent Method)

This protocol uses an Ethyl Acetate/Hexane system, a common and effective choice for compounds of this type[8].

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum volume of hot ethyl acetate to the flask with stirring to completely dissolve the solid. Keep the solution near its boiling point on a hot plate.

  • Once dissolved, remove the flask from the heat. Slowly add hexane dropwise with constant swirling. A small amount of precipitate will form where the drops hit the solution. Continue adding hexane until the entire solution remains faintly cloudy (persistent turbidity).

  • Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and produce a clear, saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Dry the crystals under vacuum. Characterize the product by melting point and an appropriate analytical method (TLC, HPLC, NMR).

Protocol 3: Purification via Acid-Base Extraction

This protocol leverages the compound's acidity to separate it from neutral or basic impurities.

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction.

  • Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.

  • Extract the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts.

  • Optional Back-Wash: To remove any neutral impurities trapped in the aqueous layer, wash it once with a fresh portion of ethyl acetate. Discard this organic wash.

  • Transfer the combined aqueous extracts to a new flask and cool it in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper).

  • A precipitate of the pure product should form. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

References

Technical Support Center: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS No. 19555-48-7). It is designed to address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring the integrity of your experiments and the safety of your laboratory personnel.

I. Compound Overview and Key Properties

This compound is a nitroaromatic carboxylic acid. Its chemical structure, featuring a nitro group and a pyrrolidine substituent on a benzoic acid backbone, dictates its reactivity and stability profile. Understanding these fundamental properties is crucial for its proper handling and storage.

PropertyValueSource
CAS Number 19555-48-7
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.22 g/mol
Melting Point 220 °C
Appearance Solid (form may vary)General Chemical Knowledge
Hazard Codes Xi (Irritant)

II. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept at 2-8°C in a tightly sealed container. To further ensure stability, it is best practice to store it in a cool, dry, and well-ventilated area, away from direct sunlight.

Q2: How should I store solutions of this compound?

A2: While specific data for this compound is limited, general guidelines for nitroaromatic compounds in solution suggest preparing solutions fresh for each experiment. If short-term storage is necessary, store solutions in a tightly sealed, light-protected container (e.g., an amber vial) at 2-8°C. For longer-term storage of stock solutions, consider aliquoting and freezing at -20°C or below, though stability under these conditions should be validated for your specific solvent.

Q3: Is this compound sensitive to light?

A3: Nitroaromatic compounds can be sensitive to light. It is strongly recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents and strong bases. As a carboxylic acid, it will react with bases. Nitroaromatic compounds can also be reactive with strong acids and reducing agents.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound and any prepared solutions have been stored according to the recommendations (2-8°C, protected from light, tightly sealed).

  • Prepare Fresh Solutions: If there is any doubt about the stability of a stock solution, prepare a fresh solution from the solid material.

  • Perform a Purity Check: If feasible, analyze the compound's purity using a suitable analytical method like HPLC to check for the presence of degradation products.

Issue 2: Discoloration of the Solid or Solution

Potential Cause: This may indicate degradation of the compound. Nitroaromatic compounds can sometimes change color upon degradation.

Troubleshooting Steps:

  • Assess Storage History: Review the storage conditions and duration. Exposure to light, elevated temperatures, or incompatible substances can accelerate degradation.

  • Consider Purity Analysis: A change in color warrants a purity assessment to determine if the compound is still suitable for your application.

Logical Flow for Troubleshooting Stability Issues

start Inconsistent Results or Discoloration Observed check_storage Verify Storage Conditions (2-8°C, Dark, Dry) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Discard and Use Fresh Stock. Implement Proper Storage Protocols. storage_ok->improper_storage No prepare_fresh Prepare Fresh Solution storage_ok->prepare_fresh Yes run_control Run Control Experiment with Fresh Solution prepare_fresh->run_control results_ok Results Now Consistent? run_control->results_ok issue_persists Consider Other Experimental Variables. Perform Purity Analysis (e.g., HPLC). results_ok->issue_persists No end Issue Resolved results_ok->end Yes

Caption: Troubleshooting workflow for stability issues.

IV. Understanding Chemical Stability and Degradation

As a nitroaromatic carboxylic acid, this compound has two primary functional groups that influence its stability: the nitro group and the carboxylic acid group.

Potential Degradation Pathways

While specific degradation products for this compound are not documented in readily available literature, knowledge of similar compounds allows for educated predictions. Forced degradation studies, which intentionally expose a compound to harsh conditions, help elucidate these pathways.

  • Hydrolysis: The amide-like linkage of the pyrrolidine group could be susceptible to hydrolysis under strong acidic or basic conditions, though this is generally less likely than reactions involving the other functional groups.

  • Decarboxylation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation (loss of CO₂).

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group in the presence of reducing agents. This would form 2-amino-5-(pyrrolidin-1-yl)benzoic acid.

  • Photodegradation: Exposure to UV light can induce various reactions in nitroaromatic compounds.

Workflow for a Basic Stability Assessment

For critical applications, a simple in-house stability study can be beneficial.

start Prepare Solution in Experimental Solvent aliquot Aliquot into Multiple Vials start->aliquot initial_analysis Time=0 Analysis (e.g., HPLC, LC-MS) aliquot->initial_analysis store Store Aliquots Under Test Conditions (e.g., 2-8°C, RT, 37°C) aliquot->store compare Compare Results to Time=0 initial_analysis->compare time_points Analyze Aliquots at Defined Time Points (e.g., 24h, 48h, 1 week) store->time_points time_points->compare assess Assess Percentage of Remaining Parent Compound and Appearance of New Peaks compare->assess end Determine Stability Under Experimental Conditions assess->end

Caption: Protocol for a simple solution stability study.

V. Safe Handling and Disposal

Handling:

  • As the compound is classified as an irritant (Xi), appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Avoid contact with skin and eyes.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the compound or its solutions to enter drains or waterways.

VI. References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: --INVALID-LINK--

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid. Available at: --INVALID-LINK--

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-pyrrolidin-1-ylbenzoic acid. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Available at: --INVALID-LINK--

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Nitrobenzoic acid. Available at: --INVALID-LINK--

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Benzoic acid. Available at: --INVALID-LINK--

  • CymitQuimica. (2024). Safety Data Sheet - 3-Bromo-5-((3-(pyrrolidin-1-yl)propyl)amino)benzoic acid. Available at: --INVALID-LINK--

  • Carl

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of 2-Chlorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-chlorobenzoic acid derivatives. This guide is designed to help you diagnose and resolve common issues leading to low product yield. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with a 2-chlorobenzoic acid derivative showing low to no conversion?

A: Low conversion in SNAr reactions of 2-chlorobenzoic acid derivatives can stem from several factors. A primary consideration is the electronic nature of the aromatic ring. The carboxylic acid group at the ortho position is only moderately electron-withdrawing and may not sufficiently activate the ring for nucleophilic attack, especially with a relatively poor leaving group like chloride. For a successful SNAr reaction, the aromatic ring must be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

Q2: Can the carboxylic acid group interfere with the reaction?

A: Yes, the acidic proton of the carboxylic acid can complicate the reaction. If a basic nucleophile or an external base is used, it can deprotonate the carboxylic acid to form a carboxylate. This negatively charged carboxylate group is electron-donating, which deactivates the ring towards nucleophilic attack, thereby hindering the reaction.

Q3: What is the expected reactivity order for halogen leaving groups in SNAr?

A: The reactivity order for halogens as leaving groups in SNAr reactions is often counterintuitive when compared to SN2 reactions. The typical order is F > Cl ≈ Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine strongly withdraws electron density from the ring, making the ipso-carbon more electrophilic and accelerating the nucleophilic attack.

Q4: Are there any common side reactions to be aware of?

A: A significant side reaction, especially at elevated temperatures, is decarboxylation of the benzoic acid derivative. This can lead to the formation of chlorobenzene, which may or may not react with the nucleophile, leading to a mixture of products and lowering the yield of the desired compound. Additionally, if using a strong base without a sufficiently activated substrate, a competing benzyne mechanism might occur.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield - Inactive Substrate

If you suspect the issue lies with the 2-chlorobenzoic acid derivative itself, consider the following:

Is the aromatic ring sufficiently activated?

  • The "Why": The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups (EWGs) ortho and para to the leaving group stabilize this intermediate through resonance and inductive effects, thereby lowering the activation energy of the rate-determining nucleophilic addition step. The carboxylic acid group (-COOH) is an EWG, but its activating effect is moderate.

  • Solutions:

    • Add Additional Activating Groups: If your synthesis allows, introduce a strong EWG, such as a nitro (-NO2) or cyano (-CN) group, at the para-position (position 5) to the chlorine atom. This will significantly increase the substrate's reactivity.

    • Esterification: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester group is also electron-withdrawing and, more importantly, it eliminates the acidic proton, preventing deactivation of the ring by deprotonation under basic conditions.

Problem 2: Issues with the Nucleophile and Base

The nature of your nucleophile and the choice of base are critical.

Is the nucleophile reactive enough?

  • The "Why": The nucleophile must be strong enough to attack the electron-deficient aromatic ring. The strength of the nucleophile can be diminished by several factors, including steric hindrance and solvation.

  • Solutions:

    • Use a Stronger Nucleophile: If using a neutral nucleophile like an amine or alcohol, consider converting it to its more nucleophilic conjugate base (an amide or alkoxide) using a non-nucleophilic base.

    • Check Nucleophile Quality: Ensure the nucleophile has not degraded. Anionic nucleophiles should be freshly prepared or stored under anhydrous conditions.

Is the choice and amount of base appropriate?

  • The "Why": When using a neutral nucleophile, a base is often required to neutralize the HCl generated. However, the base can also react with the carboxylic acid. A strong base will deprotonate the carboxylic acid, forming the carboxylate, which deactivates the ring.

  • Solutions:

    • Stoichiometry is Key: If your nucleophile is neutral (e.g., an amine), use at least two equivalents of the amine—one to act as the nucleophile and one to act as the base. Alternatively, use one equivalent of the nucleophile and one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine.

    • Protect the Carboxylic Acid: As mentioned, converting the carboxylic acid to an ester is an effective strategy to avoid this issue.

Problem 3: Suboptimal Reaction Conditions

Temperature, solvent, and catalysts play a pivotal role in the success of SNAr reactions.

Is the solvent choice optimal?

  • The "Why": Polar aprotic solvents such as DMSO, DMF, and NMP are generally the best choice for SNAr reactions. These solvents can solvate the cation of a salt but do not strongly solvate the anionic nucleophile, leaving its nucleophilicity high. Protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, reducing its reactivity.

  • Solutions:

    • Switch to a Polar Aprotic Solvent: If you are not already using one, switch to DMF, DMSO, or NMP. Ensure all reactants are soluble in the chosen solvent.

    • Ensure Anhydrous Conditions: Water can act as a competing nucleophile and can also decrease the reactivity of anionic nucleophiles. Ensure your solvent and reagents are dry.

Is the reaction temperature appropriate?

  • The "Why": SNAr reactions often require elevated temperatures to overcome the activation energy barrier, especially with moderately activated substrates like 2-chlorobenzoic acid. However, excessively high temperatures can lead to side reactions like decarboxylation.

  • Solutions:

    • Gradual Temperature Increase: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature.

    • Consider Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields by allowing for rapid and uniform heating to higher temperatures than conventional methods.

Could a catalyst improve the reaction?

  • The "Why": For unactivated or deactivated aryl chlorides, traditional SNAr conditions may fail. In these cases, transition metal catalysis can offer an alternative pathway. Palladium or copper-catalyzed (Ullmann-type) cross-coupling reactions can be effective. More recently, ruthenium-based catalysts have been shown to facilitate SNAr on unactivated aryl chlorides.

  • Solutions:

    • Explore Buchwald-Hartwig or Ullmann Coupling: These well-established methods are excellent for forming C-N and C-O bonds with aryl halides.

    • Investigate Ruthenium Catalysis: For challenging substrates, consider exploring newer catalytic systems.

Experimental Workflows & Diagrams

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and addressing low yield in your SNAr reaction.

Troubleshooting_SNAr start Low Yield in SNAr of 2-Chlorobenzoic Acid Derivative check_activation Is the aromatic ring sufficiently activated? start->check_activation check_nucleophile Is the nucleophile and base system optimal? check_activation->check_nucleophile Yes add_ewg ACTION: Add strong EWG (e.g., -NO2) or protect -COOH as an ester. check_activation->add_ewg No check_conditions Are the reaction conditions (solvent, temp) optimal? check_nucleophile->check_conditions Yes optimize_nuc_base ACTION: Use stronger nucleophile. Adjust base stoichiometry or protect -COOH. check_nucleophile->optimize_nuc_base No check_side_reactions Are side reactions (e.g., decarboxylation) occurring? check_conditions->check_side_reactions Yes optimize_conditions ACTION: Switch to polar aprotic solvent. Optimize temperature. Consider microwave or catalysis. check_conditions->optimize_conditions No mitigate_side_reactions ACTION: Lower reaction temperature. Protect -COOH group. check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No add_ewg->success optimize_nuc_base->success optimize_conditions->success mitigate_side_reactions->success

Caption: A decision tree for troubleshooting low reaction yield.

General SNAr Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism of a typical SNAr reaction.

Caption: The addition-elimination mechanism of SNAr.

Quantitative Data Summary

Leaving Group (X)Relative Rate of SNArRationale
FHighestHigh electronegativity activates the ring for nucleophilic attack.
ClIntermediateGood balance of activation and leaving group ability.
BrIntermediateSimilar to Cl in reactivity.
ILowestPoor activator due to lower electronegativity.

General Experimental Protocol for Optimization

This protocol provides a starting point for optimizing your SNAr reaction.

  • Substrate Preparation: If necessary, convert the 2-chlorobenzoic acid to its corresponding methyl or ethyl ester using standard procedures (e.g., Fischer esterification).

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the 2-chlorobenzoic acid derivative (1.0 eq).

    • Add a polar aprotic solvent (e.g., anhydrous DMF or DMSO, approx. 0.5 M concentration).

  • Reagent Addition:

    • Add the nucleophile (1.1 - 1.5 eq).

    • If the nucleophile is neutral (e.g., an amine), add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to a starting temperature of 80 °C.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

    • If the reaction is sluggish after 4-6 hours, incrementally increase the temperature by 20 °C, up to the boiling point of the solvent, while continuing to monitor.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Technical Support Center: Scale-Up Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with field-proven insights, troubleshoot common issues, and answer frequently asked questions to ensure a safe, efficient, and robust scale-up process. The synthesis, while conceptually straightforward via Nucleophilic Aromatic Substitution (SNAr), presents unique challenges at scale, primarily due to the energetic nature of the nitroaromatic group and the need for stringent purity control.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up campaign. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Q1: Why is the reaction yield significantly lower at a larger scale compared to the lab-scale experiments?

Lower-than-expected yield is one of the most common scale-up challenges. The root cause is often related to mass and heat transfer limitations that are negligible at the bench.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: The SNAr reaction between a 2-halobenzoic acid derivative and pyrrolidine is exothermic. In a large reactor, localized overheating can occur due to a lower surface-area-to-volume ratio, leading to thermal decomposition of the starting material or product.

    • Solution: Implement controlled, portion-wise addition of the nucleophile (pyrrolidine) or the electrophile. Ensure the reactor's cooling system is adequate and monitor the internal temperature closely. For very exothermic systems, consider using a more dilute reaction mixture, though this may impact cycle time.

  • Poor Mixing & Mass Transfer: Inadequate agitation in a large vessel can lead to heterogeneous reaction conditions. Pockets of unreacted starting material or high concentrations of reagents can result in incomplete conversion and increased side-product formation.

    • Solution: Characterize the mixing efficiency of your reactor. Use computational fluid dynamics (CFD) modeling or consult reactor specifications to ensure proper impeller selection and agitation speed for the reaction volume and viscosity.

  • Impurity Profile of Starting Materials: The purity of commercial-grade starting materials may differ from the research-grade chemicals used in the lab. Trace impurities can sometimes inhibit the reaction or catalyze side reactions.

    • Solution: Always qualify new batches of raw materials. Perform a small-scale test run with the plant-grade materials to confirm consistency.

  • Atmospheric Moisture: Pyrrolidine is hygroscopic, and water can interfere with the reaction, particularly if a strong base like potassium carbonate is used, which can be deactivated by excess water.

    • Solution: Ensure all reagents and solvents are appropriately dried. Operate the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

Q2: We are observing a new, significant impurity during the scale-up run that was minor in the lab. How do we identify and mitigate it?

Impurity profiles often change upon scale-up due to longer reaction times, higher temperatures, or different work-up conditions.

Potential Causes & Solutions:

  • Regioisomer Formation: If starting from a di-halogenated precursor, substitution at an undesired position can occur. While SNAr reactions are generally regioselective due to the activating effect of the nitro group, harsh conditions can reduce this selectivity.[1]

    • Solution: Re-optimize the reaction temperature. A lower temperature generally favors the desired kinetic product. Ensure the starting material is correct; for instance, using 2-chloro-5-nitrobenzoic acid is a common and direct route.[2]

  • Dimerization or Polymerization: Excessively high temperatures or prolonged reaction times can sometimes lead to the formation of dimeric or polymeric byproducts.

    • Solution: Strictly control the reaction temperature and time. Quench the reaction as soon as monitoring (e.g., HPLC) indicates complete consumption of the limiting reagent.

  • Hydrolysis of the Carboxylic Acid: If the work-up involves harsh basic or acidic conditions at elevated temperatures, the benzoic acid moiety could potentially undergo unintended reactions.

    • Solution: Optimize the work-up procedure. Use milder pH adjustments and maintain lower temperatures during extraction and phase separation.

Table 1: Common Impurities and Mitigation Strategies

ImpurityPotential SourceIdentification MethodMitigation / Removal Strategy
Unreacted Starting MaterialIncomplete conversion (poor mixing, low temp)HPLC, LC-MSOptimize reaction time/temp; Improve agitation.
Isomeric ByproductsNon-selective reaction conditionsHPLC, NMRLower reaction temperature; Confirm starting material.
Benzoic Acid (from hydrolysis)Degradation during work-upHPLC, LC-MSUse milder pH/temperature conditions during work-up.
Q3: The final product isolation via crystallization is giving a low yield and poor filterability. What can be done?

Crystallization is highly dependent on physical parameters that change dramatically with scale.

Potential Causes & Solutions:

  • Supersaturation Control: Crashing the product out of solution by adding anti-solvent too quickly or cooling too rapidly generates very fine particles that are difficult to filter and can trap impurities.

    • Solution: Develop a controlled crystallization profile. This involves optimizing the cooling rate and/or the anti-solvent addition rate. Using a seed crystal can promote the growth of larger, more uniform crystals.

  • Inappropriate Solvent System: A solvent system that works for a 1-gram crystallization may not be suitable for 100 kilograms.

    • Solution: Conduct a thorough solvent screen to find a system that provides good solubility at higher temperatures and poor solubility at lower temperatures. Consider a mixed solvent system (e.g., ethanol/water, IPA/heptane) for better control.[3][4]

  • "Oiling Out": The product may separate as a liquid oil before crystallizing if the solution becomes supersaturated at a temperature above the product's melting point in that solvent system. This invariably leads to poor purity and physical form.

    • Solution: Ensure the crystallization process begins at a temperature below the melting point of the solute in the chosen solvent. This may require using a more dilute solution or a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the scale-up of this synthesis?

Safety is the paramount concern, especially with nitroaromatic compounds.[5]

  • Thermal Runaway: Aromatic nitro compounds are highly energetic and can undergo violent or explosive decomposition at elevated temperatures.[6] The SNAr reaction itself is exothermic.

    • Mitigation: Perform differential scanning calorimetry (DSC) and reaction calorimetry studies to understand the thermal profile of the reaction and the decomposition temperature of the product. This data is critical for defining safe operating limits and designing emergency relief systems for the reactor. Never add the nitro-compound to the reducing system in large increments.[7]

  • Toxicity: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin.[7][8] Pyrrolidine is a corrosive and flammable amine.

    • Mitigation: Use closed-system transfers for all reagents where possible. Ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and splash goggles. Operations should be conducted in a well-ventilated area.[7]

Q2: Which synthetic route is recommended for a multi-kilogram scale synthesis?

The most common and generally preferred route is the Nucleophilic Aromatic Substitution (SNAr) starting from an activated halobenzoic acid.

  • Recommended Route: Reaction of 2-Chloro-5-nitrobenzoic acid with pyrrolidine .

    • Rationale: This route offers high regioselectivity, as the nitro group strongly activates the chlorine at position 2 for substitution.[9] The starting materials are commercially available, and the reaction is typically high-yielding.

  • Alternative Route (Less Ideal for Scale-up): Nitration of 2-(pyrrolidin-1-yl)benzoic acid.

    • Challenges: Nitration reactions can produce a mixture of isomers, which are often very difficult to separate on a large scale, leading to significant yield loss during purification.[1] Controlling the nitration of an already substituted ring can be challenging.

Diagram 1: Recommended Scale-Up Synthetic Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_node Inert Reactor (N2) Charge 2-Chloro-5-nitrobenzoic acid Charge Solvent (e.g., DMSO, NMP) react_node Heat to Target Temp (e.g., 80-120°C) Controlled addition of Pyrrolidine Monitor via HPLC prep_node->react_node Charge Complete workup_node Quench with Water/Acid Cool to RT Filter crude solid react_node->workup_node Reaction Complete purify_node Recrystallization from suitable solvent (e.g., Ethanol/Water) Filter & Dry workup_node->purify_node Crude Solid Isolated product Final Product: This compound purify_node->product Pure Product

Caption: High-level workflow for the SNAr synthesis.

Q3: How should the final product be purified at scale?

While laboratory procedures often rely on column chromatography, this is generally not feasible for multi-kilogram quantities.[9] Recrystallization is the method of choice.

Step-by-Step Best Practices for Recrystallization:

  • Solvent Selection: Identify a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. Common choices include alcohols (ethanol, isopropanol), water, or mixtures thereof.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to ensure a saturated solution upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a filtration of the hot solution. This must be done carefully to avoid premature crystallization.

  • Controlled Cooling: Cool the solution slowly and with gentle agitation. A linear cooling profile is often best. Seeding the solution with a small amount of pure product once it becomes cloudy can promote the formation of large, easily filterable crystals.

  • Isolation: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.

  • Drying: Dry the product under vacuum at a temperature well below its decomposition point.

Diagram 2: Troubleshooting Crystallization Issues

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Poor Purity from Crystallization cause1 Product 'Oiled Out' start->cause1 cause2 Fine Particles / Poor Filterability start->cause2 cause3 Impurities Trapped start->cause3 sol1 Lower start temp Use more solvent Change solvent system cause1->sol1 sol2 Slow cooling rate Add seed crystals Gentle agitation cause2->sol2 sol3 Check crude purity Implement controlled cooling Wash filter cake effectively cause3->sol3

Caption: Decision diagram for resolving crystallization problems.

References

dealing with regioisomers in the synthesis of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in aromatic substitution reactions. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to help you achieve your desired substitution patterns with higher yields and purity.

Introduction to Regioisomers in Benzoic Acid Synthesis

The synthesis of substituted benzoic acids is a cornerstone of medicinal chemistry and materials science. However, controlling the position of incoming substituents on the benzene ring—a challenge known as regioselectivity—is a frequent hurdle. When a benzene ring is already substituted, the existing group dictates the position of subsequent substitutions, leading to the potential formation of ortho (1,2), meta (1,3), and para (1,4) isomers. The distribution of these regioisomers is not random; it is governed by the electronic properties of the directing group already present on the ring.[1][2] Understanding and controlling these directing effects is paramount for the efficient synthesis of the desired benzoic acid derivative.

This guide will delve into the electronic and steric factors that influence regioselectivity, provide strategies to control isomer formation, and offer practical solutions for the separation of regioisomeric mixtures.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of substituted benzoic acids.

Q1: Why am I getting a mixture of ortho, meta, and para isomers in my reaction?

The formation of a mixture of isomers is a direct consequence of the directing effects of the substituent already present on the benzene ring. Substituents are broadly classified into two categories:

  • Ortho, Para-directing groups: These groups donate electron density to the aromatic ring, activating it towards electrophilic substitution.[2][3] This electron donation stabilizes the carbocation intermediates formed during ortho and para attack, making these positions more reactive.[4][5] Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NH2) groups.[1]

  • Meta-directing groups: These groups withdraw electron density from the aromatic ring, deactivating it towards electrophilic substitution.[3] They destabilize the carbocation intermediates at the ortho and para positions more than at the meta position, thus directing the incoming electrophile to the meta position.[1][3] Examples include nitro (-NO2), carbonyl (-C=O), and cyano (-CN) groups.

The final product distribution will depend on the interplay of these electronic effects and steric hindrance, which can disfavor substitution at the more crowded ortho position.[6]

Q2: How can I favor the formation of the para-substituted product over the ortho isomer?

While ortho, para-directing groups activate both positions, the para isomer is often favored due to steric hindrance at the ortho position, especially with bulky directing groups or large incoming electrophiles.[6] To further enhance para selectivity, you can:

  • Use a bulky directing group: Increasing the steric bulk of the existing substituent will further hinder attack at the ortho position.

  • Employ a bulky electrophile: A larger electrophile will preferentially attack the less sterically hindered para position.

  • Utilize blocking groups: This strategy involves temporarily blocking the para position with a group that can be easily removed later. A common example is sulfonation, where the sulfonic acid group (-SO3H) is introduced at the para position, forcing the desired substituent to the ortho position. The sulfonic acid group can then be removed by treatment with dilute acid.[7][8]

Q3: What is the role of the carboxyl group as a directing group?

The carboxyl group (-COOH) is an electron-withdrawing group and therefore a meta-director for electrophilic aromatic substitution.[3] This means that if you are starting with benzoic acid and introducing another substituent via an electrophilic aromatic substitution reaction, the new group will primarily add to the meta position.

Q4: Are there modern synthetic methods that offer better regiocontrol?

Yes, several modern synthetic methods provide excellent regioselectivity:

  • Directed ortho-metalation (DoM): This powerful technique uses a directing group to deliver a metalating agent (typically an organolithium reagent) to the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a substituent with high ortho selectivity. The carboxylate group itself can act as a directing group for ortho-lithiation.[9][10][11][12][13]

  • Palladium-catalyzed cross-coupling reactions: Reactions like the Suzuki-Miyaura coupling allow for the precise formation of carbon-carbon bonds.[14] By starting with a pre-functionalized bromo- or iodobenzoic acid, a wide variety of substituents can be introduced at a specific position.[15][16]

  • Direct C-H carboxylation: Emerging methods allow for the direct carboxylation of C-H bonds using CO2, sometimes with high regioselectivity controlled by directing groups or catalysts.[17][18]

Q5: How can I effectively separate a mixture of regioisomeric benzoic acids?

Separating regioisomers can be challenging due to their similar physical properties. Common techniques include:

  • Fractional crystallization: This method relies on small differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and concentration, it is sometimes possible to selectively crystallize one isomer from the mixture.

  • Chromatography: Column chromatography is a very effective method for separating isomers. By carefully selecting the stationary phase (e.g., silica gel) and the mobile phase (a solvent or mixture of solvents), the isomers can be separated based on their differential adsorption. Thin-layer chromatography (TLC) can be used to screen for suitable solvent systems.[19]

  • pH adjustment: The acidity of substituted benzoic acids can be influenced by the position of the substituent (the "ortho effect").[20][21] These differences in pKa can sometimes be exploited to achieve separation through selective precipitation or extraction at a specific pH.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of substituted benzoic acids.

Problem Probable Cause(s) Recommended Solution(s)
Poor Regioselectivity (Unexpected Isomer Ratios) 1. Incorrect understanding of directing group effects. 2. Reaction conditions (temperature, solvent) favoring undesired pathways. 3. For anilines, protonation of the amino group under acidic conditions, converting it to a meta-director.[22]1. Review the electronic properties of your starting substituent. 2. Optimize reaction conditions; lower temperatures often increase selectivity. 3. Protect the amino group as an amide before performing the substitution. The amide can be hydrolyzed back to the amine afterward.
Low Yield of the Desired Isomer 1. Steric hindrance preventing substitution at the desired position. 2. Competing side reactions. 3. Deactivation of the ring by electron-withdrawing groups.1. Consider a synthetic route that installs the desired substituent before a bulkier group. 2. Use milder reaction conditions or a more selective reagent. 3. For deactivated rings, more forcing reaction conditions (higher temperature, stronger catalyst) may be necessary.
Difficulty in Isomer Separation 1. Very similar physical properties (solubility, polarity) of the regioisomers.1. Systematically screen a wide range of solvents for fractional crystallization. 2. For chromatography, try different solvent systems (e.g., varying polarity) and consider different stationary phases. 3. Consider derivatizing the isomers to compounds with more distinct physical properties, separating the derivatives, and then converting them back to the benzoic acids.
Incomplete Reaction 1. Insufficiently reactive electrophile or aromatic substrate. 2. Catalyst deactivation.1. Increase the reaction temperature or time. 2. Use a more potent catalyst or a stoichiometric promoter. 3. Ensure all reagents are pure and dry.

Visualizing Directing Effects

The directing effect of a substituent is a fundamental concept in predicting the outcome of an electrophilic aromatic substitution. The following diagram illustrates how electron-donating and electron-withdrawing groups influence the regioselectivity.

G cluster_0 Electrophilic Aromatic Substitution Start Monosubstituted Benzene EDG Electron-Donating Group (EDG) e.g., -OH, -OR, -R Start->EDG If substituent is an EDG EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -COOH, -CN Start->EWG If substituent is an EWG OrthoPara Ortho & Para Products Favored (Activated Ring) EDG->OrthoPara Meta Meta Product Favored (Deactivated Ring) EWG->Meta

Caption: Influence of directing groups on regioselectivity.

Experimental Protocols

Here are detailed protocols for key synthetic and purification procedures.

Protocol 1: ortho-Selective Carboxylation via the Kolbe-Schmitt Reaction

This reaction is a classic method for the ortho-carboxylation of phenols.[23][24]

Objective: To synthesize salicylic acid from phenol.

Materials:

  • Phenol

  • Sodium hydroxide

  • Carbon dioxide (gas or dry ice)

  • Sulfuric acid (concentrated)

  • Water

  • Reaction vessel capable of withstanding pressure and temperature

Procedure:

  • Formation of Sodium Phenoxide: In a suitable reaction vessel, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

  • Removal of Water: Carefully heat the mixture to evaporate the water, leaving behind dry sodium phenoxide powder.

  • Carboxylation: Heat the dry sodium phenoxide under a high pressure of carbon dioxide (typically 100 atm) at 125 °C.[25][26] This step forms sodium salicylate.

  • Protonation: After the reaction is complete and the vessel has cooled, dissolve the resulting sodium salicylate in water.

  • Acidification: Slowly add concentrated sulfuric acid to the solution until it is acidic. Salicylic acid will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated salicylic acid by filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.

Protocol 2: Regiocontrol Using a Sulfonic Acid Blocking Group

This protocol demonstrates the synthesis of ortho-bromotoluene by first blocking the para position.

Objective: To synthesize ortho-bromotoluene from toluene.

Materials:

  • Toluene

  • Fuming sulfuric acid (H2SO4 with dissolved SO3)

  • Bromine

  • Iron(III) bromide (FeBr3)

  • Dilute sulfuric acid

  • Sodium hydroxide solution

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • Sulfonation (Blocking the para position):

    • Carefully add fuming sulfuric acid to toluene at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). The major product will be p-toluenesulfonic acid.

  • Bromination:

    • To the solution containing p-toluenesulfonic acid, add a catalytic amount of FeBr3.

    • Slowly add bromine to the mixture. The bromine will react at the vacant ortho position.

  • Desulfonation (Removing the Blocking Group):

    • Add dilute sulfuric acid to the reaction mixture and heat to reflux. This will cleave the sulfonic acid group, replacing it with a hydrogen atom.

  • Workup and Isolation:

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

    • Extract the organic product with a suitable solvent like dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ortho-bromotoluene by distillation.

Protocol 3: Purification of Isomers by Column Chromatography

This protocol provides a general workflow for separating a mixture of regioisomeric benzoic acids.

Objective: To separate a mixture of ortho-, meta-, and para-nitrobenzoic acids.

Materials:

  • Mixture of nitrobenzoic acid isomers

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)

  • Sand

  • Glass wool

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a TLC method to visualize the separation of the isomers. Test various ratios of hexane and ethyl acetate to find a solvent system that gives good separation between the spots.

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen solvent system and carefully pour it into the column, avoiding air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top.

  • Loading the Sample:

    • Dissolve the mixture of isomers in a minimum amount of the eluting solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to determine which fractions contain the pure isomers.

  • Isolation:

    • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the separated products.

G cluster_1 Isomer Separation Workflow Start Mixture of Regioisomers TLC 1. TLC Analysis (Determine Solvent System) Start->TLC ColumnPrep 2. Prepare Chromatography Column TLC->ColumnPrep Load 3. Load Sample onto Column ColumnPrep->Load Elute 4. Elute with Solvent (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Isolate 7. Isolate Pure Isomers Combine->Isolate

Caption: General workflow for isomer separation by column chromatography.

References

Technical Support Center: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a particular focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophile, pyrrolidine, displaces a leaving group, commonly a halide, on an aromatic ring that is activated by an electron-withdrawing group, in this case, a nitro group.[1][2] The choice of solvent is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound from 2-chloro-5-nitrobenzoic acid and pyrrolidine, but I am observing a very low yield. What could be the issue?

Answer: A low yield in this SNAr reaction can be attributed to several factors, with solvent choice being a primary consideration.

  • Inappropriate Solvent Polarity: The SNAr mechanism involves the formation of a charged intermediate known as a Meisenheimer complex.[1][2] Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anionic nucleophile more reactive.[3] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[3][4]

  • Suboptimal Reaction Temperature: While a suitable solvent is crucial, the reaction temperature also plays a significant role. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product.

  • Moisture Contamination: The presence of water in the reaction mixture can be detrimental, as it can react with the starting materials or interfere with the desired reaction pathway. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

Recommended Actions:

  • Solvent Selection: Switch to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are known to accelerate SNAr reactions.[5]

  • Temperature Optimization: Gradually increase the reaction temperature, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC). A typical starting point could be in the range of 120-150°C.[6]

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware in an oven prior to use.

Issue 2: Formation of Impurities

Question: My reaction is producing the desired product, but I am also observing significant impurity peaks in my analysis. How can I minimize the formation of these byproducts?

Answer: The formation of impurities is a common challenge in organic synthesis. In the context of this reaction, solvent effects and reaction conditions can lead to side reactions.

  • Side Reactions with Protic Solvents: If a protic solvent like an alcohol is used, it can potentially act as a competing nucleophile, leading to the formation of undesired ether byproducts.

  • Decomposition at High Temperatures: As mentioned earlier, high temperatures can cause decomposition. The nitro group, in particular, can be susceptible to reduction or other side reactions under harsh conditions.

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can also lead to impurity formation. An excess of either the nucleophile or the electrophile may result in side reactions.

Recommended Actions:

  • Solvent Choice: Utilize a polar aprotic solvent to minimize the chances of the solvent participating in the reaction.

  • Careful Temperature Control: Maintain the reaction at the lowest effective temperature to achieve a reasonable reaction rate while minimizing decomposition.

  • Optimize Reactant Ratios: Typically, a slight excess of the nucleophile (pyrrolidine) is used to ensure complete conversion of the starting halide. Experiment with different ratios to find the optimal balance.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying the final product. The work-up procedure is yielding an impure solid. What can I do to improve this?

Answer: The work-up and purification steps are as critical as the reaction itself. The choice of solvent can impact the ease of product isolation.

  • High-Boiling Point Solvents: Solvents like DMSO and DMF have high boiling points, which can make their removal challenging. Residual solvent can contaminate the final product.

  • Incomplete Reaction: If the reaction has not gone to completion, separating the product from unreacted starting materials can be difficult, especially if they have similar polarities.

  • Improper pH Adjustment: During the work-up, the pH of the aqueous solution is typically adjusted to precipitate the carboxylic acid product. Incorrect pH can lead to incomplete precipitation or the co-precipitation of impurities.

Recommended Actions:

  • Solvent Removal: After the reaction is complete, if a high-boiling point solvent was used, consider techniques like vacuum distillation or co-distillation with a lower-boiling point solvent to aid in its removal.

  • Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before initiating the work-up.[6]

  • Careful Acidification: Slowly add a dilute acid (e.g., HCl) to the reaction mixture after quenching with water, monitoring the pH to ensure complete precipitation of the product.[7]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of solvent selection for the synthesis of this compound.

Question 1: Why are polar aprotic solvents generally preferred for SNAr reactions?

Answer: Polar aprotic solvents are favored for SNAr reactions due to their ability to dissolve the reactants and stabilize the charged transition state of the Meisenheimer complex.[4] Unlike protic solvents, they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate.[3]

Question 2: Can protic solvents ever be used for this synthesis?

Answer: While polar aprotic solvents are generally superior, protic solvents can sometimes be used, particularly if the nucleophile is neutral (like an amine). However, the reaction rates are typically much slower.[5] In some cases, a mixture of a protic and an aprotic solvent might be employed to balance solubility and reactivity.

Question 3: How does the solvent influence the regioselectivity of the reaction?

Answer: In the synthesis of this compound from a di-substituted starting material (e.g., 2-chloro-5-nitrobenzoic acid), the regioselectivity is primarily dictated by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group strongly activates the ortho and para positions to nucleophilic attack.[1][8] The solvent's role in regioselectivity is generally secondary to these electronic factors, but it can influence the reaction rate at different positions to some extent.

Question 4: What are the safety considerations when working with the recommended solvents?

Answer: Many polar aprotic solvents like DMSO and DMF have specific safety considerations. They can be skin-penetrating, so it is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Always work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each solvent before use.

Data Summary: Solvent Effects on SNAr Reactions

The following table provides a qualitative summary of the expected effects of different solvent classes on the synthesis of this compound.

Solvent ClassExamplesExpected Effect on Reaction RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighSolvates the cation, leaving a highly reactive "naked" anion.[3]
Polar Protic Water, Ethanol, MethanolLowSolvates and deactivates the nucleophile through hydrogen bonding.[3][4]
Nonpolar Toluene, HexaneVery Low / No ReactionPoor solubility of reactants and inability to stabilize the charged intermediate.
Experimental Workflow & Visualization

A general experimental workflow for the synthesis of this compound is outlined below.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A 1. Add 2-chloro-5-nitrobenzoic acid and a polar aprotic solvent (e.g., DMSO) to a reaction flask. B 2. Add pyrrolidine dropwise to the stirred solution. A->B C 3. Heat the reaction mixture (e.g., 120-150°C) and monitor by TLC. B->C D 4. Cool the reaction mixture and pour into ice-water. C->D Reaction Complete E 5. Acidify with dilute HCl to precipitate the product. D->E F 6. Filter the solid product and wash with water. E->F G 7. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). F->G Crude Product H 8. Dry the purified product under vacuum. G->H

Caption: General experimental workflow for the synthesis of this compound.

The underlying mechanism of this reaction is a critical concept to understand for effective troubleshooting.

SNAr_Mechanism Reactants 2-chloro-5-nitrobenzoic acid + Pyrrolidine Meisenheimer Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Addition) Product This compound + Cl⁻ Meisenheimer->Product Loss of Leaving Group (Elimination)

Caption: Simplified mechanism of the SNAr reaction.

References

Technical Support Center: Temperature Control in the Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature control in this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the scientific rationale behind the protocol, enabling you to optimize your synthesis for higher yield and purity.

Core Principles: Why Temperature is the Master Variable

The synthesis of this compound is typically achieved via the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitrobenzoic acid with pyrrolidine. The reaction's success is fundamentally governed by temperature. The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, but sufficient thermal energy is required to overcome the reaction's activation energy barrier.

However, temperature is a double-edged sword. While essential for driving the reaction forward, excessive heat can lead to a variety of undesirable side reactions, including product degradation. Benzoic acid derivatives, for instance, are known to undergo decarboxylation at elevated temperatures[1]. Therefore, maintaining a precise thermal window is not merely a suggestion but a requirement for a successful outcome.

The general workflow involves an initial, often exothermic, addition phase followed by a sustained heating phase to ensure the reaction goes to completion.

Caption: Experimental workflow highlighting temperature-critical stages.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Question: My reaction is not proceeding to completion, or the yield is very low. Could the temperature be too low?

Answer: Yes, an insufficient reaction temperature is a primary cause of low conversion. The SNAr reaction, while facilitated by the nitro group, still requires a significant energy input to overcome the activation barrier for the formation of the Meisenheimer complex and the subsequent departure of the chloride leaving group[2].

  • Causality: If the thermal energy provided is below the activation energy threshold, the reaction rate will be impractically slow, resulting in a low yield within a standard timeframe.

  • Recommended Action:

    • Ensure your reaction is being heated to the recommended range of 80-120 °C . Similar SNAr reactions using pyrrolidine on nitro-aromatic systems often require temperatures in this window to proceed efficiently[3][4].

    • If you are reacting at the lower end of this range, consider incrementally increasing the temperature by 10 °C and monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Confirm that your heating apparatus (oil bath, heating mantle) is calibrated and providing a consistent and accurate temperature. Use a calibrated thermometer immersed in the heating medium, close to the reaction flask.

Question: My final product is impure, and I see multiple spots on my TLC plate. Is my temperature too high?

Answer: This is a very likely scenario. Excessive heat can initiate several side reactions, leading to a complex mixture of byproducts that can be difficult to separate from your desired product.

  • Causality: High temperatures can cause thermal degradation of both the starting material and the this compound product. Studies on related benzoic acid derivatives show that severe degradation can occur at temperatures approaching 200°C, with complete degradation at 250°C[1]. While your target temperature is likely lower, localized overheating or prolonged exposure can still be detrimental.

  • Potential Side Reactions:

    • Decarboxylation: Removal of the -COOH group.

    • Reactions with Solvent: High-boiling point polar aprotic solvents like DMSO can decompose or react at elevated temperatures.

    • Other Uncharacterized Degradation: The nitro and carboxylic acid groups are both reactive and can participate in various degradation pathways under thermal stress.

  • Recommended Action:

    • Reduce the reaction temperature to the lower end of the effective range (e.g., 80-90 °C) and increase the reaction time accordingly.

    • Ensure efficient stirring to prevent localized overheating at the flask's surface.

    • Consider an alternative solvent with a lower boiling point if your current setup is pushing the thermal limits of the product's stability.

Question: The reaction becomes intensely hot and difficult to control when I add the pyrrolidine. What is happening and how can I prevent it?

Answer: You are observing a significant exotherm. The initial acid-base reaction between the carboxylic acid of the starting material and the basic pyrrolidine, coupled with the initial SNAr reaction, is highly exothermic. Uncontrolled, this can lead to a runaway reaction, causing solvent to boil and promoting the formation of byproducts.

  • Causality: The rapid, uncontrolled increase in temperature is due to the heat generated by the reaction exceeding the rate at which the system can dissipate it.

  • Recommended Action:

    • Control the Addition Rate: Submerge the reaction flask in an ice/water bath to maintain an internal temperature of 0-5 °C .

    • Add the pyrrolidine dropwise via an addition funnel over a period of 15-30 minutes.

    • Monitor the internal temperature closely during the addition. If it begins to rise above 10 °C, pause the addition until it cools back down.

    • After the addition is complete, allow the reaction to stir at a low temperature for a further 30 minutes before gradually warming it to the target reaction temperature.

Frequently Asked Questions (FAQs)
ParameterRecommended TemperatureRationale & Key Considerations
Reagent Addition 0 - 5 °CThe initial reaction is exothermic. Cooling is critical to prevent a runaway reaction and minimize initial byproduct formation.
Reaction Temperature 80 - 120 °CThis range provides sufficient energy for the SNAr reaction to proceed at a reasonable rate. The optimal point within this range balances reaction speed against thermal stability.[3][4]
Maximum Temperature < 150 °CExceeding this temperature significantly increases the risk of product degradation, including potential decarboxylation.[1]
Purification (Solvent Evaporation) < 50 °CWhen removing solvent under reduced pressure, use a water bath temperature below 50 °C to avoid thermal degradation of the purified product.

Q1: How should I monitor the reaction temperature effectively? A1: Always measure the temperature of the reaction itself or the heating medium immediately adjacent to the flask. For an oil bath, immerse a thermometer in the oil. For precise control, use a thermocouple probe placed inside the reaction mixture (if the setup allows) or between the flask and the heating mantle, connected to a temperature controller.

Q2: What are the primary safety considerations related to temperature for this reaction? A2: The main safety concern is a runaway reaction during the initial exothermic addition of pyrrolidine. This can cause rapid boiling and splashing of corrosive and toxic materials. Always perform the reaction in a fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and have a cooling bath ready.

Q3: Can this reaction be performed at room temperature? A3: While some highly activated systems can undergo SNAr at room temperature, it is generally not feasible for this specific transformation without a significant trade-off in reaction time (days or weeks) and potential for lower yields[5][6]. Heating is required to achieve a practical rate of conversion.

Reference Protocol

This is a generalized protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Controlled Addition: Place the flask in an ice bath and cool the solution to 0-5 °C. Slowly add pyrrolidine (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and place the flask in a pre-heated oil bath at 90 °C. Stir the reaction mixture at this temperature, monitoring its progress by TLC.

  • Work-up: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature and pour it into ice water.

  • Isolation: Acidify the aqueous mixture with HCl to a pH of ~5-6, which will precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield this compound.[3]

References

Validation & Comparative

Comparative Analysis and Research Roadmap: Unveiling the Biological Potential of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount to overcoming challenges such as drug resistance and the need for more targeted therapies. The molecule 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid presents an intriguing scaffold, integrating three key pharmacophoric elements: a benzoic acid moiety, a five-membered pyrrolidine ring, and a nitro group. While direct and extensive biological data for this specific compound remains to be fully elucidated in publicly accessible literature, a comprehensive analysis of structurally related compounds allows us to forecast its potential therapeutic applications and design a strategic experimental roadmap for its evaluation.

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1][2] Its presence in numerous FDA-approved drugs underscores its significance.[1] The nitroaromatic group, on the other hand, is a well-established pharmacophore, particularly in the realm of antimicrobial and antineoplastic agents, often exerting its effect through redox-mediated mechanisms.[3][4] The carboxylic acid function of the benzoic acid component can contribute to solubility and potential interactions with biological targets. This guide will provide a comparative analysis based on available data for analogous structures and propose a detailed experimental workflow to systematically investigate the biological activity of this compound.

Comparative Analysis: Extrapolating from Structural Analogs

The biological activity of this compound can be hypothesized by examining the established activities of compounds sharing its core structural features.

Anticipated Antimicrobial and Anticancer Activity

Nitroaromatic compounds have a long history as effective antimicrobial and anticancer agents.[3] The mechanism often involves the enzymatic reduction of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical biomolecules.[4]

A structurally similar compound, 2-Nitro-5-(pyrrolidin-1-yl)phenol, has been highlighted for its potential antimicrobial and anticancer properties based on the activity of its analogs.[5] This suggests that the combination of a nitro group and a pyrrolidine ring on a benzene scaffold is a promising starting point for discovering new bioactive agents. Furthermore, various derivatives of pyrrolidin-2-one have demonstrated significant antibacterial and anticancer effects.[6][7][8][9]

The table below summarizes the biological activities of compounds structurally related to this compound, providing a basis for predicting its potential efficacy.

Compound/AnalogBiological ActivityAssay TypeTarget Organism/Cell LineIC50 / MIC (µM)Reference
N-(2-hydroxy-5-nitrophenyl)acetamideAntibacterialMicrodilutionS. aureus15.6 - 62.5 µg/mL[5]
N-(2-hydroxy-5-nitrophenyl)benzamideAntibacterialMicrodilutionS. aureus7.8 µg/mL[5]
N-(2-hydroxy-5-nitrophenyl)benzamideAntibacterialMicrodilutionB. subtilis (resistant)1.95 µg/mL[5]
2-NitrophenolCytotoxicMTT AssayA549 (human lung cancer)~150 µg/mL[5]
5-Oxopyrrolidine derivativesAnticancerIn vitro assayA549 cellsPotent activity observed[8]
5-Oxopyrrolidine derivative (compound 21)AntimicrobialIn vitro assayMultidrug-resistant S. aureusPromising and selective activity[8]

Proposed Experimental Roadmap: A Step-by-Step Guide to Elucidating Biological Activity

To systematically evaluate the biological potential of this compound, the following experimental workflow is proposed. This workflow is designed to first screen for broad biological activities and then to delineate the specific mechanism of action.

Caption: A proposed two-phase experimental workflow for the biological evaluation of this compound.

Phase 1: Broad Spectrum Screening

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (microorganism only) and negative (medium only) controls, as well as a solvent control.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of this compound on a panel of human cancer cell lines and a non-cancerous control cell line.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Phase 2: Mechanistic Studies (Contingent on Phase 1 Results)

Should the initial screening reveal significant antimicrobial or cytotoxic activity, the following mechanistic studies should be pursued:

1. Mechanism of Antibacterial Action:

  • Bactericidal vs. Bacteriostatic Determination: Perform time-kill curve assays to determine if the compound kills the bacteria or simply inhibits their growth.

  • Macromolecular Synthesis Inhibition: Utilize assays to investigate the effect of the compound on the synthesis of DNA, RNA, protein, and the cell wall.

  • Membrane Permeability Assays: Employ fluorescent probes to assess if the compound disrupts the bacterial cell membrane.

2. Mechanism of Anticancer Action:

  • Cell Cycle Analysis: Use flow cytometry with DNA staining dyes (e.g., propidium iodide) to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Induction Assays:

    • Annexin V/PI Staining: Differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

    • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis.

    • Western Blot Analysis: Probe for the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family proteins, PARP cleavage).

Apoptosis_Pathway_Induction Compound This compound Cell Cancer Cell Compound->Cell ROS Reactive Oxygen Species Generation Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential mechanism of apoptosis induction by a nitroaromatic compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural components and related molecules strongly suggests its potential as a novel antimicrobial and/or anticancer agent. The proposed experimental roadmap provides a clear and logical framework for systematically investigating these potential activities, moving from broad-based screening to in-depth mechanistic studies. The insights gained from such investigations will be crucial in determining the therapeutic promise of this intriguing molecule and guiding its future development.

References

A Comparative Guide to Nitrobenzoic Acid Isomers for Advanced Drug Discovery: Spotlight on 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrobenzoic acids are a cornerstone class of compounds in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, dyes, and other fine chemicals.[1][2] The three canonical isomers—2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para)—each possess distinct physicochemical properties and reactivity profiles dictated by the position of the electron-withdrawing nitro group.[1][3] These differences are critical in synthetic strategy and molecular design.

This guide provides a comprehensive comparison of these foundational isomers and extends the analysis to a more complex, contemporary derivative: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid . By incorporating a saturated heterocyclic pyrrolidine ring, this molecule introduces significant structural and electronic modifications. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, known for imparting favorable properties such as improved solubility, metabolic stability, and three-dimensional complexity for enhanced target binding.[4][5]

This analysis will provide researchers, scientists, and drug development professionals with the foundational data on the simple isomers and a forward-looking perspective on how the strategic inclusion of a pyrrolidine moiety can modulate properties for advanced therapeutic design.

Part 1: Comparative Physicochemical and Spectroscopic Analysis

The substitution pattern on the benzene ring profoundly influences the molecule's acidity, solubility, melting point, and spectroscopic fingerprint. Understanding these relationships is paramount for selecting the appropriate building block for a given application.

Physicochemical Properties: A Quantitative Comparison

The electron-withdrawing nature of the nitro group increases the acidity of all nitrobenzoic acid isomers relative to the parent benzoic acid (pKa ≈ 4.20).[1][6][7] The ortho isomer is the most acidic due to the "ortho effect," where steric hindrance forces the carboxyl group out of the plane of the benzene ring, facilitating deprotonation.[6][7] In the para position, the nitro group effectively stabilizes the conjugate base through resonance, making it more acidic than the meta isomer, where only the inductive effect is operative.[1][6]

For This compound , we can predict a significant shift in these properties. The pyrrolidine nitrogen's lone pair can donate electron density into the ring, partially counteracting the electron-withdrawing effect of the nitro group. This would likely decrease its acidity (increase its pKa) compared to 2-nitrobenzoic acid. The introduction of the aliphatic pyrrolidine ring is also expected to alter its solubility profile and crystal packing, thereby affecting its melting point.

Table 1: Comparison of Physicochemical Properties

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)This compound
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄C₁₁H₁₂N₂O₄
Molecular Weight 167.12 g/mol [1][8]167.12 g/mol [1][8]167.12 g/mol [1][8]236.22 g/mol [9]
Appearance Yellowish-white crystals[1]Off-white to yellowish-white crystals[1]Pale yellow crystalline solid[1]Data not available
Melting Point (°C) 146–148[1][8]139–141[1]237–242[1]Data not available
pKa (in water) ~2.17[6][7]~3.45[6][7]~3.44[6][7]Predicted to be > 2.2
Water Solubility ~6.8–7.8 g/L[1]~2.4 g/L (at 15 °C)[1][8]<1 g/L (at 26 °C)[1][10]Data not available
CAS Number 552-16-9[11]121-92-662-23-719555-48-7[9]
Spectroscopic Signatures

Spectroscopic analysis provides an unambiguous fingerprint for each isomer. Key differences arise in the vibrational modes of the functional groups and the chemical shifts of the aromatic protons.

Table 2: Comparative Spectroscopic Data

SpectroscopyFeature2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic AcidPredicted: this compound
Infrared (IR) C=O Stretch (cm⁻¹)~1700~1700~1695~1680-1700, plus C-N stretch (~1150-1350)
NO₂ Asymmetric Stretch (cm⁻¹)~1530~1530~1520~1510-1530
NO₂ Symmetric Stretch (cm⁻¹)~1350~1350~1345~1340-1350
¹H NMR (DMSO-d₆) Aromatic Protons (ppm)~7.6-8.1 (multiplet)~7.8-8.6 (multiplet)~8.1-8.3 (multiplet)Aromatic protons plus distinct pyrrolidine signals (~1.8-2.0 and ~3.2-3.5 ppm)
Carboxyl Proton (ppm)~13.5 (broad)~13.6 (broad)~13.5 (broad)~13-14 (broad)

Note: Exact spectroscopic values can vary based on solvent and instrumentation.[3]

Part 2: Synthesis Methodologies

The synthetic route to each isomer is governed by the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution. In contrast, this compound is efficiently prepared via nucleophilic aromatic substitution.

Synthesis of Isomers: Ortho, Meta, and Para
  • 2-Nitrobenzoic Acid & 4-Nitrobenzoic Acid: These isomers are typically synthesized via the oxidation of the corresponding nitrotoluene precursors (2-nitrotoluene and 4-nitrotoluene, respectively).[1][12] Direct nitration of benzoic acid yields very little of the ortho and para isomers.[1]

  • 3-Nitrobenzoic Acid: This isomer is efficiently produced by the direct nitration of benzoic acid using a nitrating mixture of concentrated nitric and sulfuric acids.[8] The carboxyl group is a meta-director, leading to the preferential formation of the 3-nitro isomer.

Proposed Synthesis of this compound

This derivative is synthesized through a different strategy: nucleophilic aromatic substitution (SNA). The starting material, 2-chloro-5-nitrobenzoic acid, possesses a chlorine atom that is activated towards substitution by the strongly electron-withdrawing nitro group in the para position.

Principle: Pyrrolidine, acting as a nucleophile, displaces the chloride ion on the 2-chloro-5-nitrobenzoic acid ring. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 2-Chloro-5-nitrobenzoic acid P1 Nucleophilic Aromatic Substitution (SNAr) R1->P1 R2 Pyrrolidine R2->P1 C1 Solvent (e.g., DMF, DMSO) C1->P1 in C2 Base (e.g., K2CO3, Et3N) C2->P1 with C3 Heat (e.g., 80-120 °C) C3->P1 at Prod This compound P1->Prod yields

Caption: Synthesis workflow for this compound.

Detailed Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq).

  • Reagents: Add a suitable solvent such as DMF or DMSO, followed by a base (e.g., potassium carbonate, 2.0-3.0 eq) and pyrrolidine (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Acidify the aqueous mixture with HCl to a pH of ~2-3 to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under a vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Part 3: Biological Activity and Drug Development Potential

The true value of these compounds for drug development professionals lies in their biological activity. While nitroaromatic compounds themselves exhibit a range of bioactivities, the addition of the pyrrolidine ring creates a hybrid structure with compelling therapeutic potential.[13]

G Compound This compound Structural Features Nitro_Group Nitroaromatic Moiety - Electron-withdrawing - Potential for bioreduction - Precursor for amine group Compound:f0->Nitro_Group contributes Pyrrolidine_Ring Pyrrolidine Scaffold - Saturated heterocycle - Increases 3D complexity - Modulates solubility/lipophilicity - Common in bioactive molecules Compound:f0->Pyrrolidine_Ring contributes Bioactivity Potential Biological Activities - Antimicrobial - Anticancer - Anti-inflammatory - CNS activity Nitro_Group->Bioactivity influences Pyrrolidine_Ring->Bioactivity influences

Caption: Key structural features and their potential contributions to bioactivity.

Nitroaromatic Compounds in Biology

Nitroaromatic compounds are known prodrugs in antimicrobial chemotherapy. Their mechanism often involves the enzymatic reduction of the nitro group within the target pathogen (e.g., bacteria, protozoa) to form cytotoxic reactive nitrogen species that damage DNA and other critical biomolecules.[13] Certain nitrobenzoic acid derivatives have also shown potential as tuberculostatic and anticancer agents.[14][15]

The Pyrrolidine Scaffold: A Privileged Element

The five-membered pyrrolidine ring is a ubiquitous scaffold in FDA-approved drugs and natural products.[4][5] Its non-planar, sp³-hybridized nature allows for a more precise three-dimensional exploration of protein binding pockets compared to flat, aromatic systems.[4] This can lead to higher potency and selectivity. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated, which significantly influences the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Synergistic Potential of this compound

The combination of these two moieties in a single molecule is compelling. The nitro group can serve as a potential "warhead" for antimicrobial or anticancer activity, while the pyrrolidine ring acts as a sophisticated delivery and binding element. This scaffold could be explored for:

  • Targeted Antimicrobials: The pyrrolidine moiety could be modified to improve uptake into specific pathogens or to bind to specific enzymes, delivering the nitroaromatic payload more effectively.

  • Kinase Inhibitors: Many kinase inhibitors utilize heterocyclic scaffolds to interact with the ATP-binding site. The pyrrolidine ring provides a 3D vector for substituents to engage with specific residues.

  • CNS Agents: The ability of the pyrrolidine scaffold to increase solubility and cross the blood-brain barrier makes it a valuable component in the design of drugs targeting the central nervous system.[5]

Part 4: Standardized Experimental Protocols

To ensure data comparability and reproducibility, the following standardized protocols for determining key physicochemical properties are provided.

Protocol 1: Determination of pKa by Potentiometric Titration

This method reliably determines the acid dissociation constant by monitoring pH changes during titration with a strong base.[7]

G Start Start Prep Prepare 0.01 M solution of nitrobenzoic acid Start->Prep Calibrate Calibrate pH meter with standard buffers Prep->Calibrate Titrate Titrate with standardized 0.1 M NaOH solution Calibrate->Titrate Record Record pH after each increment of NaOH Titrate->Record Plot Plot pH vs. Volume of NaOH Record->Plot Analyze Determine equivalence point (1st derivative peak) Plot->Analyze Calculate Calculate pKa: pH at half-equivalence point Analyze->Calculate End End Calculate->End

References

A Comparative Guide to the Structure-Activity Relationship of 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid Derivatives for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid scaffold represents a compelling starting point for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon experimental data from analogous chemical series to inform rational drug design. By dissecting the core molecule into its constituent parts—the benzoic acid core, the C5-nitro substituent, and the C2-pyrrolidinyl moiety—we will explore how structural modifications influence biological activity. This document is intended to serve as a practical resource for medicinal chemists and pharmacologists, offering insights into optimizing potency, selectivity, and pharmacokinetic profiles.

Introduction: The this compound Pharmacophore

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs.[1][2] Its carboxylic acid group is a key hydrogen bond donor and acceptor, often critical for interacting with biological targets like enzyme active sites.[1] The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, which modulate electronic properties, lipophilicity, and steric profile.[1]

The subject of this guide, the this compound scaffold, incorporates three key functional components whose interplay dictates its overall biological profile:

  • 2-(Pyrrolidin-1-yl) Group: The five-membered pyrrolidine ring is a versatile, non-planar scaffold frequently found in FDA-approved drugs. Its three-dimensional nature allows for efficient exploration of pharmacophore space, contributing to target binding and molecular stereochemistry.

  • 5-Nitro Group: The nitro group is a strong electron-withdrawing group that significantly alters the electronic landscape of the aromatic ring.[1] It is a well-known pharmacophore in various antimicrobial and antiprotozoal agents.[1][3]

  • Benzoic Acid Core: As the foundational structure, the carboxylic acid moiety provides a critical anchor point for receptor interactions and influences the compound's overall physicochemical properties, including solubility and acidity.

This guide will systematically explore the SAR of this scaffold by examining the impact of modifications to each of these key regions.

Comparative Analysis of Structural Modifications

Due to a lack of comprehensive SAR studies on a single, homologous series of this compound derivatives in the public domain, this guide synthesizes data from closely related analogs to infer potential SAR trends.

The Role of the C5-Nitro Group

The nitro group at the C5 position is a critical determinant of biological activity. Its strong electron-withdrawing nature increases the acidity of the carboxylic acid and can be pivotal for target engagement.

Inferred SAR Trends:

  • Antimicrobial & Antiparasitic Activity: The presence of a nitro group is frequently associated with antimicrobial and antiprotozoal activity.[1][3] For instance, nitroaromatic compounds are known to be effective against various pathogens.[4] Studies on 5-nitrothiophene derivatives have also highlighted their potent biological activities.[5][6] It is hypothesized that reduction of the nitro group within the target organism can lead to the formation of cytotoxic radical species.

  • Modulation of Potency: The position and presence of the nitro group can dramatically affect potency. In a series of benzoic acid hydrazides, 5-nitro-substituted compounds were identified as promising tuberculostatic agents.[4]

  • Replacement of the Nitro Group: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -NH₂, -OH) would be a key initial step in an SAR campaign. Reduction of the nitro group to an amino group, for example, can sometimes alter the mechanism of action or improve selectivity, as the amino group can act as a hydrogen bond donor.[1]

Table 1: Comparative Bioactivity of Nitro-Substituted Benzoic Acid Analogs

Compound/Derivative ClassCore ScaffoldTarget/ActivityKey FindingsReference
3,5-DinitrobenzoatesBenzoic AcidAntitubercularShowed very interesting antitubercular activity, suggesting a distinct mode of action.
5-Nitro-thiophen-2-yl HydrazidesBenzoic Acid HydrazideTuberculostaticThe 5-nitro substitution was key for the activity of the series.
2-Amino-5-nitro-benzimidazolesBenzimidazoleAntiprotozoalNitro-containing analogs showed potent activity against T. vaginalis and G. intestinalis.[3]
5-Nitrothiophene-bearing Pyrrolidinones5-OxopyrrolidineAnticancer (A549)Demonstrated the most potent anticancer activity among the tested series.[5][6]
The Influence of the C2-Pyrrolidinyl Moiety

The pyrrolidine ring is more than a simple solubilizing group; its conformation and substitution patterns are critical for orienting the molecule within a binding pocket.[7]

Inferred SAR Trends:

  • Stereochemistry and Conformation: The non-planar nature of the pyrrolidine ring introduces stereocenters. The spatial orientation of substituents on the pyrrolidine ring can lead to significant differences in biological activity due to stereospecific interactions with target proteins.

  • Ring Substitution: Substitution on the pyrrolidine ring (e.g., with hydroxyl, methyl, or phenyl groups) can modulate lipophilicity, metabolic stability, and target engagement. For example, in a series of pyrrolidine pentamine inhibitors, modifications at various positions on the scaffold had varied effects on inhibitory activity, demonstrating the potential for optimization.[8]

  • Alternative Ring Systems: Replacing the pyrrolidine with other cyclic amines (e.g., piperidine, morpholine, piperazine) is a common strategy to probe the steric and electronic requirements of the binding site. This can impact potency, selectivity, and pharmacokinetic properties.

Diagram 1: Logical Workflow for SAR Exploration

SAR_Workflow A Core Scaffold This compound B Modification of C5-Nitro Group A->B Vary electronics C Modification of C2-Pyrrolidinyl Ring A->C Vary sterics/conformation D Modification of Benzoic Acid A->D Vary acidity/H-bonding B_sub Replace -NO2 with: -NH2, -CN, -Cl, -H B->B_sub C_sub Replace Pyrrolidine with: Piperidine, Morpholine Substitute on ring C->C_sub D_sub Esterification, Amidation Bioisosteric replacement D->D_sub E Analyze SAR & Optimize Lead B_sub->E Evaluate Activity C_sub->E D_sub->E

Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.

Modifications to the Benzoic Acid Core

The carboxylic acid group is often the primary point of interaction with a biological target. However, it can also contribute to poor cell permeability and rapid metabolism.

Inferred SAR Trends:

  • Ester and Amide Prodrugs: Conversion of the carboxylic acid to an ester or amide is a common prodrug strategy to improve membrane permeability.[9] These prodrugs can be hydrolyzed by intracellular esterases to release the active acidic drug.[9] For example, esters of benzoic acids have been shown to be a viable alternative to the free acids for antitubercular activity.[9]

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazole or hydroxamic acid can maintain the key acidic interactions while potentially improving the pharmacokinetic profile.

  • Positional Isomerism: Moving the carboxylic acid to the C3 or C4 position would fundamentally alter the geometry of the molecule and its interaction with a target.

Experimental Protocols for Evaluation

To build a robust SAR, a suite of standardized in vitro and in vivo assays is essential. The choice of assays will be dictated by the therapeutic target of interest. Below are representative protocols for common screening paradigms.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against relevant microbial strains.

Protocol: Broth Microdilution Method [10]

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate using appropriate broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of the derivatives against mammalian cell lines, providing an early indication of potential toxicity.

Protocol: MTT Assay [10]

  • Seed mammalian cells (e.g., A549 lung carcinoma, HepG2 liver carcinoma) in a 96-well plate and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram 2: Workflow of the MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A stepwise workflow of the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Evaluation

For compounds showing potential anti-inflammatory activity, in vivo models are crucial for validation.

Protocol: Carrageenan-Induced Paw Edema Model [12]

  • Acclimatize rodents (e.g., rats or mice) for at least one week.

  • Administer the test derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • After a set period (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness using a plethysmometer at specified time points (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new therapeutic agents. While direct and comprehensive SAR data for this specific series is limited, analysis of related benzoic acid, pyrrolidine, and nitroaromatic derivatives provides a strong predictive foundation for guiding synthetic efforts.

Key takeaways for future research include:

  • Systematic Modification: A systematic exploration of substitutions on all three core components is necessary to build a robust SAR model.

  • Target Identification: Elucidating the specific molecular target(s) of active compounds is crucial for understanding the mechanism of action and enabling structure-based design.

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be critical for advancing lead compounds.

This guide provides the foundational logic and experimental framework to embark on a rational, SAR-driven drug discovery program based on this versatile and promising chemical scaffold.

References

A Comparative In Vitro Analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Cytotoxicity and Preliminary Mechanism of Action

Introduction

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a vast chemical space for scaffolds with potent and selective activity. Among these, benzoic acid derivatives have emerged as a versatile class of compounds with a wide array of biological activities, including significant anticancer potential.[1] The incorporation of a nitro group can further enhance the therapeutic efficacy of these molecules. Nitroaromatic compounds are known to play a crucial role in medicinal chemistry, with their biological effects often linked to bioreductive activation within the cellular environment, leading to the generation of reactive nitrogen and oxygen species that can induce cytotoxicity.[2]

This guide focuses on a novel chemical series: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid and its analogs . This scaffold combines the structural features of a nitrobenzoic acid with a pyrrolidine moiety. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds and is known to contribute to the molecule's physicochemical properties, which can influence cell permeability and target interaction.[3][4]

This document provides a comprehensive framework for the in vitro evaluation of these novel analogs. We will detail the experimental protocols for assessing their cytotoxic activity against a relevant cancer cell line, present a comparative analysis with established anticancer agents, and explore a plausible mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities in oncology.

Comparative Analysis: A Three-Pronged Approach

To rigorously evaluate the potential of our novel this compound analogs, we will employ a comparative approach, benchmarking their performance against two well-characterized anticancer drugs with distinct mechanisms of action:

  • Doxorubicin: A widely used chemotherapeutic agent belonging to the anthracycline class. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and apoptosis.[5] Doxorubicin will serve as our positive control, representing a standard-of-care cytotoxic agent.

  • Etoposide: Another clinically significant anticancer drug that specifically targets topoisomerase II. Unlike doxorubicin, etoposide does not intercalate into DNA but forms a ternary complex with the enzyme and DNA, preventing the re-ligation of DNA strands and inducing double-strand breaks.[6][7][8] Etoposide provides a mechanistic comparator, allowing us to probe whether our novel analogs share a similar mode of action.

Our hypothetical series of This compound analogs (designated as NPB-1, NPB-2, and NPB-3 ) are designed with minor structural modifications to explore preliminary structure-activity relationships (SAR).

Experimental Design: In Vitro Cytotoxicity Assessment

The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. For this purpose, we will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a robust and widely accepted colorimetric method for assessing cell viability.[7][9][10]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the effect of our test compounds on cell viability.[9][10]

Experimental Workflow for Cytotoxicity Profiling

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture MCF-7 (Human Breast Adenocarcinoma) cell_seeding 2. Seed cells in 96-well plates (5x10^3 cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h compound_prep 4. Prepare serial dilutions of NPB analogs, Doxorubicin, & Etoposide add_compounds 5. Treat cells with compounds (0.1 - 100 µM) compound_prep->add_compounds incubation_48h 6. Incubate for 48h add_compounds->incubation_48h add_mtt 7. Add MTT solution (0.5 mg/mL) incubation_4h 8. Incubate for 4h add_mtt->incubation_4h solubilize 9. Add DMSO to dissolve formazan incubation_4h->solubilize read_absorbance 10. Measure absorbance at 570 nm solubilize->read_absorbance calc_viability 11. Calculate % Cell Viability plot_curve 12. Plot dose-response curves calc_viability->plot_curve calc_ic50 13. Determine IC50 values plot_curve->calc_ic50

Figure 1: Experimental workflow for the in vitro cytotoxicity assessment using the MTT assay.
Detailed Protocol: MTT Assay

  • Cell Culture and Seeding:

    • Human breast adenocarcinoma cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the assay, cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[11]

  • Compound Preparation and Treatment:

    • Stock solutions of the this compound analogs (NPB-1, NPB-2, NPB-3), doxorubicin, and etoposide are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions are made in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%.

    • The culture medium is removed from the cells and replaced with medium containing the test compounds. A vehicle control (DMSO only) and a no-treatment control are included.

    • The plates are incubated for 48 hours.

  • MTT Addition and Formazan Solubilization:

    • After the 48-hour incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[9]

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Data Acquisition and Analysis:

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration.[7]

Comparative Performance Data

The following table summarizes the hypothetical IC50 values obtained from the MTT assay for the NPB analogs and the comparator drugs against the MCF-7 cell line.

CompoundIC50 (µM) against MCF-7 Cells (48h exposure)
NPB-1 (Parent Compound)8.5 ± 0.7
NPB-2 (Analog with electron-donating group)15.2 ± 1.1
NPB-3 (Analog with electron-withdrawing group)4.1 ± 0.5
Etoposide (Comparator)10.8 ± 0.9
Doxorubicin (Positive Control)0.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results and Mechanistic Insights

The data presented in the table above allows for a preliminary structure-activity relationship (SAR) analysis and provides insights into the potential mechanism of action of the NPB series.

Structure-Activity Relationship:

  • NPB-1 , the parent compound, demonstrates promising cytotoxic activity with an IC50 value in the single-digit micromolar range.

  • NPB-2 , featuring an electron-donating group, exhibits reduced activity compared to the parent compound. This suggests that electron density on the aromatic ring may be inversely correlated with cytotoxic potency.

  • NPB-3 , which includes an electron-withdrawing group, shows the most potent activity in the series, with an IC50 value significantly lower than that of NPB-1. This observation strengthens the hypothesis that a more electron-deficient aromatic ring enhances the compound's anticancer effect. The presence of electron-withdrawing groups on a nitroaromatic ring can facilitate the reduction of the nitro group, a key step in the activation of many such compounds.[12]

Plausible Mechanism of Action:

The cytotoxic profile of the NPB analogs, particularly the potent activity of NPB-3, suggests a mechanism that goes beyond simple toxicity. Given the structural similarities to other anticancer agents and the known biological activities of nitroaromatic compounds, we can hypothesize a multi-faceted mechanism of action.

One plausible target is Topoisomerase II , an essential enzyme for DNA replication and cell division.[13][14] Many anticancer drugs, including our comparators doxorubicin and etoposide, function by inhibiting this enzyme.[6][15][16] The planar aromatic core of the NPB analogs could potentially intercalate into DNA or interfere with the DNA-enzyme complex, leading to the stabilization of DNA cleavage complexes and subsequent apoptosis.

Furthermore, the nitro group in the NPB analogs could act as a prodrug, undergoing intracellular reduction to form reactive nitrogen species (RNS) and reactive oxygen species (ROS).[2] This bioactivation can lead to oxidative stress, DNA damage, and the induction of apoptotic pathways.

Proposed Signaling Pathway

MOA_Pathway cluster_entry Cellular Uptake & Activation cluster_targets Molecular Targets cluster_response Cellular Response NPB_analog NPB Analog Bioactivation Intracellular Nitroreductases NPB_analog->Bioactivation Topoisomerase_II Topoisomerase II Inhibition NPB_analog->Topoisomerase_II Reactive_Species Reactive Nitrogen/Oxygen Species (RNS/ROS) Bioactivation->Reactive_Species Oxidative_Stress Oxidative Stress Reactive_Species->Oxidative_Stress DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis_Pathway Activation of Apoptotic Pathways Oxidative_Stress->Apoptosis_Pathway Cell_Cycle_Arrest->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Figure 2: Proposed mechanism of action for this compound analogs.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial in vitro evaluation of novel this compound analogs as potential anticancer agents. The hypothetical data suggests that this chemical scaffold is a promising starting point for the development of new therapeutics, with the potential for optimization through SAR studies.

The superior potency of the analog bearing an electron-withdrawing group (NPB-3) highlights a clear direction for future chemical synthesis and exploration. Further studies should aim to:

  • Expand the library of analogs to further refine the SAR.

  • Confirm the proposed mechanism of action through assays that directly measure topoisomerase II inhibition and the generation of reactive oxygen and nitrogen species.

  • Evaluate the selectivity of these compounds by testing their cytotoxicity against non-cancerous cell lines.

  • Assess the efficacy of the most promising analogs in more complex in vitro models, such as 3D spheroids, and eventually in in vivo animal models.

By following a rigorous and comparative experimental plan, researchers can effectively triage and advance novel chemical entities, paving the way for the next generation of cancer therapies.

References

A Comparative Guide to the Antimicrobial Screening of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for the antimicrobial screening of a promising, yet under-investigated compound: 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid. Drawing upon established principles of medicinal chemistry and microbiology, we will outline a robust, self-validating experimental plan to assess its antimicrobial potential, compare its efficacy against relevant alternatives, and elucidate its possible mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Introduction: The Rationale for Investigating this compound

The chemical architecture of this compound suggests a compelling case for its investigation as an antimicrobial agent. The molecule is a hybrid of two key pharmacophores: a nitroaromatic ring and a pyrrolidine moiety.

  • The Nitroaromatic Core: Nitro-containing compounds have a long history in antimicrobial therapy.[1][2] Well-known drugs like metronidazole and chloramphenicol leverage the nitro group for their therapeutic effect.[2] The generally accepted mechanism involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical intermediates.[1][2][3] These reactive species can then indiscriminately damage cellular macromolecules, including DNA, leading to cell death.[1][2] The electron-withdrawing nature of the nitro group also significantly influences the molecule's electronic properties, potentially enhancing its interaction with biological targets.[1]

  • The Pyrrolidine Moiety: Pyrrolidine rings are prevalent in a wide array of biologically active natural products and synthetic drugs. Certain derivatives of pyrrolidine have demonstrated intrinsic antimicrobial activities.[4][5][6] The inclusion of this saturated heterocycle can modulate the physicochemical properties of the parent molecule, such as solubility and cell permeability, which are critical for reaching intracellular targets.

The combination of these two moieties in this compound presents a unique opportunity for synergistic or novel antimicrobial activity. This guide will detail the necessary steps to rigorously evaluate this hypothesis.

Experimental Design: A Step-by-Step Protocol for Antimicrobial Screening

A thorough evaluation of a novel compound's antimicrobial properties requires a multi-faceted approach. The following experimental workflow is designed to provide a comprehensive assessment of this compound's spectrum of activity and potency.

Caption: High-level workflow for the antimicrobial screening of a novel compound.

Test Microorganisms

A representative panel of clinically relevant microorganisms should be selected to determine the compound's spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including a Methicillin-resistant strain, MRSA), Bacillus subtilis.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella species.

  • Fungal species: Candida albicans, Cryptococcus neoformans.

Comparator Antimicrobial Agents

To contextualize the activity of this compound, it is essential to test it alongside established antimicrobial agents. The choice of comparators should be guided by their mechanism of action and spectrum of activity.

  • Broad-Spectrum Antibiotics: Ciprofloxacin (a fluoroquinolone), Gentamicin (an aminoglycoside).

  • Nitro-containing Antibiotic: Metronidazole (primarily for anaerobic bacteria, but a useful mechanistic comparator).

  • Antifungal Agent: Fluconazole or Nystatin.[4]

Primary Screening: Agar Disk Diffusion Assay

The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[7]

Protocol:

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Evenly swab the inoculum onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Impregnate sterile paper disks with a known concentration of this compound (e.g., 30 µ g/disk ).

  • Place the disks, along with positive and negative control disks (comparator antibiotics and a solvent control, respectively), onto the agar surface.

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Interpretation: A larger zone of inhibition suggests greater antimicrobial activity. This method provides a qualitative assessment of the compound's efficacy.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[9] This protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]

Protocol:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth (or appropriate broth for fungi).

  • Add a standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates under the same conditions as the disk diffusion assay.

  • Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.

Data Presentation and Comparative Analysis

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison with alternative compounds.

Hypothetical MIC Data Table

The following table illustrates how the MIC data for this compound could be presented in comparison to standard antibiotics.

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Metronidazole (µg/mL)Fluconazole (µg/mL)
S. aureus160.5>128NA
S. aureus (MRSA)32>128>128NA
B. subtilis80.25>128NA
E. coli640.01564NA
P. aeruginosa>1280.25>128NA
Salmonella sp.320.03128NA
C. albicans128NANA1
C. neoformans64NANA4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Delving Deeper: Mechanism of Action Insights

While the presence of the nitro group suggests a mechanism involving reductive activation, further experiments are necessary to substantiate this.

Potential Mechanism of Action

The antimicrobial activity of many nitroaromatic compounds is dependent on their reduction to toxic intermediates.[1][2] This process is often more efficient under anaerobic or microaerophilic conditions.[3][14]

Caption: Proposed mechanism of action for nitroaromatic antimicrobial compounds.

Investigating the Role of the Nitro Group

To confirm the importance of the nitro group, a comparative study with a non-nitrated analog, 2-(pyrrolidin-1-yl)benzoic acid, should be conducted. A significant drop in antimicrobial activity in the absence of the nitro group would provide strong evidence for its role in the compound's mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the antimicrobial screening of this compound. By following these protocols, researchers can obtain reliable and comparable data on the compound's efficacy and spectrum of activity. The hypothetical data presented underscores the potential for this compound to exhibit activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

Should the initial screening reveal promising activity, further studies, including time-kill kinetics, cytotoxicity assays against mammalian cell lines, and in vivo efficacy studies in animal models, would be warranted. The exploration of compounds like this compound is a critical step in the ongoing effort to expand our arsenal of effective antimicrobial agents.

References

validation of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid purity by CHN analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Validation of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid by CHN Elemental Analysis and Orthogonal Methods

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For novel compounds such as this compound, a molecule of interest in medicinal chemistry, rigorous purity validation is a non-negotiable prerequisite for advancing through the development pipeline. This guide provides a comprehensive, technically grounded comparison of CHN elemental analysis as a primary purity assessment tool, supported by orthogonal chromatographic techniques for a holistic validation strategy.

The Criticality of Purity: Why We Validate

This compound (Molecular Formula: C₁₁H₁₂N₂O₄, Molecular Weight: 236.22 g/mol ) possesses a defined stoichiometric composition.[1][2] Any deviation from its theoretical elemental makeup can signify the presence of impurities—such as residual solvents, starting materials, or by-products—which could confound biological assay results, introduce toxicity, or affect the material's physicochemical properties. Elemental analysis, therefore, serves as a fundamental, quantitative measure of a compound's absolute purity against its theoretical structure.

Part 1: Primary Purity Assessment via CHN Elemental Analysis

CHN analysis is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and nitrogen within a sample of an organic compound.[3] Its power lies in its direct comparison of empirical data to theoretical values derived from the molecular formula, providing a clear, quantitative purity value.[4]

The Causality Behind the Method: The Principle of Dynamic Flash Combustion

The technique is predicated on the Dumas method, involving the complete and instantaneous combustion of the sample in a high-temperature (typically ~1000°C) oxygen-rich environment.[5][6] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) and its various oxides (NOx).

The resultant gas mixture is then swept by an inert carrier gas (typically helium) through a reduction chamber containing heated, high-purity copper, which quantitatively converts the nitrogen oxides to N₂.[6] The purified mixture of CO₂, H₂O, and N₂ is then passed through a series of specific absorbent traps or a gas chromatography column for separation.[7] A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier. The detector's signal is directly proportional to the concentration of the elemental gas, which, when correlated with the initial sample mass, yields the percentage composition of each element.[4]

Theoretical Elemental Composition of this compound

A pure sample of C₁₁H₁₂N₂O₄ is expected to have the following elemental composition:

  • Carbon (C): (11 * 12.011) / 236.22 * 100% = 55.92%

  • Hydrogen (H): (12 * 1.008) / 236.22 * 100% = 5.12%

  • Nitrogen (N): (2 * 14.007) / 236.22 * 100% = 11.86%

An experimental result is typically considered acceptable if it falls within ±0.4% of the theoretical value, a standard widely accepted in synthetic and medicinal chemistry.

Experimental Protocol: CHN Analysis
  • Sample Preparation (The Foundation of Accuracy):

    • Ensure the sample is a finely ground, homogeneous powder.[8] This is critical for complete and uniform combustion.

    • Dry the sample thoroughly under high vacuum to remove residual solvents and water, as their presence will artificially inflate the hydrogen and carbon content.[5]

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule.[4] The precise mass is paramount as all subsequent calculations depend on it.

    • Crimp the tin capsule to securely enclose the sample, ensuring no loss of material. The tin capsule itself acts as a flux, promoting rapid and complete combustion.[9]

  • Instrument Calibration (Establishing the Baseline):

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step establishes the response factors for the TCD detector.[9]

    • Run several blanks (empty tin capsules) to establish the baseline and ensure the system is free from atmospheric or systemic contamination.

  • Analysis Workflow:

    • Place the encapsulated samples and standards into the instrument's autosampler.

    • Initiate the automated analysis sequence. Each sample is dropped into the combustion furnace, and the resulting gases are processed and detected as described in the principle above.

CHN Analysis Workflow Diagram

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh 1-3 mg Sample B Encapsulate in Tin Foil A->B C Combustion (~1000°C) (Sample → CO₂, H₂O, N₂, NOx) B->C D Reduction (Heated Cu) (NOx → N₂) C->D E Gas Separation (GC Column / Traps) D->E F Detection (TCD) E->F G Data Processing (%C, %H, %N Calculation) F->G

Caption: Workflow for CHN Elemental Analysis.

Part 2: The Imperative of Orthogonal Validation

While CHN analysis is excellent for confirming elemental composition, it cannot identify the nature of impurities.[7] For instance, an isomeric impurity would have the exact same elemental composition and be invisible to CHN analysis. Therefore, employing orthogonal methods—techniques that assess purity based on different chemical or physical principles—is essential for a comprehensive evaluation.[10] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in pharmaceutical analysis.[11]

Orthogonal Method: High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[11] For a compound like this compound, a reversed-phase HPLC method is ideal, where separation occurs based on polarity. The nitroaromatic chromophore makes it highly suitable for detection by UV-Vis spectrophotometry.[12]

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
  • Sample and Standard Preparation:

    • Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Prepare dilutions from the stock solution to determine the linearity range and limit of detection/quantification.

  • Chromatographic Conditions (Method Development is Key):

    • Instrument: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution is often preferred to ensure separation of impurities with a wide polarity range.[12][13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds, or the compound's specific λmax determined by a PDA detector.[12]

    • Injection Volume: 10 µL.

  • Data Analysis and Purity Calculation:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Regulatory guidelines, such as those from the ICH, typically require a purity of >95% for compounds used in biological testing.[11][14]

HPLC Purity Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Dissolve Sample in Mobile Phase B Filter through 0.45µm Syringe Filter A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Data Processing (Peak Integration & Area % Calculation) E->F

Caption: Workflow for HPLC Purity Analysis.

Part 3: Synthesizing the Data for a Definitive Purity Statement

A self-validating purity assessment relies on the convergence of data from these independent methods. The CHN analysis confirms the correct elemental ratios are present, while the HPLC method confirms that the sample consists of a single major component.

Data Presentation: A Comparative Summary

Table 1: CHN Elemental Analysis Data for this compound

ElementTheoretical %Experimental % (Hypothetical High-Purity Batch)Deviation
Carbon (C)55.92%55.85%-0.07%
Hydrogen (H)5.12%5.15%+0.03%
Nitrogen (N)11.86%11.81%-0.05%

The hypothetical experimental data falls well within the acceptable ±0.4% deviation, supporting high purity.

Table 2: Comparison of Purity Validation Methodologies

ParameterCHN Elemental AnalysisHPLC-UVQuantitative NMR (qNMR)
Principle Combustion & Thermal Conductivity Detection[6]Differential Partitioning & UV Absorbance[11]Nuclear Magnetic Resonance & Integration Against a Certified Standard[15]
Information Provided Elemental composition, absolute purity vs. formulaPresence of molecular impurities (isomers, by-products)[16]Structural confirmation and absolute molar purity
Specificity Low (cannot distinguish isomers)High (separates structurally similar compounds)Very High (structure-specific signals)
Sensitivity Milligram range[8]Microgram to nanogram range[11]Milligram range[14]
Key Strength A direct, fundamental measure of elemental integrity.[4]Excellent for detecting and quantifying process-related impurities and degradation products.[17]Provides structural identity and purity in a single, non-destructive experiment.
Key Limitation Insensitive to impurities with the same elemental formula.Requires chromophores for UV detection; purity is relative (area %).Requires a certified internal standard; can be complex for molecules with overlapping signals.[15]

Conclusion: An Integrated Approach to Purity Validation

The validation of purity for a research compound like this compound cannot be reliably achieved with a single analytical technique. This guide demonstrates that while CHN elemental analysis provides a robust, quantitative assessment of elemental composition, it must be complemented by an orthogonal method. HPLC serves as the ideal partner, offering a high-resolution view of molecular purity and the ability to detect and quantify process-related impurities and isomers that are invisible to elemental analysis.[10]

For researchers and drug development professionals, adopting this dual-validation strategy is a critical step in ensuring data integrity. The convergence of results—CHN values within ±0.4% of theory and an HPLC purity of >95%—provides a high degree of confidence in the identity and quality of the material, forming a trustworthy foundation for all subsequent biological and preclinical evaluation.

References

A Senior Application Scientist's Guide to Assessing the Novelty of 5-Nitro-2-(pyrrolidin-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The emergence of a new chemical scaffold, such as 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid, presents both an opportunity and a challenge. With a scarcity of published data on this specific derivative family, a systematic and rigorous approach is required to establish its novelty and potential utility. This guide provides a comprehensive framework for this assessment, grounded in established scientific principles and experimental workflows.

The benzoic acid core is a prevalent motif in biologically active compounds, with its carboxylic acid group frequently engaging in crucial interactions with the active sites of enzymes and receptors.[1][2] The biological impact of benzoic acid derivatives is heavily influenced by the type and placement of substituents on the aromatic ring, which alter the molecule's electronic character, lipophilicity, and steric profile.[1]

Part 1: Foundational Physicochemical Characterization

The initial step in assessing any new chemical entity is to unequivocally confirm its structure and purity. This foundational data serves as the bedrock for all subsequent biological and computational evaluations.

1.1. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of small molecules.[3] For a novel this compound derivative, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are essential.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).[4] For quantitative studies or precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments should be performed to establish connectivity between protons and carbons.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected structure. The data should be consistent with the presence of a disubstituted nitrobenzoic acid ring and a pyrrolidine moiety.

1.2. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a novel compound.[5][6] This technique can differentiate between compounds with very similar molecular weights, offering a high degree of confidence in the molecular formula.[7]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) typically interfaced with a liquid chromatography system.[5][6]

  • Data Analysis: The measured mass-to-charge ratio (m/z) should be compared to the theoretical mass of the proposed structure. A mass accuracy of less than 5 ppm is typically required to confidently assign the elemental composition.[7]

1.3. Purity and Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled.[8][9] It is a precise method for determining the melting point of a pure compound and can also provide information about its purity.[10][11]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Place a small amount of the sample (typically 5-20 mg) into a crucible, with an empty crucible serving as a reference.[8]

  • Data Acquisition: Subject the sample and reference to a controlled temperature program.[9]

  • Data Analysis: The temperature at which the peak of the endothermic transition occurs is the melting point. A sharp melting peak is indicative of high purity.[11]

Technique Parameter Measured Purpose
NMR SpectroscopyChemical Shifts, Coupling ConstantsUnambiguous structural elucidation
HRMSMass-to-charge ratio (m/z)Determination of elemental composition
DSCMelting Point (Tm)Assessment of purity and thermal stability
Part 2: In Silico and In Vitro Biological Profiling

With the structure and purity confirmed, the next phase involves a broad-based screening approach to identify potential biological activities. This is achieved through a combination of computational modeling and a panel of in vitro assays.

2.1. In Silico Assessment of Druggability and Target Prediction

Computational tools can provide initial insights into the potential biological targets of a novel compound.[12] Molecular docking, a key in silico technique, predicts the preferred orientation of a ligand when bound to a receptor's active site.[13][14]

Workflow for In Silico Analysis

G cluster_0 In Silico Workflow Compound_Structure 3D Structure of Derivative Docking_Software Molecular Docking Program (e.g., AutoDock, Glide) [19] Compound_Structure->Docking_Software Target_Database Database of Protein Structures (e.g., PDB) Target_Database->Docking_Software Virtual_Screening Virtual Screening Against Selected Target Panels Docking_Software->Virtual_Screening Scoring_Function Binding Affinity Prediction (Scoring Functions) [19] Virtual_Screening->Scoring_Function Prioritized_Targets List of Potential Biological Targets Scoring_Function->Prioritized_Targets

Caption: Workflow for in silico target prediction.

2.2. Primary Biological Screening Panel

A primary screening panel should encompass a diverse range of assays to cast a wide net for potential biological activity.[15] This initial screen is designed to identify "hits" that can be further investigated.[15]

Example Primary Screening Assays:

  • Cytotoxicity Assay: To assess the general toxicity of the compound against a panel of human cell lines (e.g., HeLa, HEK293).[15]

  • Antimicrobial Assay: To determine the minimum inhibitory concentration (MIC) against a selection of bacteria and fungi.[1]

  • Anti-inflammatory Assay: To evaluate the inhibition of key inflammatory mediators (e.g., cyclooxygenase enzymes).

  • Receptor Binding Assay: If in silico results suggest a particular receptor family, radioligand binding assays can be employed to determine binding affinity.[15]

Experimental Protocol: General Cell-Based Cytotoxicity Assay

  • Cell Plating: Seed a relevant cell line in a 96-well plate at a density of 5,000-20,000 cells per well and incubate overnight.[16]

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.[15]

  • Treatment: Treat the cells with the various concentrations of the compound and include appropriate controls (vehicle and untreated cells).[15]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Use a suitable method to determine cell viability, such as the MTT or resazurin assay.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Part 3: Comparative Analysis and Novelty Articulation

The novelty of a new derivative is established by comparing its physicochemical and biological properties to existing compounds.

3.1. Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to drug discovery, providing insights into how chemical structure relates to biological activity.[1][2] By synthesizing and testing a small library of analogs of this compound, preliminary SAR trends can be established. Modifications could include altering the substitution pattern on the benzoic acid ring or modifying the pyrrolidine moiety.

Logical Flow for Comparative SAR Analysis

G cluster_1 Comparative Analysis Lead_Compound This compound (Lead Derivative) Analog_Library Synthesized Analogs with Systematic Modifications Lead_Compound->Analog_Library Biological_Data Biological Activity Data (e.g., IC50 values) Analog_Library->Biological_Data SAR_Insights Structure-Activity Relationship Insights [5, 6] Biological_Data->SAR_Insights Novelty_Statement Articulation of Novelty and Potential SAR_Insights->Novelty_Statement

Caption: Logic for establishing novelty via SAR.

3.2. Benchmarking Against Existing Drugs and Scaffolds

The biological activity data for the novel derivatives should be compared to that of existing drugs with similar mechanisms of action or targeting similar pathways. This benchmarking provides context for the potency and selectivity of the new compounds.

Derivative IC50 (Target A) IC50 (Target B) Cytotoxicity (HeLa) Reference Compound IC50 (Target A)
N-PBA-0011.2 µM> 50 µM25 µMDrug X0.5 µM
N-PBA-0025.8 µM> 50 µM> 100 µMDrug X0.5 µM
N-PBA-0030.9 µM15 µM10 µMDrug X0.5 µM

The assessment of a novel chemical series like this compound derivatives requires a methodical and multi-faceted approach. By systematically characterizing their physicochemical properties, exploring their biological activity profile through a combination of in silico and in vitro methods, and performing a rigorous comparative analysis, researchers can effectively establish the novelty and therapeutic potential of these compounds. This structured workflow provides a robust foundation for subsequent hit-to-lead and lead optimization efforts in the drug discovery pipeline.

References

Introduction: The Versatile Scaffold of Aminobenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Effects of Substituted Aminobenzoic Acids: A Comparative Analysis for Drug Development Professionals

Aminobenzoic acids, particularly the para-aminobenzoic acid (PABA) isomer, represent a foundational "building block" in pharmaceutical research and development.[1][2] Their structural versatility, allowing for chemical substitutions at both the amino and carboxyl groups as well as on the aromatic ring, facilitates the creation of a vast library of derivatives with diverse therapeutic applications.[3][4] The PABA moiety is found in approximately 1.5% of all commercial drugs, underscoring its significance.[4] These compounds are integral to drugs with applications ranging from local anesthetics and sunscreens to potent anti-inflammatory, antimicrobial, and antineoplastic agents.[2][5][6]

This guide provides a comparative analysis of the biological effects of various substituted aminobenzoic acids, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR), mechanisms of action, and experimental validation of these promising compounds.

Comparative Analysis of Biological Activities

The therapeutic potential of substituted aminobenzoic acids is broad, with significant activities observed in several key areas. The following sections compare the performance of different derivatives, supported by quantitative experimental data.

Antimicrobial and Antifungal Activity

The antimicrobial action of aminobenzoic acid derivatives is one of their most well-documented properties. Many pathogenic bacteria rely on PABA to synthesize folic acid, an essential vitamin for DNA synthesis and replication.[1][3] Substituted PABA analogs can act as competitive inhibitors in this pathway, leading to a potent antibacterial effect.[5]

Mechanism of Action: Folate Synthesis Inhibition

The primary target for many PABA-based antimicrobials is the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate. By mimicking the natural substrate (PABA), synthetic analogs can bind to the enzyme's active site, halting folate production and thereby inhibiting bacterial growth.[5][7]

DHP_PP Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) DHP_PP->DHPS PABA PABA PABA->DHPS DHF Dihydropteroic Acid (Precursor to Folic Acid) DHPS->DHF Biosynthesis Inhibitor Substituted Aminobenzoic Acid (e.g., Sulfonamides) Inhibitor->DHPS Competitive Inhibition

Caption: Bacterial Folate Synthesis Pathway and Point of Inhibition.

Performance Comparison:

Schiff bases, formed by the condensation of PABA with various aldehydes, have emerged as a particularly potent class of antimicrobial agents.[8][9] The nature of the aldehyde substituent significantly influences the biological activity.

Compound ClassDerivative ExampleTarget OrganismActivity (MIC)Reference
Schiff Bases 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus (MRSA)15.62 µM[8][9]
Cyanostyrylquinoxalinyl-based PABAVarious bacterial strains7.9–31 µM[1]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11 µM/ml[10]
Simple Esters Ethyl p-aminobenzoate(Generally lower activity)>62.5 µM[1]
Metal Complexes Zinc carboxylate PABA complexesVarious microbesEnhanced potential vs. free PABA[1]
Azole Hybrids Triazole derivatives of PABAE. coli, S. aureus, C. albicansGood activity vs. standards[1]

Key Insights (Structure-Activity Relationship):

  • Schiff Base Formation: The imine linkage (-CH=N-) in Schiff bases is critical for enhanced antimicrobial activity.[8]

  • Substituents on the Aldehyde Ring: Electron-withdrawing groups, such as halogens (e.g., Bromo-), on the benzylidene ring often increase antibacterial and antifungal potency.[10]

  • Lipophilicity: An optimal balance of hydrophilicity and lipophilicity, influenced by the N-acyl chain length in alkanamidobenzoic acids, is crucial for membrane interaction and permeability.[11]

Anticancer and Cytotoxic Activity

The structural similarity of PABA to precursors required for nucleotide biosynthesis makes its derivatives compelling candidates for anticancer drug development. These compounds can interfere with the metabolic pathways of rapidly proliferating cancer cells.

Performance Comparison of Cytotoxic Derivatives:

Compound ClassDerivative ExampleCancer Cell LineActivity (IC₅₀)Reference
Schiff Bases 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acidHepG2 (Liver)≥ 15.0 µM[8][9]
Alkyl Derivatives Compound 20 (specific alkyl derivative)NCI-H460 (Lung)15.59 µM[12]
Hydrazides 2-aminobenzoic acid (5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene) hydrazideHeLa (Cervical)241.62 µM
Diazeniumdiolates PABA/NOOVCAR-3 (Ovarian)Most potent in its class[13]

Key Insights (Causality):

  • Folate Antagonism: Similar to their antimicrobial mechanism, some derivatives like methotrexate (which contains a PABA moiety) act as folate antagonists, disrupting DNA synthesis in cancer cells.[5]

  • Nitric Oxide (NO) Release: Compounds like PABA/NO are designed to release nitric oxide, a molecule with complex roles in cancer biology that can induce apoptosis in tumor cells.[13]

  • Targeted Modifications: The synthesis of O- and N-alkyl derivatives has shown that specific substitutions can yield compounds with higher potency against lung cancer cell lines than the standard chemotherapeutic agent cisplatin.[12]

Anti-inflammatory Activity

PABA itself possesses mild anti-inflammatory properties, a feature that can be significantly enhanced through chemical modification.[14] Derivatives have been developed that show potent activity in preclinical models of inflammation.

Performance in Preclinical Models:

The carrageenan-induced rat paw edema assay is a standard method for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is a key performance metric.

Compound ClassDerivative ExampleModelActivity (% Inhibition)Reference
Thiazolidinones 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acid (Comp. 4n)Carrageenan-induced paw edemaMore potent than aspirin and phenylbutazone[15]
2-Aminobenzothiazoles 5-chloro-1,3-benzothiazole-2-amine (Bt2)Carrageenan-induced paw edemaComparable to Diclofenac
2-Aminobenzothiazoles AK 1b (specific derivative)Carrageenan-induced paw edema79.40%[16]

Key Insights (Mechanism): The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—inflammatory mediators. The specific structural features of the synthesized derivatives, such as the thiazolidinone or benzothiazole rings, are designed to enhance this inhibitory activity.[16]

Experimental Protocols: A Guide to Validation

Reproducibility and validation are cornerstones of scientific integrity. The following protocols provide detailed, step-by-step methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification

This protocol describes a classic and reliable method for synthesizing a simple aminobenzoate ester.

Objective: To synthesize ethyl 4-aminobenzoate from p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: Combine 10.0 g of p-aminobenzoic acid and 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Catalyst Addition: Slowly and carefully add 3 mL of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2 hours. The PABA will dissolve as the reaction proceeds.

  • Neutralization: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. A precipitate (benzocaine) will form. Neutralize the excess sulfuric acid by slowly adding 10% sodium carbonate solution until effervescence ceases (pH ~8).

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 4-aminobenzoate.

  • Characterization: Confirm the product's identity and purity using melting point determination, FTIR, and ¹H-NMR spectroscopy.[6]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Tube Dilution

This protocol is a standard method for quantifying the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of a substituted aminobenzoic acid derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Synthesized aminobenzoic acid derivative

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile test tubes, micropipettes

  • Incubator

Procedure:

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1000 µg/mL).

  • Serial Dilutions: In a series of sterile test tubes, perform a two-fold serial dilution of the compound stock using MHB to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL. Add a defined volume of this inoculum to each tube containing the diluted compound.

  • Controls: Prepare a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate all tubes at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Stock Compound Stock Solution Dilution Serial Dilutions in Broth Stock->Dilution Inoculate Inoculate Dilution Tubes Dilution->Inoculate Inoculum Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate (37°C, 24h) Inoculate->Incubate Observe Observe for Turbidity Incubate->Observe MIC Determine MIC Observe->MIC

Caption: Experimental Workflow for MIC Determination.

Conclusion and Future Outlook

Substituted aminobenzoic acids are a remarkably versatile and productive scaffold in drug discovery. The extensive body of research demonstrates that targeted modifications to the PABA core can yield compounds with potent and specific biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structure-activity relationships elucidated to date provide a rational basis for the design of next-generation therapeutics.[1][17]

Future investigations should focus on optimizing the safety and efficacy of these derivatives through further chemical refinement and comprehensive preclinical testing.[2][18] The exploration of novel hybrid molecules, combining the aminobenzoic acid scaffold with other pharmacophores, holds significant promise for developing multi-target agents to combat complex diseases and antimicrobial resistance.[9]

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the chemical's potential hazards. 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid must be treated as a hazardous waste due to its chemical structure.[1] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" approach to hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal.[2]

The primary hazards are inferred from its functional groups:

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are often classified as hazardous substances.[3] They can be strong oxidizing agents and may react vigorously, particularly with reducing agents.[3] Some polynitro compounds are known to be potentially explosive, especially when subjected to heat, friction, or shock.[4] Therefore, this compound should be handled with caution and stored away from incompatible materials.

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties. While not a strong acid, it can cause skin and eye irritation, similar to other benzoic acid derivatives.[5][6]

  • Pyrrolidinyl Group: This amine-derived functional group means the compound should not be mixed with strong oxidizing agents.[7]

Based on these characteristics, any waste containing this compound is classified as hazardous chemical waste.

Immediate Safety Protocols

Before handling the chemical for disposal, ensure all immediate safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and having a clear plan for spill management.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure during handling and disposal procedures.[8]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation.[5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Use in a well-ventilated area or chemical fume hood.Avoids inhalation of dust or vapors.[9]
Spill Response Protocol

Accidental spills must be managed immediately and treated as hazardous waste.[1]

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent for a potential oxidizer.

  • Collect: Carefully sweep the absorbed material into a designated, sealable container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[1]

  • Label & Dispose: Seal and label the container as "Hazardous Waste" including the chemical name and "Spill Debris." Dispose of it following the procedures outlined in the next section.

Step-by-Step Disposal Workflow

The best approach to laboratory waste is to prevent its generation in the first place through waste minimization.[10] This includes ordering the smallest quantities required for research and avoiding the stockpiling of chemicals that may degrade over time.[4][11] When disposal is necessary, a systematic approach ensures safety and compliance.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[12]

  • Designated Waste Stream: Treat this compound as solid hazardous chemical waste.

  • Incompatible Materials: Keep this waste separate from:

    • Reducing agents

    • Strong bases and amines[7]

    • Strong oxidizing agents[7]

    • Flammable solvents

  • Physical State: Keep solid and liquid waste in separate containers.[12]

Step 2: Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies like OSHA and the EPA.[11][13]

  • Select an Appropriate Container:

    • Use a clean, dry, and leak-proof container made of compatible material (e.g., glass or high-density polyethylene).

    • Ensure the container has a secure, tight-fitting lid.[11]

  • Label the Container:

    • The hazardous waste determination must be done when the first waste is added to the container.[11]

    • Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full, unabbreviated chemical name: "This compound ".

    • List all constituents if it is a mixture.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 3: On-Site Storage (Satellite Accumulation Area)

Generated waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected.[11]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks.[12]

  • Closure: Keep the waste container closed at all times except when adding waste.[11]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[1]

Step 4: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous chemicals down the drain or in regular trash.[1]

  • Contact EHS: When the container is full or you are finished with the chemical, submit a chemical waste pickup request to your institution's EHS department.[4]

  • Documentation: Follow your institution's procedures for documenting the waste, which typically involves completing the information on the hazardous waste tag.

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring it is managed in a safe, environmentally sound, and compliant manner.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition WasteGen Waste Generated: This compound Assess Assess Hazards: - Aromatic Nitro - Carboxylic Acid WasteGen->Assess PPE Select Required PPE: - Goggles - Gloves - Lab Coat Assess->PPE Segregate Step 1: Segregate Waste (Keep from incompatibles) PPE->Segregate Begin Disposal Contain Step 2: Place in Labeled, Compatible Container Segregate->Contain Store Step 3: Store in Secondary Containment in SAA Contain->Store Request Step 4: Request Pickup from EHS/Waste Management Store->Request Pickup EHS Collects Waste Request->Pickup TSDF Transport to Licensed TSDF for Final Treatment Pickup->TSDF

Caption: Disposal workflow for this compound.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to ensure that your work is not only successful but also conducted with the highest degree of safety. The following guide provides essential, field-tested protocols for handling 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid. This compound, while a valuable research chemical, belongs to two chemical classes—nitroaromatics and benzoic acid derivatives—that necessitate stringent safety measures due to their inherent hazards. This guide is structured to provide a deep, causal understanding of why each safety measure is critical.

Hazard Analysis: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for this compound is not widely documented, its chemical structure allows us to anticipate its primary hazards. The molecule combines a benzoic acid moiety, known to cause skin and severe eye irritation, with a nitroaromatic group.[1][2] Nitroaromatic compounds present significant risks; many are toxic, can be absorbed through the skin, and may be thermally unstable.[3] Therefore, we must assume this compound may cause significant skin, eye, and respiratory irritation and handle it as a potentially toxic substance.[4][5][6]

The Hierarchy of Controls: A Foundational Safety Principle

Before discussing Personal Protective Equipment (PPE), it is crucial to understand the "Hierarchy of Controls," a foundational principle in laboratory safety. PPE is the last line of defense against a chemical hazard, not the first. The most effective controls are those that eliminate or reduce the hazard at its source.

Hierarchy_of_Controls Figure 1: Hierarchy of Laboratory Safety Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous material) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal clothing) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, the most critical Engineering Control is the mandatory use of a certified chemical fume hood for all manipulations of the solid material or its solutions.[7] This control minimizes the risk of inhalation, which is a primary route of exposure for powdered chemicals.[8][9]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling this compound. Each component is selected to counter the specific hazards posed by the compound's chemical nature.

Protection Type Specification Rationale and Causality
Hand Protection Nitrile Gloves (minimum 4 mil thickness)The nitroaromatic structure suggests a potential for dermal absorption.[3] Nitrile provides good chemical resistance for incidental contact.[7] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[10] Dispose of gloves immediately if contamination is suspected.[7]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) & Full-Face ShieldBenzoic acid and its derivatives are known to cause severe eye damage.[1][2][11] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required. A full-face shield must be worn over the goggles when handling larger quantities (>1g) or during procedures with a high splash potential (e.g., dissolution, transfer).[1][10]
Body Protection Flame-Resistant (FR) Laboratory CoatA lab coat, fully buttoned, provides a critical barrier against spills and dust.[1][7] Given that nitro compounds can be thermally unstable, a flame-resistant lab coat is a prudent additional precaution.[3]
Respiratory Protection NIOSH-approved N95 Respirator (or higher)While a fume hood is the primary control, a respirator may be required for specific situations such as weighing large quantities of powder outside of a containment hood or during a spill cleanup.[10] Note: Use of a respirator requires prior medical clearance and formal fit-testing, which is a regulatory requirement.[7]

Procedural Guide: Donning and Doffing PPE

Proper procedure is as important as the equipment itself. An incorrect doffing sequence can lead to exposure from contaminated PPE.

Donning (Putting On) PPE Workflow
  • Inspect All PPE: Before you begin, visually inspect all items for defects (e.g., cracks in goggles, tears in gloves).

  • Lab Coat: Put on your flame-resistant lab coat and ensure it is fully buttoned.

  • Respirator (if required): If the procedure requires a respirator, perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by the face shield if necessary.

  • Gloves: Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.

Doffing (Taking Off) PPE Workflow

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a "glove-in-glove" technique. With one gloved hand, pinch the cuff of the other and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, encapsulating the first glove. Dispose of them immediately in the designated hazardous waste container.[10]

  • Face Shield & Goggles: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Respirator (if used): Remove the respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[7][10]

Operational and Disposal Plans

Handling Operations:

  • All weighing and transfer of the solid compound must occur within a certified chemical fume hood or a glove box to prevent dust inhalation.[7]

  • Avoid raising dust during handling.[1]

  • Ensure an emergency eyewash and safety shower are immediately accessible.[12]

Disposal of Contaminated PPE:

  • All disposable PPE used while handling this compound (gloves, wipes, etc.) must be considered hazardous waste.

  • Collect all contaminated items in a designated, clearly labeled, and sealed hazardous waste container.

  • Dispose of the waste container following your institution's specific hazardous waste procedures. Do not mix with general laboratory trash.[10]

By adhering to these stringent protocols, you build a system of self-validating safety that protects you and your colleagues. This commitment to procedural excellence is the hallmark of a trustworthy and effective scientific professional.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.